molecular formula C9H18N2O2 B115460 Tert-butyl Piperazine-2-carboxylate CAS No. 146398-94-9

Tert-butyl Piperazine-2-carboxylate

Cat. No.: B115460
CAS No.: 146398-94-9
M. Wt: 186.25 g/mol
InChI Key: SYMWANNZAIYCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl Piperazine-2-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWANNZAIYCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl Piperazine-2-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl Piperazine-2-carboxylate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of key chemical building blocks is paramount for successful and efficient research and development. This compound, a versatile heterocyclic compound, is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, combining a piperazine ring, a carboxylic acid ester, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable scaffold in medicinal chemistry.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols. The information presented herein is intended to empower researchers to make informed decisions in their experimental designs, from reaction optimization to the development of analytical methods and the prediction of pharmacokinetic properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
Appearance White to off-white solidChem-Impex[2]
Melting Point 231-239 °CSigma-Aldrich
Calculated logP 0.1PubChem[1]
pKa (Predicted) 7.25 (amine)ChemicalBook[3]
CAS Number 146398-94-9PubChem[1]

Structural and Stereochemical Aspects

This compound possesses a chiral center at the C2 position of the piperazine ring. This chirality is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The molecule is commercially available as a racemate and as individual enantiomers. The Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making it a versatile synthetic intermediate.[2]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound has one basic nitrogen atom (the secondary amine) and the tert-butoxycarbonyl group is attached to the other nitrogen. The predicted pKa of the secondary amine is approximately 7.25.[3]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the titration curve.

G Protonated (pH < pKa) Protonated (pH < pKa) Neutral (pH > pKa) Neutral (pH > pKa) Protonated (pH < pKa)->Neutral (pH > pKa) Deprotonation Neutral (pH > pKa)->Protonated (pH < pKa) Protonation

Caption: Ionization states of the secondary amine in this compound.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often required for optimal drug efficacy. The calculated XLogP3 value for this compound is 0.1.[1]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the two phases in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

G cluster_0 Shake-Flask Method Start Start Add Compound, Octanol, Water Add Compound, Octanol, Water Shake to Equilibrate Shake to Equilibrate Add Compound, Octanol, Water->Shake to Equilibrate Separate Phases Separate Phases Shake to Equilibrate->Separate Phases Measure Concentration Measure Concentration Separate Phases->Measure Concentration Calculate logP Calculate logP Measure Concentration->Calculate logP End End Calculate logP->End

Caption: Workflow for the experimental determination of logP.

Solubility

Experimental Determination of Solubility: Equilibrium Solubility Method

The equilibrium solubility method is a common technique to determine the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, buffer, or organic solvent).

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, filter or centrifuge the suspension to separate the undissolved solid.

  • Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine protons of the tert-butyl group at around 1.45 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The NH proton of the secondary amine would likely appear as a broad singlet.[5]

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the ester around 170 ppm. The carbons of the piperazine ring would appear in the 40-60 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.[6]

  • C=O stretch: A strong absorption band around 1740 cm⁻¹ for the ester carbonyl and another strong band around 1690 cm⁻¹ for the carbamate carbonyl.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]+• would be observed at m/z 186. The mass spectrum would also likely show a prominent peak at m/z 130, corresponding to the loss of the tert-butyl group, and a peak at m/z 57 corresponding to the tert-butyl cation.[7]

Synthesis and Reactivity

This compound is typically synthesized from piperazine-2-carboxylic acid through the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[5]

G Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid This compound This compound Piperazine-2-carboxylic acid->this compound Boc₂O, Base

Caption: General synthetic scheme for this compound.

The Boc group makes the adjacent nitrogen atom less nucleophilic and allows for selective reactions at the unprotected secondary amine. This free amine can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, making this molecule a valuable building block for creating diverse chemical libraries for drug discovery.[2]

Conclusion

The physicochemical properties of this compound, including its pKa, logP, solubility, and spectroscopic characteristics, are critical for its effective application in research and drug development. This in-depth technical guide provides a comprehensive overview of these properties and the experimental methodologies for their determination. A thorough understanding of these parameters will undoubtedly facilitate the rational design and synthesis of novel piperazine-based therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Boc-piperazine-2-carboxylic acid. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Tert-butyl Piperazine-2-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Strategic Application of Tert-butyl Piperazine-2-carboxylate in Drug Discovery

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide focuses on this compound, a key chiral building block, and its strategic application in the synthesis of complex, high-value molecules for drug discovery. Rather than possessing an intrinsic mechanism of action, its significance lies in its role as a versatile synthetic intermediate. This document provides an in-depth exploration of the foundational principles governing its use, detailed experimental protocols for its incorporation into target molecules, and case studies illustrating its practical application for researchers, chemists, and drug development professionals.

Part 1: Foundational Principles: The Piperazine Scaffold and Chiral Synthesis

The Privileged Piperazine Motif in Medicinal Chemistry

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[3][4] Its prevalence is attributed to a unique combination of properties:

  • Physicochemical Properties : The two nitrogen atoms act as basic centers that can be protonated at physiological pH, enhancing aqueous solubility and improving the pharmacokinetic profile of drug candidates.[2][5]

  • Structural Rigidity : The stable chair conformation of the piperazine ring provides a predictable, rigid scaffold. This allows for the precise orientation of pharmacophoric groups to optimize interactions with biological targets.[2]

  • Synthetic Tractability : The nitrogen atoms are readily functionalized, making the piperazine scaffold an indispensable and versatile tool for medicinal chemists to explore structure-activity relationships (SAR).[1][6]

The piperazine moiety is a key component in drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), antivirals, and central nervous system agents.[7]

The Critical Role of Protecting Groups: The tert-Butoxycarbonyl (Boc) Group

In complex syntheses, it is often necessary to temporarily block one reactive site to allow a chemical transformation to occur at another. This is the role of a protecting group. This compound utilizes the tert-butoxycarbonyl (Boc) group to protect one of the piperazine nitrogens.

The Boc group is widely used due to its:

  • Stability : It is robust and stable to a wide range of reaction conditions, including many nucleophilic and basic environments.

  • Orthogonality : It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or hydrochloric acid, HCl) without disturbing other common protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups.[8] This selectivity is fundamental to multi-step synthetic strategies.

Chirality in Drug Design: The Significance of the C2-Stereocenter

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The carbon at the 2-position (C2), which bears the carboxylate group, is a stereocenter. This is critically important because biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the different enantiomers of a drug can have vastly different pharmacological activities, potencies, and safety profiles.

The use of enantiomerically pure chiral building blocks like (R)- or (S)-tert-butyl piperazine-2-carboxylate allows for the stereocontrolled synthesis of drug candidates, ensuring that only the desired, biologically active enantiomer is produced.[9][10] This eliminates the need for costly chiral separations later in the development process and avoids potential off-target effects from the inactive or less active enantiomer.

Part 2: Synthetic Utility and Core Reactions

The primary utility of this compound lies in its sequential functionalization. The synthetic strategy typically involves two key stages: functionalization of the free secondary amine (at the N4 position) followed by deprotection of the Boc group and subsequent reaction at the N1 position or the C2 carboxylate.

Key Reaction: N-Functionalization of the Piperazine Ring

The exposed secondary amine is a nucleophile and can be readily functionalized through various reactions, most commonly N-alkylation or N-arylation.

N_Functionalization cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 Tert-butyl piperazine- 2-carboxylate Reaction Mix & Stir (Temp: RT to 80°C) (Time: 4-24h) SM1->Reaction SM2 Alkyl/Aryl Halide (R-X) or equivalent SM2->Reaction SM3 Base (e.g., K2CO3, DIPEA) SM3->Reaction SM4 Solvent (e.g., DMF, ACN) SM4->Reaction Workup Aqueous Workup (e.g., H2O/EtOAc extraction) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Functionalized Product Purification->Product

Caption: General workflow for the N-functionalization of this compound.

This protocol describes a standard procedure for attaching a functional group to the N4 position of the piperazine ring.

  • Reagent Preparation : To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) or an organic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Addition of Electrophile : Add the alkyl bromide (R-Br, 1.1 eq) to the stirred mixture.

  • Reaction Monitoring : Heat the reaction mixture to a temperature between 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. If DMF was used, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine to remove the solvent and residual base.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality : The base is essential to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the Sₙ2 reaction with the alkyl bromide. The choice of solvent and temperature is optimized to ensure sufficient solubility of reagents and an adequate reaction rate.

Key Reaction: Boc Deprotection and Amide Bond Formation

Following N-functionalization, the Boc group is removed to reveal the N1 amine, which can then be coupled with a carboxylic acid to form an amide bond. This is a cornerstone transformation in medicinal chemistry.[11]

Deprotection_Coupling cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Start N-Functionalized Boc-Protected Intermediate Deprotection Add Acid (TFA in DCM or HCl in Dioxane) Stir at RT Start->Deprotection Evaporation Evaporate Solvent/Acid Deprotection->Evaporation Intermediate Piperazine Salt (e.g., TFA or HCl salt) Evaporation->Intermediate Coupling Add Carboxylic Acid (R'-COOH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Intermediate->Coupling Workup Aqueous Workup & Purification Coupling->Workup FinalProduct Final Di-functionalized Product Workup->FinalProduct

Caption: A two-stage workflow for Boc deprotection followed by amide bond formation.

  • Boc Deprotection :

    • Dissolve the N-functionalized, Boc-protected intermediate (1.0 eq) in a solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the piperazine TFA salt.[12]

  • Amide Coupling :

    • To a solution of the desired carboxylic acid (R'-COOH, 1.0 eq) in DMF, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

    • Stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the piperazine TFA salt (1.2 eq) in DMF to the activated acid mixture.

    • Stir at room temperature for 2-12 hours until the reaction is complete.

    • Perform an aqueous workup as described in Protocol 1 and purify by column chromatography or preparative HPLC.

Causality : Strong acid is required to cleave the tert-butyl carbamate ester of the Boc group.[8] In the coupling step, HATU is a highly efficient reagent that converts the carboxylic acid into a reactive ester intermediate, which is then readily attacked by the free amine of the deprotected piperazine. The base (DIPEA) is crucial to neutralize the TFA salt of the amine and to facilitate the coupling reaction.

Part 3: Case Study in Drug Development

To illustrate the strategic application of this compound, consider the synthesis of a hypothetical small-molecule kinase inhibitor. Many kinase inhibitors utilize a substituted piperazine moiety to improve solubility and to project a vector for further modification.

Target Molecule : A hypothetical inhibitor where the piperazine links a core heterocyclic scaffold to a solubilizing side chain.

StepIntermediateKey TransformationPurpose
1Intermediate A N-ArylationAttaches the piperazine to the core pharmacophore (e.g., a pyrimidine ring).
2Intermediate B Boc DeprotectionExposes the second nitrogen for further functionalization.
3Final Compound Reductive AminationCouples the piperazine to a side chain aldehyde, introducing a key interaction motif or improving properties.

This modular approach allows for the rapid synthesis of a library of analogues by varying both the aryl halide in Step 1 and the aldehyde in Step 3, facilitating efficient exploration of the structure-activity relationship.

Part 4: Conclusion and Future Outlook

This compound is not a drug, but a powerful enabler in the drug discovery process. Its value is derived from its pre-installed chirality and the orthogonal protecting group strategy it allows. This combination provides medicinal chemists with a reliable and versatile building block for the stereocontrolled synthesis of complex molecular architectures.[9][13] As drug design moves towards more complex and highly specific modalities, such as PROTACs and macrocycles, the demand for sophisticated, multi-functional, and chiral building blocks like this compound will continue to grow, solidifying its role as a critical tool in the development of next-generation therapeutics.[11]

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link][3][4]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Gadaleta, D., Cichero, E., & Fossa, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link][1][6]

  • Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link][7][14]

  • Wang, L., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. [Link][8]

  • ResearchGate. (2000). Preparation of chiral 2-methylpiperazine. ResearchGate Publication. [Link][9]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link][5]

  • S.L., R., & M.P., C. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 450-453. [Link][12]

  • O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein-Institut. [Link]

  • ChemRxiv. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • LookChem. (n.d.). 1-Boc-piperazine. LookChem. [Link]

  • ResearchGate. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate Publication. [Link]

  • Toyooka, N. (2000). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 120(11), 1145-1155. [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl piperazine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the synthetic versatility offered by its distinct functional groups: a secondary amine, a tertiary amine, and a tert-butyl ester. A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed technical analysis of the predicted spectroscopic data for this compound. As experimental spectra are not widely available in public repositories, this document leverages first principles of spectroscopic theory and comparative data from structurally analogous compounds to present a robust, predicted profile. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes a foundational overview of the technique, a standardized experimental protocol, and a detailed interpretation of the predicted spectral features, offering researchers a reliable reference for the characterization of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

The piperazine scaffold is a ubiquitous motif in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] this compound, with its molecular formula C₉H₁₈N₂O₂, combines this privileged core with two key functionalities. The tert-butoxycarbonyl (ester) group at the C2 position and the unprotected secondary amines at N1 and N4 create a molecule with differentiated reactivity, making it an ideal starting material for the synthesis of complex drug candidates.

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing scientists to confirm the identity, purity, and structure of a compound.[2] This guide serves as a practical handbook for professionals who will synthesize or utilize this compound, providing the expected spectroscopic signatures essential for its unambiguous identification.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by mapping the chemical environments of hydrogen atoms.[3][4] Atomic nuclei with a property called "spin," such as ¹H, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with (a lower energy state) or against (a higher energy state) the field. By applying radiofrequency (RF) radiation, we can induce a transition between these states. The precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the proton, which is influenced by neighboring atoms and functional groups. This variation in resonance frequency, known as the chemical shift (δ), allows us to distinguish between different types of protons within a molecule.[5]

Standard Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small quantity of tetramethylsilane (TMS) to the sample. TMS provides a reference peak at 0.00 ppm, against which all other chemical shifts in the spectrum are measured.[2]

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument will apply a strong magnetic field and a series of RF pulses to acquire the free induction decay (FID) signal.

  • Data Processing: The raw FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide the final ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The structure of this compound suggests five distinct proton environments. The predicted chemical shifts are based on the deshielding effects of the electronegative nitrogen and oxygen atoms.

Diagram 1: Molecular Structure and Proton Numbering

A diagram showing the structure of this compound with protons labeled (a-e) for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a -C(CH ₃)₃~1.47Singlet (s)9HThese nine protons are equivalent and shielded. The singlet multiplicity arises because there are no adjacent protons.
b C6-H~2.80 - 2.95Multiplet (m)2HProtons on the carbon between the two nitrogen atoms. Their signal will be a complex multiplet due to coupling with protons at C5 and C3.
c C3-H ₂, C5-H~3.00 - 3.20Multiplet (m)4HThese protons are adjacent to a nitrogen atom and will be deshielded. They will appear as overlapping multiplets.
d C2-H ~3.50 - 3.65Multiplet (m)1HThis proton is on the carbon bearing the ester group, making it the most deshielded proton on the ring.
e N1-H , N4-H ~1.50 - 2.50Broad Singlet (br s)2HThe signal for N-H protons is often broad due to quadrupole broadening and chemical exchange. Its position can vary with concentration and solvent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of ¹³C NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of a molecule.[6] The ¹³C isotope, although low in natural abundance (~1.1%), possesses nuclear spin. The principles are analogous to proton NMR, but the chemical shift range is much larger (~0-220 ppm), which means that peaks for individual carbon atoms are typically well-resolved. ¹³C NMR spectra provide direct information about the number of non-equivalent carbon atoms and their functional group environment (e.g., alkyl, alkene, carbonyl).[5]

Standard Experimental Protocol: ¹³C NMR Analysis

The protocol is very similar to that for ¹H NMR, using the same sample preparation. However, data acquisition times are significantly longer due to the low natural abundance of the ¹³C nucleus. A common technique used is proton decoupling, which irradiates all protons, causing all carbon signals to appear as sharp singlets, simplifying the spectrum.

Predicted ¹³C NMR Spectrum: Interpretation and Rationale

The structure of this compound contains seven unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C(C H₃)₃~28.2The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield.
Piperazine Ring C H₂~45-50The four methylene carbons of the piperazine ring are in a similar chemical environment, shielded by alkyl groups but deshielded by adjacent nitrogen atoms.
C 2-H~55-60This carbon is attached to both a nitrogen atom and the electron-withdrawing carboxylate group, causing a significant downfield shift compared to other ring carbons.
-C (CH₃)₃~80.5The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
C =O~172.0The carbonyl carbon of the ester group is highly deshielded due to the double bond to an electronegative oxygen atom and appears significantly downfield.

Predicted Mass Spectrometry (MS)

The Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through its fragmentation pattern.[7] In a mass spectrometer, a molecule is first ionized to form a positively charged molecular ion (M⁺•). This high-energy ion is often unstable and breaks apart into smaller, charged fragments. The instrument then separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]

Standard Experimental Protocol: GC-MS Analysis
  • Sample Introduction: The sample is dissolved in a volatile solvent and injected into a Gas Chromatograph (GC). The GC separates the sample components before they enter the mass spectrometer.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form the molecular ion.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the separated ions, and a computer generates the mass spectrum.

Diagram 2: Predicted Fragmentation Pathway

Fragmentation cluster_path1 Loss of tert-butyl radical cluster_path2 McLafferty Rearrangement M [C9H18N2O2]+• m/z = 186 M_minus_57 [M - C4H9]+ m/z = 129 M->M_minus_57 - •C(CH3)3 M_minus_56 [M - C4H8]+• m/z = 130 M->M_minus_56 - C4H8

Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Predicted Mass Spectrum: Interpretation and Rationale

Molecular Ion (M⁺•): The molecular formula is C₉H₁₈N₂O₂. The exact mass is 186.1368 g/mol .[7] The nominal molecular weight is 186. The molecular ion peak at m/z = 186 is expected to be observed. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true.[7]

Key Fragmentation Peaks:

Table 3: Predicted Major Mass Fragments

m/zProposed FragmentRationale
130 [M - C₄H₈]⁺•Loss of isobutylene via a McLafferty rearrangement is a characteristic fragmentation for tert-butyl esters. This is often a significant peak.
129 [M - C₄H₉]⁺Loss of a tert-butyl radical (57 amu) to form a stable acylium-like ion.
85 [C₄H₉N₂]⁺Cleavage of the piperazine ring. A common fragment for piperazine derivatives.
57 [C₄H₉]⁺The tert-butyl carbocation is very stable and often observed as a prominent, if not the base, peak in the spectrum.

Predicted Infrared (IR) Spectroscopy

The Principle of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). By identifying the wavenumbers of the absorption bands, we can determine the functional groups present in the molecule.

Standard Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a common, modern IR technique.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam.

  • Spectrum Generation: A detector measures the attenuated IR beam, and a computer generates the IR spectrum.

Predicted IR Spectrum: Interpretation and Rationale

The key functional groups in this compound are the secondary amine (N-H), the ester (C=O and C-O), and alkyl C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
~3300N-H StretchMedium, BroadCharacteristic of a secondary amine. The broadness is due to hydrogen bonding.
2850-2980C-H StretchStrongAliphatic C-H stretching from the piperazine ring and the tert-butyl group.
~1735C=O StretchStrong, SharpA strong, sharp absorption in this region is highly characteristic of the carbonyl group in an ester.
~1250 & ~1150C-O StretchStrongEsters typically show two C-O stretching bands. One for the C(=O)-O bond and one for the O-C(tBu) bond.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein are grounded in fundamental spectroscopic principles and informed by the analysis of closely related structures. Researchers and drug development professionals can use this technical whitepaper as a reliable benchmark for confirming the synthesis and verifying the identity of this versatile chemical intermediate. While these predicted values offer a strong foundation, it is imperative that they are ultimately confirmed against experimentally acquired data for lot-specific quality control and regulatory submissions.

References

  • Silva, L. F., Jr., & de Souza, M. C. B. V. (2018).
  • Mass spectral interpretation. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved January 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved January 14, 2026, from a hypothetical URL based on the search result.
  • StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved January 14, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 14, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved January 14, 2026, from [Link]

  • Yildiz, I., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]

  • Clark, J. (2023). interpreting infra-red spectra. Chemguide. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Scaffold - A Cornerstone in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. Its unique stereoelectronic properties, including its ability to engage in multiple hydrogen bonding interactions and its impact on physicochemical properties like solubility and pKa, have made it an indispensable building block for medicinal chemists.[1] From blockbuster drugs targeting central nervous system disorders to novel anti-infective and anti-cancer agents, the piperazine moiety is a testament to the power of heterocyclic chemistry in shaping therapeutic innovation.[2] This guide delves into the nuanced molecular structure of a key derivative, tert-butyl piperazine-2-carboxylate, a versatile intermediate that offers a strategic entry point for the synthesis of complex pharmaceutical agents.

Unveiling the Molecular Architecture

This compound, with the molecular formula C₉H₁₈N₂O₂, presents a fascinating interplay of steric and electronic features that dictate its reactivity and conformational behavior.[3]

Core Structure and Key Functional Groups

The molecule's foundation is the piperazine ring, which typically adopts a stable chair conformation to minimize torsional strain.[4] Attached to this core are two critical functional groups:

  • Tert-butoxycarbonyl (Boc) Group: This bulky protecting group is strategically placed on one of the nitrogen atoms. The Boc group serves a dual purpose: it deactivates the protected nitrogen, preventing its participation in undesired side reactions, and its steric bulk can influence the conformational preference of the piperazine ring.

  • Tert-butyl Carboxylate Group: Situated at the 2-position of the piperazine ring, this ester functionality provides a handle for further chemical elaboration. The tert-butyl ester offers good stability under many reaction conditions and can be selectively cleaved when desired.

Figure 1: 2D representation of this compound.

Conformational Analysis: The Dominance of the Chair Form

As confirmed by X-ray crystallography studies of related piperazine derivatives, the six-membered ring exists predominantly in a chair conformation.[5] This arrangement minimizes both angle strain and torsional strain, providing the most energetically favorable geometry. The substituents on the ring will preferentially occupy equatorial positions to reduce steric hindrance. In the case of this compound, both the Boc group and the tert-butyl carboxylate group are expected to favor equatorial positions to minimize 1,3-diaxial interactions.

Conformational_Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip Synthesis_Workflow Start Piperazine-2-carboxylic Acid Reaction N-Boc Protection Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) Reagent->Reaction Product This compound Reaction->Product

Sources

The Strategic Role of Tert-butyl Piperazine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl piperazine-2-carboxylate stands as a pivotal molecular scaffold in the landscape of medicinal chemistry. While not possessing significant intrinsic biological activity, its true value is realized as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, coupled with the carboxylic acid ester at the C2 position, provides a chemically stable yet readily functionalizable template. This guide delves into the core physicochemical properties of this compound and explores its application in the synthesis of three distinct classes of high-value therapeutic agents: Cyclin-Dependent Kinase (CDK) inhibitors for oncology, Histamine H3 receptor antagonists for neurological disorders, and G-protein coupled receptor 119 (GPR119) agonists for metabolic diseases. For each class, we will examine the underlying mechanism of action, provide a detailed, field-proven synthetic protocol starting from this compound, and outline a robust biological assay for activity validation.

Core Characteristics of this compound

This compound is a chiral heterocyclic compound that serves as a valuable intermediate in organic synthesis. The presence of the Boc protecting group is crucial, as it deactivates one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. This protecting group can be easily removed under acidic conditions, revealing a secondary amine for further derivatization.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
CAS Number 146398-94-9
Appearance White to off-white powder
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane

Application in the Synthesis of CDK4/6 Inhibitors for Oncology

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[1][2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Small molecule inhibitors of CDK4/6 have emerged as a cornerstone of therapy for certain types of breast cancer. The piperazine moiety is a common feature in many CDK4/6 inhibitors, often serving as a key linker between different pharmacophoric elements.

Mechanism of Action: CDK4/6 Inhibition

Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[4] This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and DNA replication. CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active Cyclin D-CDK4/6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1-S Transition (Cell Proliferation) S_Phase_Genes->Cell_Cycle_Progression Inhibitor Piperazine-based CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD Inhibits

Caption: CDK4/6 Signaling Pathway and Point of Inhibition.

Synthetic Protocol: Synthesis of a Palbociclib Analogue

This protocol describes the synthesis of a key intermediate for a Palbociclib-like CDK4/6 inhibitor, starting from (S)-tert-butyl piperazine-2-carboxylate.

Step 1: N-Arylation with 2-chloro-5-nitropyridine

  • To a solution of (S)-tert-butyl piperazine-2-carboxylate (1.0 eq) in dimethylformamide (DMF), add 2-chloro-5-nitropyridine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-tert-butyl 4-(5-nitropyridin-2-yl)piperazine-2-carboxylate.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt%, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 4-(5-aminopyridin-2-yl)piperazine-2-carboxylate, which is often used in the next step without further purification.

Step 3: Amide Coupling with a Carboxylic Acid

  • Dissolve the amine from Step 2 (1.0 eq) and a suitable carboxylic acid partner (e.g., a substituted benzoic acid, 1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the Boc-protected final product.

Step 4: Boc Deprotection

  • Dissolve the product from Step 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final Palbociclib analogue.

Biological Assay: In Vitro Kinase Inhibition Assay

This assay determines the potency of the synthesized compound against the CDK4/Cyclin D1 complex.

  • Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein (substrate), ATP, synthesized inhibitor, and a kinase assay buffer. A detection system such as ADP-Glo™ Kinase Assay (Promega) is used.

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the CDK4/Cyclin D1 enzyme, the Rb substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with enzyme activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Synthesis of Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5] Antagonists of the H3 receptor have shown therapeutic potential in treating cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[6] The piperazine scaffold is a key structural motif in many H3 receptor antagonists.

Mechanism of Action: H3 Receptor Antagonism

H3_Receptor_Pathway Histamine Histamine H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates Increased_Release ↑ Neurotransmitter Release (Pro-cognitive effect) H3R->Increased_Release (disinhibition) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) AC->Neurotransmitter_Release Leads to Antagonist Piperazine-based H3 Antagonist Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling and Antagonism.

Synthetic Protocol: Synthesis of a Non-imidazole H3 Antagonist

This protocol outlines the synthesis of a representative H3 antagonist.

Step 1: Reductive Amination

  • To a solution of this compound (1.0 eq) and a suitable aldehyde or ketone (e.g., a substituted cyclohexanone, 1.1 eq) in methanol, add acetic acid to adjust the pH to 5-6.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-alkylated product.

Step 2: Amide Formation

  • Hydrolyze the ester of the product from Step 1 using lithium hydroxide in a THF/water mixture.

  • Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Alternatively, reduce the ester to an alcohol using a reducing agent like lithium aluminum hydride, followed by conversion to a leaving group (e.g., mesylate) and displacement with an amine.

Step 3: Boc Deprotection

  • Follow the same procedure as in Step 4 of the CDK4/6 inhibitor synthesis to remove the Boc group using TFA in DCM.

Biological Assay: Radioligand Binding Assay

This assay measures the affinity of the synthesized compound for the H3 receptor.

  • Reagents and Materials: Membranes from cells expressing the human H3 receptor, a radioligand such as [³H]-Nα-methylhistamine, synthesized inhibitor, and a binding buffer.

  • Procedure:

    • Prepare a serial dilution of the synthesized compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

    • Terminate the binding by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Development of GPR119 Agonists for Metabolic Diseases

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[9][10] It has emerged as a promising target for the treatment of type 2 diabetes and obesity due to its dual action of stimulating insulin secretion and the release of incretin hormones like GLP-1.[9][11]

Mechanism of Action: GPR119 Agonism

Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cAMP, which potentiates glucose-dependent insulin secretion.[12] In intestinal L-cells, GPR119 activation also elevates cAMP, stimulating the release of GLP-1.[13] GLP-1 further enhances insulin secretion from β-cells, slows gastric emptying, and promotes satiety.[9]

GPR119_Pathway cluster_beta_cell Pancreatic β-cell cluster_l_cell Intestinal L-cell Agonist_beta Piperazine-based GPR119 Agonist GPR119_beta GPR119 Agonist_beta->GPR119_beta Gs_beta Gαs GPR119_beta->Gs_beta AC_beta Adenylyl Cyclase Gs_beta->AC_beta cAMP_beta ↑ cAMP AC_beta->cAMP_beta Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) cAMP_beta->Insulin_Secretion Agonist_l Piperazine-based GPR119 Agonist GPR119_l GPR119 Agonist_l->GPR119_l Gs_l Gαs GPR119_l->Gs_l AC_l Adenylyl Cyclase Gs_l->AC_l cAMP_l ↑ cAMP AC_l->cAMP_l GLP1_Release ↑ GLP-1 Release cAMP_l->GLP1_Release GLP1_Release->Insulin_Secretion Potentiates

Caption: Dual Mechanism of GPR119 Agonists.

Synthetic Protocol: Synthesis of a Piperazine-based GPR119 Agonist

This protocol describes a general approach to synthesize a GPR119 agonist.

Step 1: Sulfonamide Formation

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.0 eq).

  • Cool the solution to 0°C and add a substituted sulfonyl chloride (e.g., 4-cyanophenylsulfonyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfonamide product.

Step 2: Ester Reduction and Etherification

  • Reduce the carboxylate ester of the product from Step 1 to a primary alcohol using a suitable reducing agent like lithium borohydride in THF.

  • The resulting alcohol can then be alkylated under Williamson ether synthesis conditions. For example, deprotonate the alcohol with sodium hydride and react with an alkyl halide (e.g., a substituted benzyl bromide) to form the ether linkage.

Step 3: Final Modification and Deprotection (if necessary)

  • Further functional group manipulations can be carried out on the molecule as required.

  • If the second nitrogen of the piperazine ring needs to be functionalized, the Boc group can be removed as previously described.

Biological Assay: cAMP Accumulation Assay

This assay measures the ability of the synthesized compound to activate the GPR119 receptor and induce cAMP production.

  • Reagents and Materials: A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells), a cAMP detection kit (e.g., HTRF-based or ELISA-based), synthesized agonist, and a phosphodiesterase inhibitor like IBMX.

  • Procedure:

    • Plate the GPR119-expressing cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add the synthesized compound at various concentrations to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-protected, bifunctional nature allows for the controlled and sequential introduction of various pharmacophoric elements, enabling the efficient synthesis of complex and highly active drug candidates. The examples of CDK4/6 inhibitors, Histamine H3 receptor antagonists, and GPR119 agonists presented in this guide highlight the broad therapeutic potential unlocked by this versatile building block. As drug discovery continues to evolve, the demand for such well-designed synthetic intermediates will undoubtedly grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (URL: [Link])

  • CDK4/6 inhibition in cancer: beyond cell cycle arrest. (URL: [Link])

  • Signaling pathways associated with the histamine H3 receptor. (URL: [Link])

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. (URL: [Link])

  • Histamine H3 receptor (H3R) main signaling pathways. (URL: [Link])

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (URL: [Link])

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (URL: [Link])

  • CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. (URL: [Link])

  • The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. (URL: [Link])

  • Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. (URL: [Link])

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. (URL: [Link])

  • Synthesis and SAR of novel histamine H3 receptor antagonists. (URL: [Link])

  • What are GPR119 agonists and how do they work? (URL: [Link])

  • Structures of selected GPR119 agonists under clinical development. (URL: [Link])

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. (URL: [Link])

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (URL: [Link])

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (URL: [Link])

  • Synthesis and SAR of novel histamine H3 receptor antagonists. (URL: [Link])

  • Document: Synthesis and SAR of novel histamine H3 receptor antagonists. (CHEMBL1138084). (URL: [Link])

  • MBX-2982, a Novel,Oral GPR119 Agonist for the Treatment of Type 2 Diabetes: Results of Single and Multiple Dose Studies. (URL: [Link])

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. (URL: [Link])

  • Synthesis of GPR119 Agonist GSK-1292263. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (URL: [Link])

  • Novel synthesis method of CDK4 (cyclin-dependent kinase 4) inhibitor. (URL: )
  • Synthesis and biological activity of novel tert -butyl and tert -pentylphenoxyalkyl piperazine derivatives as histamine H 3 R ligands. (URL: [Link])

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (URL: [Link])

  • Ptefb-inhibitor-adc. (URL: )
  • GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. (URL: [Link])

Sources

Introduction: The Critical Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl Piperazine-2-carboxylate

This compound is a cornerstone chiral building block in modern drug discovery and development. Its rigid piperazine core, combined with orthogonal protecting groups, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures with diverse pharmacological activities. The piperazine motif itself is a well-established pharmacophore that can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1] However, the very features that make this compound synthetically valuable—the acid-labile tert-butoxycarbonyl (Boc) group, the reactive secondary amine, and the ester functionality—also render it susceptible to various degradation pathways.

Ensuring the chemical integrity of this compound is paramount. The presence of degradants can lead to inconsistent experimental results, compromise the yield and purity of subsequent synthetic steps, and introduce unknown impurities into final drug candidates, posing significant safety risks.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into its degradation mechanisms, establish evidence-based best practices for storage and handling, and provide detailed protocols for assessing its stability, thereby ensuring its optimal performance in research and development endeavors.

Section 1: Physicochemical Properties and Structural Features

To understand the stability of this compound, one must first appreciate its molecular structure and the interplay of its functional groups.

Caption: Chemical structure and key functional groups of this compound.

  • Tert-butoxycarbonyl (Boc) Group: This protecting group is notoriously sensitive to acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[4][5][6] It also exhibits thermal lability.

  • Carboxylate Ester: The tert-butyl ester can be hydrolyzed under either acidic or basic conditions, yielding piperazine-2-carboxylic acid and tert-butanol. This process is one of the most common degradation pathways for ester-containing compounds in aqueous environments.[7]

  • Secondary Amine: The free secondary amine within the piperazine ring is basic and serves as a key reactive site for synthetic modifications. However, this amine is also susceptible to atmospheric oxidation, which can lead to the formation of colored impurities and other degradation byproducts.[2]

  • Piperazine Ring: The chair conformation of the piperazine ring provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding to biological targets.

Section 2: Degradation Pathways and Mechanistic Insights

The stability of this compound is primarily threatened by hydrolysis, thermal decomposition, and oxidation. Understanding these pathways is crucial for developing effective mitigation strategies.

degradation_pathways parent tert-Butyl Piperazine-2-carboxylate acid H+ / H₂O (Acid Hydrolysis) parent->acid Boc & Ester Cleavage heat Δ (Thermal Stress) parent->heat Boc Cleavage base OH- / H₂O (Base Hydrolysis) parent->base Ester Cleavage oxygen [O] (Oxidation) parent->oxygen Amine Oxidation prod1 Piperazine-2-carboxylic acid + tert-Butanol acid->prod1 prod2 Piperazine-2-carboxylate + Isobutylene + CO₂ acid->prod2 heat->prod2 base->prod1 prod3 Oxidized Species (e.g., N-oxides, dimers) oxygen->prod3

Caption: Major degradation pathways for this compound.

  • Hydrolytic Degradation: Hydrolysis is a significant concern, especially if the compound is exposed to moisture or formulated in aqueous solutions.[7]

    • Acid-Catalyzed Hydrolysis: This is the most aggressive pathway. Strong acidic conditions will rapidly cleave the Boc group via a stable tert-butyl cation intermediate.[4] The ester linkage can also be hydrolyzed, ultimately yielding piperazine-2-carboxylic acid.

    • Base-Catalyzed Hydrolysis: While the Boc group is generally stable to base, the ester is susceptible to saponification, which would yield the carboxylate salt of N-Boc-piperazine-2-carboxylic acid.

  • Thermal Decomposition: Tert-butyl carbamates are known to undergo thermal decomposition.[8][9] Studies on analogous compounds show that upon heating, they can decompose via a first-order reaction to yield the corresponding amine (piperazine-2-carboxylate in this case), carbon dioxide, and isobutylene.[8] This underscores the importance of controlled, low-temperature storage.

  • Oxidative Degradation: The secondary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This can lead to a variety of byproducts, including N-oxides and colored dimeric species, which can complicate analysis and purification. Storing under an inert atmosphere is the most effective preventative measure.[10]

  • Photodegradation: While specific photostability data for this exact molecule is limited, many organic molecules, particularly those with heteroatoms, are susceptible to degradation upon exposure to UV or high-intensity light.[2][11] It is a standard best practice to protect such compounds from light.[12]

Section 3: Best Practices for Storage and Handling

Based on the chemical vulnerabilities detailed above, a stringent set of storage and handling protocols is required to maintain the purity and stability of this compound. The following recommendations are synthesized from safety data sheets (SDS) and best laboratory practices.

Recommended Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature Refrigerate (0-10°C)To minimize thermal decomposition and slow down potential hydrolytic/oxidative reactions.[10]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent degradation from atmospheric oxygen and moisture.[10][13][14]
Container Tightly sealed, opaque or amber containerTo protect from moisture and prevent photodegradation.[2][10][15]
Moisture Protect from moisture; store in a dry placeThe compound can be hygroscopic, and moisture can facilitate hydrolysis.[10]
Safe Handling Procedures
  • Work Environment: Handle the compound in a well-ventilated area, such as a chemical fume hood.[12][15] For weighing and transferring highly sensitive materials, a glovebox with an inert atmosphere is ideal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][16]

  • Solutions: Whenever possible, use freshly prepared solutions for reactions and analyses. Inconsistent results are a common sign of compound degradation in solution.[2][3] If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and excessive heat.[12][13]

Section 4: Experimental Workflow for Stability Assessment

A self-validating system requires empirical data. Conducting a forced degradation study is essential to identify likely degradants and to develop a stability-indicating analytical method.

stability_workflow cluster_stress Forced Degradation cluster_analysis Analysis & Identification cluster_output Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Develop Stability-Indicating HPLC Method B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C Oxidation (e.g., 3% H₂O₂, RT) D Thermal Stress (e.g., 80°C, Solid & Solution) E Photostability (ICH Q1B Conditions) G Analyze Stressed Samples F->G Method Validation H Characterize Degradants (LC-MS/MS) G->H Peak Identification I Identify Degradation Profile H->I J Establish Storage Conditions & Re-test Period I->J

Caption: A typical experimental workflow for assessing the stability of a drug substance.

Protocol: Forced Degradation Study

This protocol outlines a typical approach to intentionally degrade the compound under various stress conditions. The goal is to generate degradation products for analytical method development.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[2]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and collect samples at the same time points. Neutralize samples before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature and collect samples.[2][17]

  • Thermal Degradation: Expose both the solid compound and a solution to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Store control samples (compound in solvent without stressor) at refrigerated temperatures in the dark.

Protocol: Stability-Indicating HPLC Method Development

A robust HPLC method is one that can quantify the decrease of the active substance while simultaneously resolving it from any degradation products.

Starting Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the compound's UV spectrum.

Optimization Strategy:

  • Inject Control: Inject an undegraded sample to determine the retention time and peak shape of the parent compound.

  • Inject Stressed Samples: Inject samples from the forced degradation studies.

  • Optimize Separation: If co-elution of the parent peak and degradant peaks occurs, optimize the chromatographic conditions.

    • pH Adjustment: The pH of the mobile phase is critical for basic compounds like piperazine derivatives. Experiment with different pH values to improve peak shape and resolution.[2]

    • Column Selection: If a C18 column is insufficient, try a different stationary phase with alternate selectivity, such as phenyl-hexyl or a polar-embedded phase.[2]

    • Gradient Optimization: Adjust the slope of the gradient to improve the resolution between closely eluting peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the main peak is not co-eluting with any degradants. For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight and fragmentation data for unknown peaks.[2]

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its utility in pharmaceutical research and development. Its susceptibility to hydrolysis, thermal decomposition, and oxidation necessitates rigorous adherence to controlled storage and handling protocols. By storing the compound under refrigerated, inert, and dark conditions, and by applying sound analytical principles to monitor its purity, researchers can ensure the integrity of this vital synthetic building block. The implementation of forced degradation studies and the development of stability-indicating methods are not merely procedural formalities; they are indispensable components of a robust, self-validating system that underpins scientific integrity and accelerates the path to novel therapeutics.

References

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543. [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Ploch, N., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-8. [Link]

  • Wang, Y., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Liquid Chromatography & Related Technologies, 38(10), 1039-1045. [Link]

  • Sibuyi, N. R., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 26(13), 7045. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745348, this compound. [Link]

  • Ghica, M., et al. (2018). Photostability studies. ResearchGate. [Link]

  • Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6554-6562. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Deadman, B. J., et al. (2016). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18004789, tert-Butyl 2-ethylpiperazine-1-carboxylate. [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(23), 7243. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 263-269. [Link]

  • Sexton, A., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 58(23), 9949-9957. [Link]

  • Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 108-111. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 263-269. [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Tert-butyl Piperazine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs.[1][2] Its ability to engage in a variety of biological interactions, coupled with its favorable pharmacokinetic properties, makes it a highly sought-after building block. The introduction of chirality into the piperazine ring, particularly at the 2-position, opens up a three-dimensional chemical space that is critical for achieving target specificity and potency while minimizing off-target effects. The enantiomers of tert-butyl piperazine-2-carboxylate are key chiral building blocks that provide a versatile platform for the synthesis of complex drug candidates. This guide offers an in-depth exploration of the commercial availability of these enantiomers and provides a technical overview of the primary methods for their synthesis and resolution, empowering researchers and drug development professionals to strategically source and utilize these valuable compounds.

Commercial Sourcing of Enantiopure this compound

The accessibility of enantiomerically pure starting materials is a critical first step in any drug development campaign. Several chemical suppliers offer the (R) and (S) enantiomers of this compound, as well as a variety of related derivatives. The following table summarizes a selection of commercially available compounds, providing a snapshot of the current market landscape. Researchers are advised to consult directly with suppliers for the most up-to-date product specifications and availability.

Compound NameCAS NumberSupplier(s)Notes
(S)-tert-butyl piperazine-2-carboxylate104069-74-1BOC SciencesPurity: 95%[]
(R)-tert-Butyl 2-methylpiperazine-1-carboxylate170033-47-3TCI ChemicalsPurity: >98.0% (GC)
(S)-tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate1589565-35-5BLDpharmOffered for online orders[4]
(S)-tert-Butyl 2-propylpiperazine-1-carboxylateNot specifiedCenmed EnterprisesPurity: ≥98%[5]
tert-Butyl (R)-2-(naphthalen-2-yl)piperazine-1-carboxylate1260605-89-7ChemsrcBasic information available[6]
tert-Butyl (S)-2-ethylpiperazine-1-carboxylate325145-35-5Prisun PharmatechCustom synthesis available[7]

Strategic Pathways to Enantiopure this compound

Beyond direct procurement, there are two primary strategies for obtaining enantiomerically pure this compound: the resolution of a racemic mixture and asymmetric synthesis. The choice between these approaches is often dictated by factors such as cost, scale, and the desired level of enantiomeric purity.

Chiral Resolution: The Enzymatic Approach

Enzymatic kinetic resolution offers an elegant and often highly selective method for separating enantiomers. The use of enzymes, such as lipases and proteases, can provide high enantiomeric excess (ee) under mild reaction conditions. A notable example is the resolution of a piperazine-2-carboxylate derivative using the enzyme alcalase.[8][9]

The underlying principle of this method is the differential rate of reaction of the two enantiomers with the enzyme. In the case of a racemic ester, the enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Below is a conceptual workflow for the enzymatic resolution of racemic this compound.

G cluster_0 Enzymatic Resolution Workflow racemate Racemic tert-butyl piperazine-2-carboxylate enzyme Enzyme (e.g., Alcalase) in aqueous buffer racemate->enzyme Substrate incubation Incubation with controlled pH and temperature enzyme->incubation separation Separation of Ester and Carboxylic Acid incubation->separation s_enantiomer (S)-tert-butyl piperazine-2-carboxylate (unreacted ester) separation->s_enantiomer Enriched r_acid (R)-piperazine-2-carboxylic acid (hydrolyzed) separation->r_acid Formed esterification Esterification r_acid->esterification r_enantiomer (R)-tert-butyl piperazine-2-carboxylate esterification->r_enantiomer G cluster_1 Asymmetric Synthesis via Pyrazine Hydrogenation start Pyrazine-2-carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification pyrazine_ester Pyrazine-2-carboxylic acid methyl ester esterification->pyrazine_ester hydrogenation Hydrogenation (e.g., Pd/C, H2) pyrazine_ester->hydrogenation piperazine_ester Racemic methyl piperazine-2-carboxylate hydrogenation->piperazine_ester boc_protection Boc Protection (Boc)2O piperazine_ester->boc_protection racemic_boc Racemic N-Boc-methyl piperazine-2-carboxylate boc_protection->racemic_boc resolution Chiral Resolution (as described previously) racemic_boc->resolution chiral_boc Enantiopure N-Boc-methyl piperazine-2-carboxylate resolution->chiral_boc transesterification Transesterification to tert-butyl ester chiral_boc->transesterification final_product Enantiopure tert-butyl piperazine-2-carboxylate transesterification->final_product

Sources

Tert-butyl Piperazine-2-carboxylate: A Keystone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tert-butyl piperazine-2-carboxylate and its isomers represent a class of highly valuable, conformationally constrained building blocks in contemporary drug discovery. The strategic placement of a carboxylic acid and two distinct nitrogen atoms—one of which is often masked with an acid-labile tert-butyloxycarbonyl (Boc) group—provides a versatile platform for controlled, sequential functionalization. This guide offers an in-depth exploration of the core chemical reactions pivotal to leveraging this scaffold. We will dissect the causality behind key transformations, including Boc deprotection, N-alkylation, N-acylation, and Buchwald-Hartwig amination, as well as derivatization of the carboxyl group. Each section provides field-tested protocols and mechanistic insights to empower researchers in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of the Piperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its chair-like conformation and the presence of two nitrogen atoms allow it to serve as a rigid linker that can engage in multiple hydrogen bonding interactions, optimize physicochemical properties like solubility, and correctly orient pharmacophoric groups toward their biological targets.[1][2]

The subject of this guide, specifically N-Boc-protected piperazine-2-carboxylic acid isomers such as 4-Boc-piperazine-2-carboxylic acid, offers orthogonal handles for synthesis. The Boc group provides robust protection for one nitrogen under a wide range of conditions while allowing for selective deprotection under mild acidic protocols.[2][3] This leaves the second nitrogen and the carboxylic acid available for independent modification, a critical feature for building molecular complexity in a controlled manner.

Caption: Core structure and reactive sites of 4-Boc-piperazine-2-carboxylic acid.

Foundational Reactions: Deprotection of the Boc Group

The selective removal of the Boc protecting group is arguably the most critical and frequently performed reaction on this scaffold. Its acid lability allows for the unmasking of the secondary amine under conditions that typically leave other functional groups, such as esters or benzyl groups, intact.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the elimination of the highly stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine and carbon dioxide.[3] The generation of volatile byproducts (isobutylene, CO₂) is a significant advantage of this protecting group, as it simplifies reaction workup and product purification.[4]

Start N-Boc Piperazine Protonation Protonated Carbamate Start->Protonation + H⁺ Elimination tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Elimination Elimination Decarboxylation Free Amine (as salt) + CO₂ + Isobutylene Elimination->Decarboxylation Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Comparative Experimental Protocols

The two most prevalent methods for Boc deprotection utilize trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent like 1,4-dioxane. The choice is often dictated by the substrate's sensitivity to the specific acid and the desired form of the final product (e.g., TFA salt vs. HCl salt).[3][5]

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-dioxane
Typical Conditions 20-50% TFA (v/v) in DCM, 0°C to RT, 1-3 h3-5 equivalents of HCl, RT, 1-3 h
Workup Evaporation of volatiles, followed by basic aqueous wash to yield free base.Precipitation of HCl salt, which is collected by filtration.
Key Advantage High efficiency and easy removal of excess reagent.[3]Direct isolation of the crystalline HCl salt is often possible.[5]
Consideration TFA can be harsh; residual TFA salts can be difficult to remove.Dioxane is a peroxide-former and requires careful handling.
Detailed Protocol 2.2.1: Boc Deprotection using TFA in DCM[5]
  • Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) for a final concentration of 25% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching & Extraction: Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.

Reactions at the Nitrogen Centers: Building Molecular Diversity

With two distinct secondary amine positions (N1 and, post-deprotection, N4), the piperazine scaffold is primed for extensive derivatization.

N-Alkylation and Reductive Amination

The introduction of alkyl groups onto the piperazine nitrogens is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This can be achieved through direct nucleophilic substitution or, more commonly, via reductive amination.[6]

Reductive Amination is a powerful, two-step, one-pot process. It involves the initial formation of an iminium ion intermediate from the condensation of the piperazine's secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB).[7] STAB is particularly effective as it is less basic and more selective for iminium ions over carbonyls, reducing side reactions.[7]

cluster_workflow Reductive Amination Workflow Start 1. Combine Piperazine, Aldehyde/Ketone, & STAB in DCM React 2. Stir at Room Temperature (Monitor by LC-MS) Start->React Workup 3. Quench with aq. NaHCO₃ React->Workup Extract 4. Extract with Organic Solvent Workup->Extract Purify 5. Purify via Column Chromatography Extract->Purify

Caption: A typical experimental workflow for reductive amination.

Detailed Protocol 3.1.1: Reductive Amination with an Aldehyde[7]
  • Setup: To a solution of the piperazine derivative (1.0 equiv.) and an aldehyde (1.1 equiv.) in dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature. Monitor for the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Isolation: Extract the mixture with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl piperazines.[8] This transformation allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, a bond that is challenging to form using traditional methods.[8][9] Its broad functional group tolerance and high efficiency have made it a cornerstone of modern medicinal chemistry.[9]

The reaction's success is critically dependent on the choice of palladium source, a phosphine ligand, and a base.[9] The ligand, often a bulky, electron-rich phosphine, is crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]

Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) AmineCoord Ar-Pd(II)-NHR'R''⁺ OA->AmineCoord + Amine Amido Ar-Pd(II)-NR'R''(L) AmineCoord->Amido - Base-H⁺, -X⁻ Product Ar-NR'R'' Amido->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol 3.2.1: Buchwald-Hartwig N-Arylation[9]
  • Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv.), the piperazine derivative (1.2 equiv.), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XantPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the N-aryl piperazine product.

Reactions at the Carboxylic Acid

The carboxylic acid at the C2 position provides another handle for diversification, most commonly through the formation of amide bonds.

Amide Bond Formation

The coupling of the carboxylic acid with a primary or secondary amine is a staple reaction in drug discovery, used to introduce new pharmacophoric elements or to modulate solubility and cell permeability. This transformation is typically mediated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester) that is readily displaced by the incoming amine nucleophile to form the thermodynamically stable amide bond.

Reaction ComponentRole & Rationale
Carboxylic Acid The electrophilic partner.
Amine The nucleophilic partner.
Coupling Reagent (e.g., HATU) Activates the carboxyl group to facilitate nucleophilic attack.
Base (e.g., DIPEA) Scavenges the proton released during the reaction, driving it to completion.
Solvent (e.g., DMF) A polar aprotic solvent that solubilizes reactants.

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic platform. A thorough understanding of its key reactions—Boc deprotection, selective N-functionalization via alkylation and arylation, and carboxyl group derivatization—is essential for any medicinal chemist. The ability to control the sequence of these transformations provides a reliable and powerful route to novel and complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this invaluable scaffold in the pursuit of new therapeutic agents.

References

  • Smolecule. (2023). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.

  • Benchchem. (n.d.). Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate.

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

  • Stein, F., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95.

  • Reddy, T. J., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1450.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.

  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891.

  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging Tert-butyl Piperazine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1][2] Its unique physicochemical and conformational properties allow it to favorably modulate aqueous solubility, basicity, and receptor interaction, making it a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] This guide focuses on a particularly versatile derivative, Tert-butyl Piperazine-2-carboxylate , a building block that offers synthetic chemists orthogonal handles for rapid lead generation and optimization. We provide an in-depth analysis of its strategic applications, detailed experimental protocols for key chemical transformations, and insights into the causality behind methodological choices, designed for researchers and scientists in drug development.

The Strategic Advantage of the Piperazine-2-carboxylate Scaffold

This compound (PubChem CID: 11745348) is a heterocyclic compound featuring a piperazine core with a tert-butyl ester at the C-2 position.[5] This specific arrangement provides three distinct points for chemical modification: the two nitrogen atoms (N-1 and N-4) and the carboxylate group.

  • Physicochemical & Pharmacokinetic Modulation: The two nitrogen atoms of the piperazine core can form multiple hydrogen bonds or ionic interactions, which can increase the water solubility of drug candidates and improve bioavailability.[4][6] By carefully selecting substituents on these nitrogens, researchers can fine-tune a molecule's lipophilicity and basicity (pKa), directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Versatility: The true power of this building block lies in its synthetic orthogonality. The tert-butyl ester at C-2 serves as a stable precursor to a carboxylic acid or, more commonly, a carboxamide. The two ring nitrogens, with their distinct steric and electronic environments, can be functionalized selectively. This allows for the systematic and independent introduction of various chemical groups, a cornerstone of Structure-Activity Relationship (SAR) studies.

Below is a logical workflow illustrating how this building block is typically employed in a drug discovery campaign to generate a library of diverse compounds.

G A Tert-butyl Piperazine-2-carboxylate (Starting Material) B Step 1: Amide Bond Formation (e.g., EDC, HOBt Coupling) A->B Add R1-NH2 C N-Unsubstituted Piperazine-2-carboxamide Intermediate B->C D Step 2: N-Functionalization (e.g., Buchwald-Hartwig Arylation or Reductive Amination) C->D Add R2-X E Diverse Library of Final Compounds D->E

Caption: General workflow for library synthesis using this compound.

Core Synthetic Methodologies and Protocols

The following sections provide detailed, field-proven protocols for the most critical transformations involving this compound and its derivatives.

Amide Bond Formation: The Gateway to Carboxamide Derivatives

Expert Insight: Converting the C-2 ester to a carboxamide is often the first and most crucial step in a synthetic sequence. The resulting piperazine-2-carboxamide is a pharmacologically significant scaffold found in numerous active compounds, including the aspartyl protease inhibitor Indinavir.[7] While many coupling reagents exist, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust, reliable, and widely adopted method for producing high yields with minimal side products.[8] DMAP acts as an acyl transfer agent to form a highly reactive intermediate, accelerating the reaction.[8]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt Ester (Highly Reactive) O_Acyl->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Amide R-CONH-R' (Final Amide) HOBt_Ester->Amide + Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid to an amine, which can be adapted for hydrolyzing the tert-butyl ester of the title compound to its acid form first, or more directly, via aminolysis, though direct coupling after hydrolysis is more common. The following is a general procedure for coupling a carboxylic acid with an amine.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), HOBt (0.2 equiv), and DMAP (0.2 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.[8][9]

  • Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with a 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final amide.[9]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveKey AdvantagesKey Disadvantages
EDC HOBt, DMAPWater-soluble urea byproduct (easy removal); mild conditions.[8]Can be slow for electron-deficient amines.[8]
DCC HOBt, DMAPInexpensive and effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove; potent allergen.
HATU DIPEA, Et₃NVery fast and efficient, even for hindered substrates.Expensive; byproducts can be difficult to remove.
BOP-Cl Et₃NEffective for sterically hindered couplings.Can be toxic; byproducts require careful removal.
N-Functionalization: Diversifying the Piperazine Core

Expert Insight: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] It is the method of choice for N-arylation due to its broad substrate scope and tolerance of various functional groups. The choice of phosphine ligand is critical, especially for sterically hindered substrates; bulky, electron-rich ligands like XPhos or RuPhos often provide the best results by promoting the reductive elimination step of the catalytic cycle.[10]

G Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B Amine Coordination A->B Ar-Pd(II)(X)L2 C Deprotonation B->C D Reductive Elimination C->D Ar-Pd(II)(NR2)L2 D->Pd0 Product Ar-NR2 D->Product ArX Ar-X ArX->A R2NH R2NH R2NH->B Base Base Base->C

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the piperazine derivative (1.0 equiv), the aryl halide (Ar-X, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equiv).[10]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5-10 mL per mmol of piperazine).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via LC-MS. Reactions typically run for 12-24 hours.[10]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
1-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11078
2-ChlorotoluenePd₂(dba)₃ (3)BrettPhos (6)LHMDSToluene11065
4-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane10082
Note: Data are representative examples from literature on similar sterically hindered arylations and actual yields may vary.[10]
Orthogonal Deprotection: Unmasking Reactive Sites

Expert Insight: In multi-step syntheses, one of the piperazine nitrogens is often protected with a tert-butoxycarbonyl (Boc) group to ensure selective functionalization of the other nitrogen. The Boc group is a cornerstone of modern organic synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions.[11] The choice between Trifluoroacetic acid (TFA) and HCl depends on the substrate's sensitivity and the desired salt form of the final product.

G Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Loss_tBu Loss of Stable tert-Butyl Cation Protonation->Loss_tBu Carbamic_Acid Unstable Carbamic Acid Loss_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine + CO2 + Isobutylene Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 3: Boc Group Removal with Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.[11]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. To obtain the free base, dissolve the residue in water and carefully add a saturated aqueous NaHCO₃ solution until the pH is >8.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected piperazine.[12]

Protocol 4: Boc Group Removal with HCl in Dioxane

This method is an excellent alternative if the product's TFA salt is undesirable (e.g., oily or difficult to handle).

  • Reaction Setup: Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv) to the stirred solution at room temperature.[11][12]

  • Reaction: Stir for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.

  • Isolation: The product can be isolated by filtering the precipitate and washing with diethyl ether, or by removing the solvent under reduced pressure.

  • Work-up (Free Base): To convert the HCl salt to the free base, follow the neutralization and extraction procedure described in Protocol 3 (steps 5 and 6).[12]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its inherent structural features enable the rapid and systematic synthesis of diverse chemical libraries, which is essential for modern high-throughput screening and lead optimization campaigns. The robust protocols detailed herein for amide formation, N-arylation, and deprotection form a fundamental playbook for chemists seeking to harness the full potential of the privileged piperazine scaffold. As medicinal chemistry continues to tackle increasingly complex biological targets, the intelligent application of versatile building blocks like this compound will remain critical to the development of the next generation of therapeutics.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Pharmacology. (2024). Exploring pharmacological significance of piperazine scaffold. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Raffa, D., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(5), 843-852. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • IntechOpen. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

  • Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6694-6705. Retrieved from [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl Piperazine-2-carboxylate in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3] Its unique physicochemical properties allow it to engage with biological targets while maintaining favorable pharmacokinetics. This guide focuses on a specific, high-value derivative: tert-butyl piperazine-2-carboxylate. We will explore the strategic advantages of this chiral building block, detailing its application in synthetic workflows aimed at novel CNS therapeutics. This document provides not only the rationale behind its use but also detailed, field-proven protocols for its manipulation, empowering researchers to leverage its full potential in their drug discovery programs.

The Piperazine Scaffold: A Privileged Element in CNS Drug Design

The six-membered piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, is a recurring motif in drugs developed for antipsychotic, antidepressant, and anxiolytic applications.[4][5] Its utility stems from several key attributes:

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide handles to finely tune properties like pKa, solubility, and lipophilicity. This is critical for optimizing a drug candidate's ability to cross the highly selective blood-brain barrier (BBB).[6][7]

  • Versatile Substitution Patterns: The secondary amine nitrogens allow for the introduction of two distinct substituents, enabling the molecule to interact with multiple points in a receptor binding pocket or to link different pharmacophoric elements.[1]

  • Biological Receptor Interaction: The basic nature of the piperazine nitrogens allows them to form crucial ionic and hydrogen bonds with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs), which are common targets in the CNS.[1]

Many successful CNS drugs, including clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic), feature a piperazine core, underscoring its importance in neuropharmacology.[4]

This compound: A Chiral Synthon for Asymmetric Synthesis

This compound is not just another piperazine derivative; it is a sophisticated building block designed for controlled, sequential synthesis. Its structure offers three distinct points for chemical modification, two of which are orthogonal.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position is a robust protecting group, stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation).[8] Crucially, it is easily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This allows chemists to perform reactions at the more nucleophilic N4 nitrogen without interference.

  • The N4-Amine: This secondary amine is the primary site for introducing diversity. It can be readily functionalized via N-acylation, reductive amination, or N-alkylation to build out the desired molecular scaffold.

  • The C2-Carboxylate: The tert-butyl ester at the C2 position provides a third handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to form amides, further extending the molecular structure. The placement at the 2-position introduces a chiral center, which is often critical for achieving selectivity and potency for specific receptor subtypes. Recent research into multi-target-directed ligands for Alzheimer's disease has highlighted the potential of piperazine-2-carboxylic acid derivatives as potent and selective cholinesterase inhibitors.[11]

The interplay between these three functional points is a powerful tool for the medicinal chemist.

G start This compound (Starting Material) n4 N4-Amine Functionalization (Alkylation, Acylation, etc.) start->n4 Step 1 c2 C2-Carboxylate Modification (Hydrolysis, Amidation) n4->c2 Step 2a n1 N1-Boc Deprotection (Acid-catalyzed removal) n4->n1 Step 2b c2->n1 Step 3a final Complex CNS Drug Candidate c2->final n1->final Final Step

Caption: General synthetic strategy using the title compound.

Key Experimental Protocols

The following protocols are foundational for working with this compound and its derivatives. They are designed to be self-validating, with explicit checkpoints for monitoring reaction progress.

Protocol 1: N-Acylation of this compound

This protocol describes the coupling of a carboxylic acid to the N4-amine of the piperazine ring using a standard peptide coupling reagent like HATU.

Rationale: Amide bond formation is a fundamental reaction in drug synthesis. Using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions under mild conditions. A tertiary amine base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed and to deprotonate the piperazine nitrogen.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.2 eq.) and DIPEA (2.5 eq.) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve R-COOH & HATU in anhydrous DMF prep2 Stir for 15 min (Pre-activation) prep1->prep2 react1 Add Piperazine & DIPEA prep2->react1 react2 Stir at Room Temp react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with Water react3->workup1 Reaction Complete workup2 Extract with EtOAc workup1->workup2 workup3 Wash (NaHCO₃, Brine) workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 purify Purify via Column Chromatography workup4->purify G start Start: Boc-Protected Piperazine Derivative q1 Are other acid-sensitive groups present? start->q1 tfa Use TFA in DCM (Volatile, easy removal) q1->tfa No hcl Use HCl in Dioxane/MeOH (Forms HCl salt, non-volatile) q1->hcl Yes freebase Neutralize with base during workup tfa->freebase q2 Is the final product desired as a salt? hcl->q2 q2->freebase No salt Precipitate or concentrate to isolate HCl salt q2->salt Yes

Caption: Decision tree for selecting a Boc deprotection method.

A. Method with Trifluoroacetic Acid (TFA)

Rationale: TFA is a strong acid that is highly effective for Boc cleavage. It is typically used in a solution with a scavenger like triisopropylsilane if the substrate is sensitive to cationic side reactions. The volatility of TFA and the solvent (Dichloromethane, DCM) makes for a simple workup. [10]

  • Procedure:

    • Dissolve the Boc-protected piperazine (1.0 eq.) in anhydrous DCM (at a concentration of ~0.1 M).

    • Add TFA to the solution (20-50% v/v).

    • Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine. [10] B. Method with Hydrochloric Acid (HCl) in Dioxane

Rationale: Using a solution of HCl in an organic solvent like 1,4-dioxane is another common method. It often results in the precipitation of the deprotected amine as its hydrochloride salt, which can be a convenient method of purification. [9][10]

  • Procedure:

    • Dissolve the Boc-protected piperazine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) to the stirred solution at room temperature.

    • Stir for 1-4 hours, monitoring progress by TLC or LC-MS. Often, the hydrochloride salt will precipitate.

    • Upon completion, the product can be isolated by filtering the precipitate and washing with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure. [10] 5. If the free base is required, the resulting HCl salt can be neutralized as described in the TFA protocol.

FeatureTFA in DCM4M HCl in Dioxane
Reagent State LiquidSolution
Reaction Time 1-3 hours1-4 hours
Workup Evaporation, requires neutralizationPrecipitation/Evaporation
Product Form Initially TFA salt, neutralized to free baseHCl salt (often precipitates)
Key Advantage Volatile reagents, easy removalDirect isolation of salt, good for stability
Consideration Highly corrosive, handle with careDioxane is a peroxide former
Table 1: Comparison of Common Boc-Deprotection Methods.
[9][10]

Physicochemical Properties & Blood-Brain Barrier (BBB) Penetration

The ultimate success of a CNS drug candidate hinges on its ability to cross the BBB. [13]The piperazine scaffold provides an excellent platform for tuning the requisite physicochemical properties.

  • Lipophilicity (logP): The BBB favors molecules with moderate lipophilicity. Highly polar molecules are excluded, while highly lipophilic molecules may be sequestered in lipid membranes or be substrates for efflux pumps. [7]Adding non-polar substituents to the piperazine N4 position increases logP.

  • Molecular Weight (MW): Most successful CNS drugs have a molecular weight below 400-500 Da, which facilitates passive diffusion across the BBB. [13]* pKa: The basicity of the piperazine nitrogens is critical. At physiological pH (7.4), a significant fraction of the molecules will be ionized. While ionization aids solubility, the neutral form is generally required to cross the BBB. A pKa in the range of 7.5-10.5 is often a good balance.

The this compound framework allows medicinal chemists to systematically modify substituents and measure their impact on these properties, enabling a data-driven approach to optimizing for BBB penetration.

PropertyThis compoundRepresentative Derivative (e.g., N4-benzoyl)
Molecular Formula C₉H₁₈N₂O₂C₁₆H₂₂N₂O₃
Molecular Weight 186.25 g/mol 290.36 g/mol
Topological Polar Surface Area 41.5 Ų58.6 Ų
Predicted logP ~0.8~2.1
Table 2: Calculated Physicochemical Properties of a Parent Compound and a Derivative.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel CNS drug candidates. The orthogonal protecting group strategy it embodies provides chemists with precise control over the synthetic route, allowing for the systematic exploration of chemical space around a privileged scaffold. By understanding the rationale behind its design and mastering the key protocols for its manipulation, research and development teams can significantly accelerate their programs and enhance their ability to create next-generation therapeutics for challenging neurological and psychiatric disorders.

References

  • Rathi, A. K., Syed, R., Shin, H. S., & Patel, R. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support.
  • Uncaged Chemist. (n.d.).
  • Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

  • Singh, S., & Kumar, A. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate. [Link]

  • BenchChem. (2025).
  • Ramos-Hernández, A., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • Author not specified. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • Firth, et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1611–1615. [Link]

  • Gribbon, P., & Sewing, A. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 8(3), 253-268. [Link]

  • Fayed, B. E., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106886. [Link]

  • El-Damasy, D. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. ResearchGate. [Link]

  • Zhang, L., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. [Link]

  • ResearchGate. (n.d.). Methods for N-acylation of less nucleophilic N-heterocycles with carboxylic acids (derivatives). ResearchGate. [Link]

  • Coldham, I., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20. [Link]

  • Mao, S. S., et al. (2018). Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury. Experimental and Therapeutic Medicine, 15(4), 3363-3372. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. [Link]

  • Drug Target Review. (2025). The future of CNS drug development: signs of real progress. Drug Target Review. [Link]

  • Al-Ahmad, A. (2022). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • Verma, S., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(12), 8212-8224. [Link]

  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. [Link]

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted Piperazine-2-Carboxylate Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, including cancer, depression, and viral infections.[1][2] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms, which can be functionalized to modulate solubility, basicity, and interactions with biological targets. Specifically, N-alkylated derivatives of piperazine-2-carboxylate are crucial intermediates in the synthesis of complex pharmaceutical agents. The carboxylate group at the C2 position provides a handle for further elaboration, while the N-alkyl substituent is key for tuning pharmacological activity.

This guide focuses on the N-alkylation of tert-butyl piperazine-2-carboxylate. It is critical to note that the parent compound possesses two secondary amines (at positions N1 and N4), complicating selective mono-alkylation. To achieve regioselectivity, one nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. Therefore, this document will detail protocols for the N-alkylation of a mono-protected starting material, such as tert-butyl 4-Boc-piperazine-2-carboxylate, to selectively functionalize the remaining free secondary amine. We will explore the two most robust and widely adopted synthetic strategies: direct alkylation via nucleophilic substitution and reductive amination.

Guiding Principles: Causality in Experimental Design

The success of N-alkylation hinges on understanding the interplay between the substrate, reagents, and reaction conditions.

  • The Role of Protecting Groups: The synthesis employs two distinct tert-butyl-based protecting groups.

    • N-Boc Group: The tert-butoxycarbonyl (Boc) group on one nitrogen serves as a temporary deactivator. It withdraws electron density, rendering the protected nitrogen significantly less nucleophilic and thus preventing it from participating in the alkylation reaction.[3] This directing-group strategy is fundamental to achieving selective mono-alkylation.[4]

    • tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This group is highly stable under the basic or mildly acidic conditions used for N-alkylation but can be readily cleaved using strong acids (e.g., trifluoroacetic acid) without affecting many other functional groups.[5][6] This orthogonality allows for selective deprotection and further modification of the carboxyl group later in a synthetic sequence.

  • Nucleophilicity and Basicity: The unprotected secondary amine of the piperazine ring is both nucleophilic and basic. The choice of alkylation method and reagents must account for these properties. In direct alkylation, an external base is required to neutralize the hydrogen halide byproduct, preventing the protonation and deactivation of the starting amine. In reductive amination, the initial condensation with an aldehyde or ketone is often reversible and may be catalyzed by mild acid.

Methodology I: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide (or sulfonate) in an SN2 reaction. It is a straightforward and widely used technique, particularly effective for introducing primary and activated secondary alkyl groups like benzyl or allyl moieties.

Reaction Mechanism & Key Parameters

The reaction proceeds via the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the alkylating agent.

  • Alkylating Agent: The reactivity of the leaving group is critical. The general trend is R-I > R-Br > R-Cl.[7][8] Alkyl iodides are the most reactive but can be more expensive, making bromides a common compromise. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles.

  • Base: A non-nucleophilic base is essential to scavenge the acid (HX) generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like N,N-diisopropylethylamine (DIPEA). The base prevents the formation of the ammonium salt of the starting material, which would halt the reaction.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used as they effectively solvate the reagents without interfering with the reaction.

Visual Workflow: Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Combine Piperazine Derivative, Alkyl Halide, and Base in Solvent heat_stir Heat and Stir (e.g., 60-80 °C) prep_reagents->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor quench Cool and Quench (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_conc Dry and Concentrate extract->dry_conc chromatography Silica Gel Column Chromatography dry_conc->chromatography cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Combine Piperazine Derivative and Aldehyde/Ketone in Solvent stir_rt Stir at Room Temperature (30-60 min) prep_reagents->stir_rt add_reductant Add NaBH(OAc)₃ Portion-wise stir_rt->add_reductant stir_complete Stir until Completion add_reductant->stir_complete monitor Monitor Progress (TLC / LC-MS) stir_complete->monitor quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_conc Dry and Concentrate extract->dry_conc chromatography Silica Gel Column Chromatography dry_conc->chromatography

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Coupling Reactions with Tert-butyl Piperazine-2-carboxylate Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in FDA-approved drugs.[1][2] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms, which can serve as hydrogen bond acceptors or donors, modulate aqueous solubility, and improve the overall pharmacokinetic profile of a drug candidate.[1] Molecules like Imatinib (Gleevec) and Sildenafil (Viagra) underscore the therapeutic importance of this structural motif.[1][2]

Within the vast library of piperazine-based building blocks, chiral derivatives such as this compound are of paramount importance for constructing stereochemically defined molecules. This guide focuses on the coupling reactions of mono-N-protected derivatives, such as tert-butyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate , a versatile intermediate that allows for selective functionalization at the N1 position. The tert-butyl ester protects the carboxylic acid, while the tert-butyloxycarbonyl (Boc) group on the N4 nitrogen directs reactions to the free secondary amine at N1. This orthogonal protection strategy is fundamental to the multi-step synthesis of complex pharmaceutical agents.

This document serves as a detailed guide for researchers, providing theoretical insights and practical, field-proven protocols for the three most critical coupling reactions involving this scaffold: N-Arylation via Buchwald-Hartwig Amination , N-Acylation for Amide Bond Formation , and N-Alkylation via Reductive Amination .

Methodology 1: N-Arylation via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aromatic ring and the piperazine nitrogen is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has largely replaced harsher, classical methods due to its exceptional functional group tolerance and broad substrate scope.[3][4]

Reaction Principle & Mechanism

The reaction facilitates the coupling of an amine with an aryl halide (or triflate). The catalytic cycle is generally understood to proceed via three key steps:

  • Oxidative Addition : A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : The piperazine nitrogen coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4][5]

The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium catalyst. Sterically hindered, electron-rich ligands are often required to promote the reductive elimination step.[6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd  + Ar-X Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR2) OxAdd->Amido  + Piperazine (HNR2)  + Base Amido->Pd0 Amido->Pd0 Regeneration Product Ar-NR2 (Coupled Product) Amido->Product Reductive Elimination ArX_in Aryl Halide (Ar-X) Amine_in Piperazine (HNR2) Base_in Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: General Procedure for N-Arylation

This protocol provides a general guideline for the coupling of an aryl bromide with tert-butyl 4-Boc-piperazine-2-carboxylate.

Materials:

  • Aryl bromide (1.0 equiv)

  • tert-Butyl 4-Boc-piperazine-2-carboxylate (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Setup: To a flame-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Evacuate and backfill the tube with inert gas (repeat three times). Add the aryl bromide and the piperazine derivative.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath. Stir the mixture vigorously at the specified temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, commercially available precatalysts.[3]
Ligand RuPhos, BrettPhos, XPhosSterically hindered ligands that promote reductive elimination.[6]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic base is crucial for deprotonation.[3]
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are critical for catalyst stability.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Methodology 2: Amide Bond Formation (N-Acylation)

The creation of an amide bond between a carboxylic acid and the piperazine nitrogen is arguably the most common transformation in drug development. This reaction is typically mediated by "coupling reagents" that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Reaction Principle & Mechanism

Amide coupling proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the piperazine or, more commonly, be converted into a less reactive but more selective active ester by an additive like 1-Hydroxybenzotriazole (HOBt).[7][8] The active ester then undergoes nucleophilic acyl substitution with the piperazine to form the stable amide bond. A tertiary amine base like diisopropylethylamine (DIPEA) is added to scavenge the acid byproduct.[9]

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate Active Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActiveIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HBTU) CouplingReagent->ActiveIntermediate Piperazine Piperazine Derivative AmideProduct Amide Product Piperazine->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct  (Neutralization) ActiveIntermediate->AmideProduct Reductive_Amination_Pathway Aldehyde Aldehyde / Ketone (R-CHO) Iminium Iminium Ion Intermediate Aldehyde->Iminium + H+ (cat.) - H2O Piperazine Piperazine Derivative Piperazine->Iminium Reducer Reducing Agent (e.g., STAB) AlkylatedProduct N-Alkylated Product Reducer->AlkylatedProduct Reduction Iminium->AlkylatedProduct Deprotection_Decision_Tree Start Starting Material (N1-R, N4-Boc, C2-COOtBu) Question Which site to functionalize next? Start->Question N4_Path Functionalize at N4 Question->N4_Path N4 C2_Path Functionalize at C2 Question->C2_Path C2 Boc_Removal Boc Deprotection (TFA/DCM or HCl/Dioxane) N4_Path->Boc_Removal Ester_Removal Ester Hydrolysis (Stronger Acid / Saponification) C2_Path->Ester_Removal Final_N4 Product for N4 Coupling (N1-R, N4-H, C2-COOtBu) Boc_Removal->Final_N4 Final_C2 Product for C2 Coupling (N1-R, N4-Boc, C2-COOH) Ester_Removal->Final_C2

Sources

Application Notes & Protocols: Strategic Use of Tert-butyl Piperazine-2-carboxylate in the Synthesis of Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a detailed technical guide on the strategic application of tert-butyl piperazine-2-carboxylate as a pivotal building block for the synthesis of potent and selective histamine H3 receptor (H3R) ligands. It elucidates the rationale behind synthetic choices and furnishes detailed protocols for synthesis and biological characterization.

Section 1: The Strategic Imperative for Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[3][4] Crucially, it also acts as a heteroreceptor, controlling the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] This unique regulatory role makes the H3R an attractive therapeutic target for a spectrum of neurological and psychiatric disorders, such as Alzheimer's disease, narcolepsy, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[2][4]

A defining characteristic of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[5] This has profound implications for drug design, making inverse agonists—ligands that stabilize the inactive state of the receptor and reduce basal signaling—a particularly valuable therapeutic class.[5]

The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules, particularly those targeting the CNS.[6][7] Its prevalence stems from a combination of favorable physicochemical properties:

  • Tunable Basicity: With two nitrogen atoms, piperazine has two pKa values. This allows it to be protonated at physiological pH, which is often crucial for forming salt bridges with target receptors (e.g., with acidic residues like aspartate or glutamate) and enhancing aqueous solubility.[7]

  • Synthetic Versatility: The two nitrogen atoms provide distinct sites for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[8][9]

  • Pharmacokinetic Profile: The polar nature of the nitrogen atoms can improve solubility and oral bioavailability, key components of a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][10]

This compound: A Keystone Building Block

Within the vast library of piperazine-based synthons, this compound stands out for H3R ligand synthesis. Its utility is rooted in its inherent asymmetry and orthogonal reactivity.

  • The Tert-butyl Ester: This group serves a dual purpose. Primarily, it acts as a robust protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted side reactions. Secondly, it provides a sterically bulky group that can direct the initial substitution to the less hindered N4 nitrogen. It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not typically affect other common functional groups in the molecule.

  • The Carboxylate Handle: The ester itself is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to a primary alcohol for ether synthesis, providing a secondary point for molecular elaboration and optimization of target interactions.

Section 2: Synthesis of a Representative H3R Ligand

This section details a representative, multi-step synthesis of a non-imidazole H3R inverse agonist, illustrating the practical application of this compound. The general workflow is designed to build a molecule with the three key pharmacophoric elements of many H3R antagonists: a basic amine moiety (the piperazine ring), a central linker, and a hydrophobic/aromatic region.

G A This compound B Step 1: N4-Alkylation (Williamson Ether Synthesis Linker) A->B C Intermediate 1 (N4-Substituted Piperazine) B->C D Step 2: Ester Hydrolysis (LiOH or TFA) C->D E Intermediate 2 (Carboxylic Acid) D->E F Step 3: Amide Coupling (EDC/HOBt or HATU) E->F G Protected Final Ligand F->G H Step 4: (Optional) Tert-butyl Deprotection (TFA) G->H I Final H3R Ligand H->I

Caption: General synthetic workflow for H3R ligands.

Protocol 2.1: Synthesis of 1-(4-(3-(piperidin-1-yl)propoxy)benzyl)piperazine-2-carboxamide

This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.

Step 1: Synthesis of 1-(3-bromopropoxy)-4-(tert-butyl)benzene

  • Rationale: This step creates the aryloxyalkyl linker, a common feature in non-imidazole H3R antagonists.[8][11]

  • Procedure:

    • To a solution of 4-(tert-butyl)phenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 1,3-dibromopropane (3.0 eq) to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with hexanes/ethyl acetate) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-(3-(4-(tert-butyl)phenoxy)propyl)piperazine-2-carboxylate

  • Rationale: This is the key N-alkylation step, attaching the linker to the N4 position of the piperazine scaffold. A mild base is used to prevent side reactions.

  • Procedure:

    • Dissolve this compound (1.0 eq) and 1-(3-bromopropoxy)-4-(tert-butyl)benzene (1.1 eq) in acetonitrile (ACN).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI).

    • Heat the mixture to 80 °C and stir for 18 hours.

    • Cool to room temperature, filter, and concentrate the solvent.

    • Purify the residue via column chromatography to obtain the N4-alkylated product.

Step 3: Synthesis of 4-(3-(4-(tert-butyl)phenoxy)propyl)piperazine-2-carboxylic acid

  • Rationale: The tert-butyl ester is cleaved to unmask the carboxylic acid, preparing it for amide bond formation. Trifluoroacetic acid (TFA) is a standard reagent for this transformation due to its efficacy and the volatile nature of its byproducts.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.

Step 4: Synthesis of N-benzyl-4-(3-(4-(tert-butyl)phenoxy)propyl)piperazine-2-carboxamide (Final Ligand)

  • Rationale: An amide bond is formed, introducing the final piece of the molecule. Peptide coupling reagents like HATU are used to facilitate the reaction under mild conditions, minimizing racemization.

  • Procedure:

    • Dissolve the carboxylic acid from Step 3 (1.0 eq) in dimethylformamide (DMF).

    • Add benzylamine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by preparative HPLC or column chromatography to yield the final compound.

Section 3: Biological Evaluation of Synthesized Ligands

Once synthesized, the compounds must be evaluated for their affinity and functional activity at the H3 receptor.

H3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R_inactive H3R (Inactive) H3R_active H3R (Active) G_protein Gαi/o-βγ H3R_active->G_protein Activates NT_release Neurotransmitter Release ↓ H3R_active->NT_release Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP PKA PKA ↓ cAMP->PKA Activates CREB CREB ↓ PKA->CREB Phosphorylates Agonist Agonist Agonist->H3R_active Activates Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R_inactive Stabilizes

Caption: Simplified Histamine H3 Receptor signaling pathway.

Protocol 3.1: Radioligand Binding Assay for Affinity (Ki) Determination
  • Principle: This is a competitive binding assay to measure the affinity of a test compound for the hH3R. It quantifies the ability of the unlabeled test ligand to displace a specific, high-affinity radioligand from the receptor.[13]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human H3R.

    • Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Histamine (100 µM).

    • Glass fiber filters (GF/C, pre-soaked in polyethyleneimine).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the synthesized test compound.

    • In a 96-well plate, add 50 µL of cell membrane homogenate to each well.

    • Add 25 µL of assay buffer (for total binding), non-specific control (e.g., 100 µM histamine), or test compound dilution.

    • Add 25 µL of [³H]NAMH (at a final concentration near its Kd, e.g., 2 nM).

    • Incubate the plate for 2 hours at 25°C with gentle agitation.

    • Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer.

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 3.2: [³⁵S]GTPγS Binding Assay for Functional Activity
  • Principle: This assay directly measures G-protein activation. In its active state, the H3R catalyzes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds and accumulates, providing a measure of receptor activation.[14][15] Inverse agonists will decrease the basal [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.[5][14]

  • Materials:

    • hH3R-expressing cell membranes.

    • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 0.02% BSA, pH 7.4.[14]

    • [³⁵S]GTPγS (final concentration ~0.1 nM).[14]

    • Guanosine diphosphate (GDP, final concentration ~10 µM).[14]

    • Agonist (optional, for antagonist testing): (R)-α-methylhistamine.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes (20-50 µ g/well ), GDP, and the test compound.

    • For inverse agonist testing: Proceed directly to the next step.

    • For antagonist testing: Pre-incubate with the test compound for 15 minutes, then add a fixed concentration of an agonist (e.g., EC₈₀ of (R)-α-methylhistamine).

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 25°C.[14]

    • Terminate the reaction and quantify bound radioactivity by rapid filtration, as described in Protocol 3.1.

    • Data Analysis: For inverse agonism, plot the decrease in basal binding versus ligand concentration to determine IC₅₀ and maximal inhibition (Emax). For antagonism, plot the inhibition of agonist-stimulated binding to determine the antagonist's IC₅₀, which can be converted to a functional Kb value.

Section 4: Data Interpretation

The combined data from these assays provide a comprehensive profile of the synthesized ligand.

Compound IDStructurehH3R Binding Affinity (Ki, nM)Functional Activity ([³⁵S]GTPγS)
Example Ligand N-benzyl-4-(3-(4-(tert-butyl)phenoxy)propyl)piperazine-2-carboxamide8.5Inverse Agonist (IC₅₀ = 15.2 nM)
Pitolisant (Ref.) (Structure)2.5Inverse Agonist (IC₅₀ = 5.5 nM)

A potent ligand will exhibit a low nanomolar Ki value in the binding assay. The GTPγS assay will confirm its functional modality. A successful inverse agonist will show a concentration-dependent decrease in basal signaling.

Section 5: Conclusion

This compound is a highly valuable and versatile chiral building block for the construction of novel histamine H3 receptor ligands. Its pre-protected, bifunctional nature allows for a logical and efficient synthetic strategy to access complex molecular architectures. The protocols outlined herein provide a robust framework for the synthesis and subsequent pharmacological evaluation of such compounds, enabling researchers to systematically explore the structure-activity relationships of the piperazine scaffold in the pursuit of next-generation CNS therapeutics.

References

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. Available from: [Link]

  • ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. Available from: [Link]

  • PubMed. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Available from: [Link]

  • PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Available from: [Link]

  • PubMed. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • OChem. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available from: [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • PubMed Central. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Available from: [Link]

  • PubMed. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Available from: [Link]

  • ResearchGate. Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. Available from: [Link]

  • PubMed. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives. Available from: [Link]

  • ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

  • LinkedIn. Exploring pharmacological significance of piperazine scaffold. Available from: [Link]

  • PMC. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Available from: [Link]

  • University of Regensburg. G-protein dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Available from: [Link]

  • Semantic Scholar. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Available from: [Link]

  • PMC. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]

  • PubMed. Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Available from: [Link]

  • ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available from: [Link]

  • MDPI. histamine H3 receptor ligands with monoamine oxidase B inhibitory activity. Available from: [Link]

  • Walsh Medical Media. Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Available from: [Link]

  • University of Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Available from: [Link]

  • Cresset Group. Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Available from: [Link]

  • ScienceDirect. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl... Available from: https://www.sciencedirect.com/science/article/pii/S0960894X0901248X
  • ResearchGate. Synthesis and biological activity of novel tert -butyl and tert -pentylphenoxyalkyl piperazine derivatives as histamine H 3 R ligands | Request PDF. Available from: [Link]

  • BindingDB. Ki Summary. Available from: [Link]

  • PubMed. Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Available from: [Link]

  • PubMed. Synthesis and SAR of novel histamine H3 receptor antagonists. Available from: [Link]

  • ResearchGate. 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF. Available from: [Link]

  • PubMed. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Available from: [Link]

  • Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl Piperazine-2-carboxylate in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Antiretroviral Therapy

The human immunodeficiency virus (HIV) protease is a cornerstone target in antiretroviral therapy. Inhibitors of this enzyme are critical components of highly active antiretroviral therapy (HAART), effectively suppressing viral replication by preventing the maturation of new, infectious virions. Within the landscape of medicinal chemistry, the piperazine moiety has emerged as a privileged scaffold in the design of potent HIV protease inhibitors.[1][2] Its incorporation into drug candidates can significantly enhance anti-HIV activity, improve pharmacokinetic profiles, and provide a versatile handle for structural modifications.[1][2][3]

This guide focuses on the application of Tert-butyl Piperazine-2-carboxylate, a key chiral building block, in the synthesis of these complex therapeutic agents. The tert-butyloxycarbonyl (Boc) group on the nitrogen and the tert-butyl ester on the carboxyl group serve as robust protecting groups.[4] This dual protection allows for precise, regioselective modifications at the second nitrogen atom, making it an invaluable intermediate for constructing the intricate architectures of drugs like Darunavir and their analogues.

The Pharmacological Significance of the Piperazine Ring

The piperazine ring is not merely a structural linker; it plays a pivotal role in the pharmacophore responsible for inhibiting HIV-1 protease.[1] Its strategic importance is threefold:

  • Enzyme-Ligand Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming critical interactions with the amino acid residues, particularly the catalytic aspartate residues (Asp-25/Asp-25'), within the enzyme's active site.[5]

  • Structural Rigidity and Conformation: The chair-like conformation of the piperazine ring provides a rigid core that can be optimized to fit snugly within the hydrophobic pockets of the protease enzyme, displacing a key water molecule and leading to high binding affinity.[6]

  • Modulation of Physicochemical Properties: The piperazine moiety enhances water solubility and bioavailability, crucial properties for oral drug administration.[2] Modifications at the distal nitrogen allow for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

cluster_0 HIV Protease Active Site cluster_1 Piperazine-Containing Inhibitor Asp25 Asp25 Asp25_prime Asp25' Pockets Hydrophobic Pockets (S1, S2, S1', S2') Piperazine Piperazine Ring Piperazine->Asp25 H-Bonding R1 P2' Ligand Piperazine->R1 N-substitution tunes properties R2 Core Scaffold Piperazine->R2 R2->Pockets Hydrophobic Interactions

Figure 1: Conceptual interaction of a piperazine inhibitor with the HIV protease active site.

Synthetic Workflow: Construction of a Darunavir-Type Core

The following protocols outline a representative synthetic pathway for creating advanced intermediates for HIV protease inhibitors, modeled after the synthesis of Darunavir. This workflow highlights the strategic incorporation of a protected piperazine-2-carboxylic acid derivative.

Protocol 1: Synthesis of the Chiral Amino Alcohol Intermediate

The synthesis begins with the creation of the core (2S,3R)-amino alcohol scaffold. This is typically achieved via the regioselective opening of a Boc-protected chiral epoxide with a suitable amine. For a Darunavir precursor, this amine is isobutylamine.

Objective: To synthesize tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equiv) in absolute ethanol (approx. 0.2 M solution).[7]

  • Amine Addition: Add isobutylamine (1.5-2.0 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo using a rotary evaporator to remove excess ethanol and isobutylamine.[7][8]

    • Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired amino alcohol as a white solid.[7]

Causality and Insights:

  • Ethanol as Solvent: Ethanol is a protic solvent that facilitates the epoxide ring-opening by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

  • Excess Amine: Using an excess of isobutylamine drives the reaction to completion and minimizes the formation of dimer byproducts.

  • Regioselectivity: The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1,2-amino alcohol.

Start Boc-Protected Epoxide Step1 Dissolve in Ethanol Start->Step1 Step2 Add Isobutylamine Step1->Step2 Step3 Reflux (80-85 °C, 3h) Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Purify via Chromatography Step4->Step5 End Chiral Amino Alcohol Intermediate Step5->End

Figure 2: Workflow for the synthesis of the core amino alcohol intermediate.
Protocol 2: Amide Coupling with N-Boc-Piperazine-2-Carboxylic Acid

This step involves coupling the newly synthesized amino alcohol with the piperazine building block. While the user specified this compound, the coupling reaction requires a free carboxylic acid. Therefore, we will proceed with its parent acid, 1-Boc-piperazine-2-carboxylic acid, which is commercially available or can be prepared by hydrolysis of the tert-butyl ester.[4][9]

Objective: To couple the chiral amino alcohol with 1-Boc-piperazine-2-carboxylic acid to form a key amide intermediate.

Methodology:

  • Reaction Setup: Dissolve 1-Boc-piperazine-2-carboxylic acid (1.1 equiv), the amino alcohol from Protocol 1 (1.0 equiv), and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6]

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA, 2.0-3.0 equiv) or diisopropylethylamine (DIPEA), dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for completion via TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the Boc-protected piperazine amide intermediate.

Causality and Insights:

  • Coupling Agents: EDCI and HOBt work in tandem to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the secondary amine of the amino alcohol, facilitating amide bond formation under mild conditions.[10]

  • Base: Triethylamine is crucial for scavenging the HCl byproduct generated during the activation step, maintaining a neutral to slightly basic pH to prevent unwanted side reactions or degradation of acid-labile groups.[7]

  • Boc Protection: The Boc group on the piperazine nitrogen prevents self-coupling or polymerization and directs the reaction to the desired secondary amine on the core scaffold.

Protocol 3: Boc Deprotection

To enable further functionalization of the piperazine ring, the Boc protecting group must be removed.

Objective: To selectively remove the Boc group from the piperazine amide intermediate.

Methodology:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 equiv) in a suitable solvent like DCM or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C and add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (1:1 v/v) or a saturated solution of HCl in 1,4-dioxane (e.g., 4M).[7][10]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by LC-MS.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Co-evaporate with a solvent like toluene or DCM several times to remove residual acid.

    • The resulting product is often the hydrochloride or trifluoroacetate salt, which can be used directly in the next step or neutralized with a base to yield the free amine.

Causality and Insights:

  • Acid-Labile Nature of Boc: The tert-butyloxycarbonyl (Boc) group is designed to be stable under a wide range of conditions but is easily cleaved under mild acidic conditions, providing excellent orthogonality in multi-step synthesis.[7] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation.

Summary of Key Reaction Parameters

StepKey ReagentsSolvent(s)TemperatureTypical YieldReference(s)
Epoxide Opening Boc-Epoxide, IsobutylamineEthanol80-85 °C60-85%[7]
Amide Coupling Amino Alcohol, Boc-Piperazine-2-COOH, EDCI, HOBt, TEADCM, DMF0 °C to RT50-80%[6][10]
Boc Deprotection Boc-Protected Intermediate, TFA or HClDCM, Dioxane0 °C to RT95-100%[7][10]

Conclusion

This compound and its corresponding carboxylic acid are sophisticated and highly effective building blocks in the synthesis of HIV protease inhibitors. The strategic use of the tert-butyl and Boc protecting groups allows for a controlled, stepwise assembly of complex molecular architectures. The protocols detailed herein provide a robust framework for researchers and drug development professionals to construct advanced intermediates for potent antiretroviral agents. Understanding the rationale behind each step—from solvent choice to the specific function of coupling agents—is paramount to achieving high yields and purity, ultimately accelerating the development of next-generation therapies to combat HIV.

References

  • Medicinal chemistry perspectives on the development of piperazine-containing HIV-1 inhibitors. Bioorganic & Medicinal Chemistry, 2024.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central, N.A.
  • An improved process for the preparation of darunavir.
  • Massive in silico library design and screening for gp120
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV, N.A.
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES.
  • Process for the preparation of darunavir and darunavir intermediates.
  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central, N.A.
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed Central, 2024.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central, N.A.
  • A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxyl
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central, N.A.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online, N.A.
  • 1-Boc-piperazine-2-carboxylic acid. Chem-Impex, N.A.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

The Cornerstone of Chiral Architecture: Application Notes for Asymmetric Synthesis with Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from the 1,4-diamine motif which can improve physicochemical properties such as aqueous solubility and bioavailability by acting as a hydrogen bond acceptor or donor.[3] When substituents are introduced onto the carbon backbone of the piperazine ring, particularly in a stereochemically defined manner, it unlocks a three-dimensional chemical space that is critical for precise molecular recognition of biological targets.[1] However, the synthesis of carbon-substituted piperazines with high stereopurity has historically been challenging.[4]

This guide focuses on a uniquely powerful chiral building block: tert-butyl piperazine-2-carboxylate . Available in both (R) and (S) enantiomeric forms, this reagent, derived from the chiral pool of amino acids, provides an elegant and efficient solution for constructing complex, enantiomerically pure molecules.[5] The presence of the C2-carboxylate group, protected as a tert-butyl ester, and the mono-Boc-protected nitrogen at the N1 position creates an orthogonally protected system. This arrangement allows for the selective and stereocontrolled functionalization at the remaining N4 nitrogen, making it an invaluable tool for researchers, scientists, and drug development professionals.

This document provides a detailed exploration of the applications of this compound, complete with field-proven insights and step-by-step protocols for its key transformations.

Core Applications in Asymmetric Synthesis

The utility of this compound lies in its dual capacity as a chiral scaffold and a versatile synthetic intermediate. The N1-Boc group deactivates that nitrogen, directing functionalization to the free secondary amine at the N4 position.[6] The chiral center at C2, adjacent to the ester, influences the conformation of the ring and can direct the stereochemical outcome of subsequent reactions.

Key synthetic transformations include:

  • N4-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.

  • N4-Acylation: Formation of amides by coupling with carboxylic acids.

  • N4-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl moieties.[7][8]

These reactions allow for the construction of a diverse library of 2,4-disubstituted piperazines, which are key intermediates for a wide range of pharmacologically active compounds.

Protocol 1: Stereoselective N4-Alkylation via Reductive Amination

Reductive amination is a mild and highly effective method for N-alkylation, particularly for generating secondary and tertiary amines.[9] This protocol describes the reaction of (S)-tert-butyl piperazine-2-carboxylate with an aldehyde to yield the corresponding N4-alkylated product, a common step in building more complex molecular frameworks. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial as it is selective for the iminium ion intermediate and tolerant of many functional groups.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve (S)-tert-butyl piperazine-2-carboxylate (1.0 eq) & Aldehyde (1.1 eq) in DCM B Stir at RT for 30-60 min (Iminium Ion Formation) A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C B->C D Warm to RT and stir overnight (12-18h) C->D E Quench with sat. NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Silica Gel Chromatography G->H I I H->I Final Product: (S)-tert-Butyl 4-Alkylpiperazine- 1,2-dicarboxylate

Caption: Workflow for N4-Alkylation via Reductive Amination.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve (S)-tert-butyl piperazine-2-carboxylate (1.0 eq.) and the desired aldehyde (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Iminium Formation: Stir the solution at room temperature (20-25 °C) for 30-60 minutes. This allows for the formation of the key iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N4-alkylated product.

Causality and Experimental Insights:
  • Solvent Choice: Anhydrous DCM is a common choice as it is relatively non-reactive and effectively solubilizes the reactants and the reducing agent.[10]

  • Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete consumption of the valuable chiral piperazine starting material.

  • Temperature Control: The initial addition of the reducing agent is performed at 0 °C to control the reaction rate and minimize potential side reactions. The reaction is then allowed to proceed at room temperature to ensure it goes to completion.

  • Stereochemical Integrity: This method is generally considered mild and is not expected to cause epimerization at the C2 position. The stereocenter remains intact throughout the transformation.

Protocol 2: Stereoselective N4-Acylation using Amide Coupling Reagents

The formation of an amide bond at the N4 position is a fundamental transformation, enabling the incorporation of the chiral piperazine scaffold into peptide-like structures or linking it to other pharmacophoric elements.[4][11] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes racemization.

Mechanism of HATU-Mediated Amide Coupling

G RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl(tetramethyl) isouronium Ester (Active Ester) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Product N4-Acylated Product ActiveEster->Product Nucleophilic Attack Piperazine (S)-tert-Butyl piperazine-2-carboxylate Piperazine->Product

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (N,N-Diisopropylethylamine, 2.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Stir the solution for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Piperazine: Add a solution of (S)-tert-butyl piperazine-2-carboxylate (1.0 eq.) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N4-acylated piperazine.

Causality and Experimental Insights:
  • Coupling Reagent: HATU is highly efficient, leading to fast reaction times and high yields while suppressing side reactions and preserving the stereochemical integrity of the chiral center.[12]

  • Base: A non-nucleophilic hindered base like DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step without interfering with the coupling reaction.

  • Solvent: DMF is an excellent solvent for peptide couplings due to its high polarity, which effectively solubilizes the reactants and intermediates.

  • Work-up: The LiCl wash is a standard technique for efficiently removing the high-boiling point solvent DMF during the aqueous work-up phase.

Data Presentation: Representative N4-Functionalizations

The following table summarizes expected outcomes for the functionalization of this compound based on analogous reactions reported in the literature. Yields and stereochemical purity are highly dependent on the specific substrates and precise reaction conditions.

Starting MaterialReagentReaction TypeBase / ReductantSolventTypical Yield (%)Stereochemical Outcome
(S)-tert-butyl piperazine-2-carboxylateBenzaldehydeReductive AminationNaBH(OAc)₃DCM85-95%Retention of (S) configuration
(S)-tert-butyl piperazine-2-carboxylateAcetic AcidAcylation (Amide Coupling)HATU / DIPEADMF80-95%Retention of (S) configuration
(S)-tert-butyl piperazine-2-carboxylate4-BromotolueneBuchwald-Hartwig ArylationPd₂(dba)₃ / BINAP, NaOtBuToluene70-90%Retention of (S) configuration

Final Deprotection: Accessing the Core Piperazine

A common final step is the removal of the protecting groups to unveil the functionalized piperazine core. The Boc group is reliably cleaved under acidic conditions.

Protocol 3: Boc Group Deprotection
  • Dissolution: Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1 M).

  • Acid Treatment: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to achieve a 20-50% (v/v) concentration.[13]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[13]

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final deprotected product.[14]

Conclusion

(S)- and (R)-tert-butyl piperazine-2-carboxylate are masterful chiral building blocks that offer a reliable and stereocontrolled entry into a vast array of complex piperazine-containing molecules. Their orthogonal protection scheme allows for predictable and selective functionalization at the N4-position, preserving the critical C2 stereocenter. The protocols detailed herein for N-alkylation and N-acylation represent robust and widely applicable methods that form the foundation of synthetic campaigns in drug discovery and development. By understanding the principles behind these transformations, researchers can confidently employ this versatile scaffold to accelerate the creation of novel chemical entities with precisely controlled three-dimensional architecture.

References

  • Reddy, K. H., & Kumar, Y. P. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Indo American Journal of Pharmaceutical Research. [Link]

  • Chamikara, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Chamakuri, S., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. [Link]

  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters. [Link]

  • Humeres, D. R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Viciu, M. S., & Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. [Link]

  • Chamakuri, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Neuhaus, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

  • Li, X. (2019). Chemical Building Blocks and Models for Studying Peptides. eScholarship, University of California. [Link]

  • Dvořák, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]

  • Kumar, V., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Hennig, P., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • European Patent Office. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • R Discovery. (n.d.). Peptidomimetic Building Research Articles. [Link]

  • Firth, J. D. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Iaroshenko, V. O., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Google Patents. (n.d.).
  • Wessig, P., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Common side reactions with Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl Piperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis, purification, and derivatization of this versatile building block. The following content is structured to offer not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor Yield and Selectivity during N-Alkylation/Acylation

Question: I am attempting to functionalize the secondary amine (N-H) of this compound, but I'm getting low yields of my desired product and a significant amount of a disubstituted byproduct. How can I improve this?

Root Cause Analysis: This is a classic challenge in piperazine chemistry. The formation of a 1,4-disubstituted byproduct occurs because the starting material, piperazine, has two reactive nitrogen atoms.[1] While the Boc group on one nitrogen deactivates it, the remaining secondary amine can react, but if your starting material is contaminated with unprotected piperazine, or if harsh conditions lead to in-situ deprotection, disubstitution can occur. More commonly, if you are starting from piperazine to create a mono-protected intermediate, controlling the stoichiometry is critical.

Strategic Solutions:

  • Stoichiometry Control (for mono-protection synthesis): When preparing the mono-Boc protected piperazine from piperazine itself, using a large excess of piperazine (5-10 equivalents) relative to the Boc-anhydride statistically favors the reaction with a doubly unsubstituted piperazine molecule over the mono-substituted product.[1][2]

  • Controlled Reagent Addition: A slow, dropwise addition of the alkylating or acylating agent to the solution of this compound at a reduced temperature (e.g., 0 °C) can help manage the reaction rate and minimize side reactions.

  • Choice of Base: The base used can influence the outcome. A non-nucleophilic bulky base is preferable. For alkylations, potassium carbonate is a common choice. For acylations, triethylamine (Et₃N) is often used.[3] Ensure the base is dry, as water can complicate the reaction.

  • Confirm Starting Material Purity: Before starting, verify the purity of your this compound via NMR or LC-MS to ensure it is free from unprotected piperazine.

Protocol 1: Optimized Mono-N-Alkylation
  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.05 - 1.1 eq.) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Issue 2: Incomplete Boc Deprotection or Formation of Side Products

Question: I'm trying to remove the Boc protecting group using Trifluoroacetic Acid (TFA), but the reaction is either incomplete or I'm seeing unexpected side products by LC-MS.

Root Cause Analysis: Incomplete deprotection is often a matter of insufficient acid equivalents, reaction time, or temperature.[4] However, the formation of side products is a more complex issue. The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[5] This cation is a potent electrophile and can alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings, thiols, or even the product amine itself.[4] Furthermore, if your molecule contains other acid-sensitive functional groups (e.g., esters, acetals), they may be cleaved under the harsh acidic conditions.[4]

Strategic Solutions:

  • Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture. These molecules will preferentially react with and "trap" the cation.[4]

  • Alternative Acidic Conditions: If TFA is proving problematic (e.g., forming a difficult-to-handle trifluoroacetate salt), switch to 4M HCl in 1,4-dioxane.[4] This often yields a hydrochloride salt that is a crystalline solid, making it easier to isolate and purify by filtration.[4]

  • Milder Deprotection Methods: For substrates with multiple acid-labile groups, consider milder deprotection methods. While less common for Boc groups, options like using oxalyl chloride in methanol have been reported for sensitive substrates.[6] Aqueous phosphoric acid can also be a milder alternative.[7]

Comparative Deprotection Protocols
ParameterProtocol A: TFA with ScavengerProtocol B: HCl in Dioxane
Reagents TFA (10-20 eq.), Dichloromethane (DCM), Scavenger (e.g., Anisole, 5 eq.)4M HCl in 1,4-Dioxane (3-5 eq.)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-3 hours1-3 hours
Workup Concentrate under reduced pressure, then perform an aqueous basic wash (e.g., NaHCO₃) to get the free base.Evaporate solvent or precipitate product with diethyl ether, then collect by filtration.[4]
Pros Strong acid, effective for stubborn cases.Often yields a crystalline HCl salt, simplifying isolation.[4]
Cons Can cleave other acid-sensitive groups. Risk of t-butyl cation side reactions.[4]Dioxane is a peroxide-former and requires careful handling.
Diagram: Mechanism of Boc Deprotection and Cation Scavenging

Boc_Deprotection cluster_deprotection Step 1: Deprotection cluster_scavenging Step 2: Cation Fate BocN Boc-Protected Amine Protonated Protonated Amine BocN->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Elimination FreeAmine Deprotected Amine (Product) CarbamicAcid->FreeAmine - CO₂ tButylCation t-Butyl Cation SideProduct Side Product (Alkylation) tButylCation->SideProduct Reacts with Nucleophile Trapped Trapped Cation (e.g., t-Butyl Anisole) tButylCation->Trapped Reacts with Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Acid-catalyzed Boc deprotection generates a reactive t-butyl cation, which can be trapped by a scavenger to prevent side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction is complete, but I am struggling to isolate a pure product. I have unreacted starting materials and the product seems very water-soluble.

Root Cause Analysis: Piperazine derivatives are often polar and can have high water solubility, especially in their protonated (salt) form.[8] This makes standard extractive workups challenging. Furthermore, unreacted piperazine starting material can be difficult to remove from the desired product due to similar polarities.

Strategic Solutions:

  • Acidic Wash for Unreacted Piperazine: If your desired product is neutral and less basic than piperazine, you can remove unreacted piperazine by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The piperazine will be protonated and move into the aqueous layer as a soluble salt.[9]

  • Crystallization/Precipitation: If your product is a solid, crystallization is an excellent purification method. If it is a salt (e.g., an HCl salt from deprotection), you can often precipitate it from the reaction mixture by adding a less polar solvent like diethyl ether.[4]

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica gel, consider reverse-phase column chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

Diagram: General Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Filter Filter (if solids present) Crude->Filter Concentrate Concentrate Filtrate Filter->Concentrate AqueousWorkup Aqueous Workup Concentrate->AqueousWorkup AcidWash Dilute Acid Wash (Removes basic impurities) AqueousWorkup->AcidWash BaseWash Bicarbonate Wash (Neutralizes acid) AcidWash->BaseWash BrineWash Brine Wash (Removes water) BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Dry FinalConcentrate Concentrate Dry->FinalConcentrate Purify Purification FinalConcentrate->Purify Column Column Chromatography Purify->Column If Oil Crystallize Crystallization / Precipitation Purify->Crystallize If Solid PureProduct Pure Product Column->PureProduct Crystallize->PureProduct

Caption: A systematic workflow for the purification of piperazine derivatives, incorporating acidic washes to remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound? A: this compound is generally stable under standard laboratory conditions. However, like many amines, it can slowly absorb atmospheric carbon dioxide, which can form a carbamate salt and make the solid appear "wet" or "melty".[10] It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Q2: Can I perform C-H functionalization on the piperazine ring? A: Direct C-H functionalization of the piperazine ring is challenging due to the higher reactivity of the nitrogen atoms. However, it is possible through methods like directed metalation. Deprotonation of an N-Boc piperazine at the C2 position can be achieved using a strong base like sec-butyllithium (s-BuLi), often in the presence of a ligand like TMEDA. The resulting organolithium intermediate can then be trapped with an electrophile.[11][12] Be aware that this chemistry is sensitive and can lead to ring fragmentation side products if not performed carefully.[12]

Q3: My compound is an oil, but the literature reports it as a solid. What could be the issue? A: This can be due to several factors:

  • Residual Solvent: The most common cause is residual solvent from the purification. Ensure the product is thoroughly dried under high vacuum.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. Re-purification may be necessary.

  • Hygroscopicity: The compound may have absorbed atmospheric water. Piperazine itself is known to form hydrates.[13] Try dissolving the oil in a dry solvent and re-evaporating to remove water.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be a low-melting solid or an amorphous oil at room temperature.

Q4: Why is my Buchwald-Hartwig amination reaction failing with this substrate? A: Low yields in Buchwald-Hartwig couplings with piperazine derivatives can stem from catalyst deactivation or suboptimal conditions.[1] Key areas to troubleshoot include:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., RuPhos, Xantphos) is critical. For less reactive aryl halides, more electron-rich and sterically hindered ligands are often required.[1]

  • Solvent and Temperature: Ensure you are using a completely anhydrous solvent (e.g., toluene, dioxane). Water can deactivate the catalyst. The reaction often requires heating, typically between 80-110 °C.[1]

  • Base: The choice of base (e.g., NaOtBu, Cs₂CO₃) is crucial and can significantly impact the reaction outcome.

References
  • How do I remove piperazine from the solid compound?. ResearchGate. Available from: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health (NIH). Available from: [Link]

  • PIPERAZINES | Science topic. ResearchGate. Available from: [Link]

  • How to extract/isolate piperazine from water without distillation?. ResearchGate. Available from: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available from: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Optimizing Tert-butyl Piperazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl Piperazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on maximizing yield and purity. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the N-Boc protection of a piperazine-2-carboxylic acid ester using di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of one of the piperazine's secondary amine nitrogens on the electrophilic carbonyl carbon of the Boc anhydride.[1][2] This process is typically performed in the presence of a base to neutralize the acidic byproducts generated.[3]

Q2: Why is achieving high selectivity for mono-protection a significant challenge?

The core challenge lies in the structure of the piperazine ring itself, which contains two secondary amine groups of similar reactivity.[4] Consequently, the protecting agent, Boc₂O, can react at both nitrogen sites, leading to a mixture of the desired mono-protected product, the di-protected byproduct (di-Boc-piperazine), and unreacted starting material.[4][5] This competitive reaction reduces the yield of the target compound and complicates the purification process.[6]

Q3: What are the most critical factors influencing the reaction yield and selectivity?

Several parameters must be carefully controlled to favor mono-protection and maximize yield:

  • Stoichiometry: The molar ratio of the piperazine starting material to the Boc anhydride is crucial. Using an excess of piperazine can statistically favor mono-protection.[4]

  • Reaction Temperature: Lower temperatures generally improve selectivity by slowing down the rate of the second protection reaction.

  • Choice of Base and Solvent: The base neutralizes acidic byproducts, and its strength can influence reactivity. The solvent affects the solubility of reagents and can influence reaction kinetics.

  • pH Control: Mono-protonation of the piperazine starting material with one equivalent of a mild acid can deactivate one nitrogen atom, significantly enhancing selectivity for mono-protection on the other.[1][4]

Q4: How can I effectively monitor the progress of the reaction?

Regular monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification and relative quantification of all components in the reaction mixture, including starting materials, intermediates, the desired product, and any byproducts like the di-Boc species.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for reaction monitoring, providing quantitative data on the conversion of starting material to product.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or Poor Yield of the Desired Mono-Boc Product

A low yield is the most common issue. The first step in troubleshooting is to identify the cause, which usually falls into one of two categories: significant byproduct formation or an incomplete reaction.

Potential Cause A: Excessive Formation of Di-Boc-piperazine-2-carboxylate
  • Why it Happens: The second nitrogen on the piperazine ring remains nucleophilic after the first Boc group is attached and can react with another molecule of Boc₂O. This is especially prevalent if the concentration of Boc₂O is too high relative to the available mono-Boc piperazine.

  • Recommended Solutions:

    • Employ Mono-Protonation: Treat the starting piperazine-2-carboxylate ester with one equivalent of a suitable acid (e.g., acetic acid, HCl) before adding the Boc anhydride.[1][4] This forms a piperazinium salt, deactivating one nitrogen and leaving the other free to react selectively.[6]

    • Use a Large Excess of Piperazine: While not always economical, using a 2- to 5-fold excess of the piperazine starting material can statistically favor the reaction of Boc₂O with an unprotected molecule over a mono-protected one.[4]

    • Control Reagent Addition: Add the Boc₂O solution slowly (dropwise) to the reaction mixture. This maintains a low instantaneous concentration of the protecting agent, reducing the likelihood of a second protection event occurring on the same molecule.

    • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This can increase the kinetic barrier for the second protection, thus improving selectivity for the mono-protected product.

Potential Cause B: Incomplete Reaction
  • Why it Happens: The reaction may stall due to deactivated reagents, insufficient activation, or poor solubility.

  • Recommended Solutions:

    • Verify Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh, high-purity batch of Boc₂O.

    • Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS. If the starting material is being consumed very slowly, consider extending the reaction time or moderately increasing the temperature (e.g., to 40-50°C), but be aware this may also increase di-Boc formation.[9]

    • Select an Appropriate Solvent: Ensure all reactants are well-dissolved. If solubility is an issue, consider alternative solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly used.[9][10]

    • Use a Suitable Base: A base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is often required to scavenge the acid formed during the reaction. Ensure at least one equivalent of base is used.

Troubleshooting Low Yield: A Logical Workflow

The following diagram outlines a step-by-step process for diagnosing and resolving low yield issues.

Caption: A decision tree for troubleshooting low yields in the Boc-protection of piperazine-2-carboxylate.

Problem 2: Difficult Purification and Isolation
  • Why it Happens: The mono- and di-protected piperazine derivatives often have very similar polarities, making their separation by column chromatography challenging.[4] Furthermore, the high polarity of the free amine can lead to streaking on silica gel columns.

  • Recommended Solutions:

    • Optimize Chromatography: Use a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) during column chromatography to improve resolution between the mono- and di-Boc products.[11]

    • Acid/Base Extraction: Before chromatography, perform an aqueous workup. The desired mono-protected product can sometimes be selectively extracted after careful pH adjustment, although this can be difficult to control.

    • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities.

    • Focus on Prevention: The most effective strategy is to optimize the reaction to minimize the formation of the di-Boc byproduct, thereby simplifying the purification process significantly.[4]

Problem 3: Accidental Deprotection of the Boc Group
  • Why it Happens: The Boc group is designed to be labile under acidic conditions.[12][13] Exposure of the product to strong acids, even inadvertently during workup or purification, can cleave the protecting group.[14]

  • Recommended Solutions:

    • Maintain Neutral or Basic pH: During the workup and extraction, ensure the aqueous phase remains neutral or slightly basic. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization.[9][11]

    • Avoid Acidic Chromatography Modifiers: When performing silica gel chromatography, avoid using acidic additives in your mobile phase. If necessary, the silica gel can be pre-treated with a small amount of triethylamine in the eluent to prevent on-column deprotection.

Experimental Protocols & Data

General Workflow for Boc-Protection

The diagram below illustrates the typical experimental sequence for the synthesis and purification of this compound.

Caption: General experimental workflow for the Boc-protection of piperazine-2-carboxylate.

Protocol: Selective Mono-Boc Protection

This protocol is a starting point and should be optimized for your specific piperazine-2-carboxylate ester.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the piperazine-2-carboxylate starting material (1.0 equiv.) in a suitable solvent (e.g., DCM or THF, at a concentration of ~0.1 M).

    • Cool the flask to 0 °C in an ice bath with stirring.

    • Add a base, such as triethylamine (1.1 equiv.) or saturated aqueous sodium bicarbonate (2.0 equiv.).

  • Boc Anhydride Addition:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equiv.) in a minimal amount of the reaction solvent.

    • Add the Boc₂O solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction and Monitoring:

    • Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.

    • Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If using an organic solvent like DCM, separate the organic layer. Extract the aqueous layer two more times with DCM.[9]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[11]

Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition A (High Selectivity)Condition B (Lower Selectivity)Rationale
Piperazine:Boc₂O Ratio > 2 : 11 : 1.2An excess of piperazine statistically favors mono-protection.[4]
Temperature 0 °C → Room TempReflux / 50 °CLower temperatures reduce the rate of the second, undesired N-protection.
Boc₂O Addition Slow, dropwise additionRapid, single-portion additionMaintains a low concentration of Boc₂O, minimizing di-protection.
pH Control Pre-treatment with 1 eq. AcidNo pH adjustmentMono-protonation deactivates one nitrogen, forcing selective protection.[1][6]

References

  • BenchChem. (n.d.). Strategies to minimize the formation of di-Boc-piperazine.
  • BOC Sciences. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Reddy, B. V. S., et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Smolecule. (2023, August 15). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • BOC Sciences. (2025, December 27). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Stanovnik, B., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl Piperazine-2-carboxylate.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube.

Sources

Technical Support Center: Stability of Tert-butyl Piperazine-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl piperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in your experiments, ensuring the integrity of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound. The solutions provided are based on an understanding of the chemical properties of the molecule and best practices in a laboratory setting.

Q1: I'm seeing an unexpected loss of my compound in an acidic buffer (pH < 5). What is likely happening and how can I prevent it?

A1: The most probable cause for the degradation of this compound in acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group and/or the hydrolysis of the tert-butyl ester.[1][2][3] Both functional groups are known to be labile in acidic environments. The degradation proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the corresponding carbamic acid (from the Boc group) or carboxylic acid (from the ester). The carbamic acid is unstable and subsequently decarboxylates to yield the free piperazine.[3][4]

To prevent this, consider the following:

  • pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be neutral or slightly basic (pH 7-9). The Boc group and tert-butyl ester are significantly more stable in this pH range.[2][5]

  • Lower Temperature: If acidic conditions are unavoidable, perform your experiments at a lower temperature (e.g., 4°C). This will significantly slow down the rate of acid-catalyzed hydrolysis.

  • Alternative Buffers: For applications requiring a slightly acidic pH, consider using a weaker acid or a buffer system that minimizes the concentration of strong acids.

  • Minimize Exposure Time: Reduce the time your compound is exposed to acidic conditions as much as possible.

Q2: My LC-MS analysis shows a new peak with a mass corresponding to the de-Boc piperazine-2-carboxylic acid. How can I confirm this degradation product and what are the implications?

A2: The appearance of a peak corresponding to the de-Boc piperazine-2-carboxylic acid strongly suggests the loss of the Boc protecting group. To confirm the identity of this degradation product, you can use the following strategies:

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent ion of the suspected degradation product. The fragmentation pattern should be consistent with the structure of piperazine-2-carboxylic acid.

  • Reference Standard: If available, inject a reference standard of piperazine-2-carboxylic acid to compare its retention time and mass spectrum with your unknown peak.

  • Forced Degradation Study: Intentionally degrade a sample of this compound with a strong acid like trifluoroacetic acid (TFA) and analyze the resulting mixture by LC-MS.[3][6] The major degradation product should match the peak observed in your experiment.

The implication of this degradation is that you have a mixture of compounds in your sample, which can lead to inaccurate quantification and potentially misleading results in biological assays. It is crucial to address the source of the degradation to ensure the purity of your starting material.

Q3: I am using a solvent mixture containing methanol and I'm observing a new, unexpected peak in my chromatogram. What could be the cause?

A3: While the Boc group and tert-butyl ester are generally stable in neutral alcoholic solvents at room temperature, prolonged storage or heating in methanol, especially in the presence of acidic or basic impurities, could potentially lead to transesterification of the tert-butyl ester to a methyl ester. Another possibility, though less likely under neutral conditions, is methanolysis of the Boc group.

To troubleshoot this issue:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

  • Fresh Solutions: Prepare your solutions fresh and avoid long-term storage, especially at room temperature or elevated temperatures. For storage of solutions, consider using a non-protic solvent like acetonitrile or storing at -20°C or -80°C for extended periods.

  • Control Experiment: Run a control experiment where you incubate this compound in methanol under the same conditions and analyze for the formation of the new peak.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and compatibility of this compound.

Q1: What are the optimal storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: As a solid, this compound is generally stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation from atmospheric moisture and oxygen.

  • In Solution: The stability in solution is highly dependent on the solvent and storage temperature. For short-term storage (up to a few days), solutions in aprotic solvents like acetonitrile or dichloromethane can be stored at 2-8°C. For long-term storage, it is advisable to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: In which common laboratory solvents is this compound soluble and stable?

A2: this compound is generally soluble in a range of organic solvents. The stability in these solvents under neutral conditions is expected to be good for short-term use.

SolventSolubilityShort-Term Stability (Neutral, RT)
Dichloromethane (DCM)GoodGood
Acetonitrile (ACN)GoodGood
Methanol (MeOH)GoodModerate (risk of transesterification over time)
Dimethyl sulfoxide (DMSO)GoodGood
WaterSparingly SolublepH-dependent (unstable at low pH)

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways are hydrolysis of the tert-butyl ester and cleavage of the Boc protecting group. Both are catalyzed by acidic conditions. Oxidative degradation of the piperazine ring is also a possibility under harsh conditions, but less common under typical experimental settings.[7]

Degradation Pathways of this compound

This compound This compound Piperazine-2-carboxylic acid tert-butyl ester Piperazine-2-carboxylic acid tert-butyl ester This compound->Piperazine-2-carboxylic acid tert-butyl ester  Acid-catalyzed  Boc cleavage 1-Boc-piperazine 1-Boc-piperazine This compound->1-Boc-piperazine  Acid-catalyzed  ester hydrolysis Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid tert-butyl ester->Piperazine-2-carboxylic acid  Acid-catalyzed  ester hydrolysis 1-Boc-piperazine->Piperazine-2-carboxylic acid  Acid-catalyzed  Boc cleavage

Caption: Potential degradation pathways of this compound under acidic conditions.

Q4: Can I use trifluoroacetic acid (TFA) in my HPLC mobile phase for the analysis of this compound?

A4: The use of TFA in the mobile phase for HPLC analysis of Boc-protected compounds is common but requires caution. While a low concentration of TFA (e.g., 0.1%) is often used to improve peak shape, it can cause on-column degradation or degradation in the collected fractions over time.[8] If you must use TFA, it is recommended to:

  • Use the lowest possible concentration of TFA.

  • Analyze samples promptly after preparation.

  • If collecting fractions, neutralize them immediately with a suitable base (e.g., a dilute solution of ammonium hydroxide in methanol).

  • Lyophilize fractions immediately after collection to remove the acidic mobile phase.[8]

Alternatively, consider using a less acidic modifier like formic acid or ammonium acetate.

Experimental Protocol: Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, and oxidative stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector or LC-MS system

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. At the specified time points, withdraw an aliquot and dilute for analysis.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep it under the same conditions as the stress samples.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid, if compatible with the compound's stability during the short analysis time). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks over time.

    • Calculate the percentage of degradation.

    • If using LC-MS, identify the mass of the degradation products to propose their structures.[9][10][11]

Troubleshooting Workflow for Stability Studies

Start Start: Unexpected Peak in Chromatogram Check_Purity Check Purity of Starting Material Start->Check_Purity Degradation_Suspected Degradation Suspected Check_Purity->Degradation_Suspected Identify_Conditions Identify Experimental Conditions (pH, Temp, Solvent) Degradation_Suspected->Identify_Conditions Acidic_pH Acidic pH? Identify_Conditions->Acidic_pH Elevated_Temp Elevated Temperature? Identify_Conditions->Elevated_Temp Protic_Solvent Protic Solvent? Identify_Conditions->Protic_Solvent Propose_Pathway Propose Degradation Pathway (Hydrolysis, Deblocking) Acidic_pH->Propose_Pathway Elevated_Temp->Propose_Pathway Protic_Solvent->Propose_Pathway Modify_Protocol Modify Protocol: - Adjust pH - Lower Temperature - Use Aprotic Solvent Propose_Pathway->Modify_Protocol Confirm_Structure Confirm Degradant Structure (LC-MS/MS) Propose_Pathway->Confirm_Structure End End: Problem Resolved Modify_Protocol->End Confirm_Structure->End

Caption: A logical workflow for troubleshooting unexpected degradation of this compound.

References

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link].

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Oxford Academic. Available at: [Link].

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link].

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link].

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link].

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link].

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link].

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link].

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link].

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link].

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link].

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available at: [Link].

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link].

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. PubMed Central. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link].

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link].

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. Available at: [Link].

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link].

  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. Available at: [Link].

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link].

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet complex solubility issues encountered with tert-butyl piperazine-2-carboxylate derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically overcome these challenges in your experiments.

Introduction: The Solubility Conundrum of a Privileged Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like water solubility and tune lipophilicity.[1] However, the addition of a bulky, lipophilic tert-butyl carboxylate protecting group, along with other substituents essential for pharmacological activity, can often lead to significant solubility challenges. These derivatives can be poorly soluble in both aqueous and organic media, hindering everything from initial biological screening to final formulation development.[2] This guide offers a structured approach to diagnosing and solving these solubility problems.

Frequently Asked Questions & Troubleshooting Guides

Q1: My this compound derivative is poorly soluble. Where do I even begin?

Answer: The first step is a systematic solvent screening to establish a baseline understanding of your compound's solubility profile. Avoid random solvent testing; instead, use a structured approach to test a range of solvents with varying polarities and hydrogen bonding capabilities.

The Scientific Rationale: Solubility is governed by the principle of "like dissolves like." A compound's solubility in a given solvent depends on the interplay of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent molecules. The bulky, nonpolar tert-butyl group often dominates the molecule's character, favoring less polar organic solvents.[3] However, the piperazine ring's nitrogen atoms can act as hydrogen bond acceptors, allowing for solubility in more polar or protic solvents. A systematic screening will reveal which of these characteristics has a greater influence.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Accurately weigh 1-2 mg of your derivative into several small glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent.

  • Test Solvents: Use a diverse set of solvents. A recommended starting panel is provided in the table below.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for a set period (1-2 hours) using a vortexer or shaker.

  • Observation: Visually inspect each vial for undissolved solid. If fully dissolved, the solubility is ≥ 10-20 mg/mL.

  • Incremental Addition: If the compound dissolves, add more solute in known increments until saturation is reached. If it does not dissolve, add more solvent in precise increments to estimate the solubility.

  • Documentation: Record the results in a structured table to guide further experiments.

Data Presentation: Initial Solvent Screening Panel

Solvent ClassExample SolventsPolarity IndexKey Interactions
Protic Water, Methanol, EthanolHighHydrogen bonding
Aprotic Polar DMSO, DMF, AcetonitrileHighDipole-dipole
Chlorinated Dichloromethane (DCM)MediumDipole-dipole
Ethers Tetrahydrofuran (THF)MediumHydrogen bond acceptor
Esters Ethyl AcetateMediumHydrogen bond acceptor
Hydrocarbons Toluene, HeptaneLowVan der Waals forces
Q2: Solvent screening failed to identify a suitable single solvent for my desired concentration. What is the next logical step?

Answer: The next step is to explore co-solvent systems. Co-solvents are mixtures of a primary solvent (often water or a buffer) with a water-miscible organic solvent. This strategy can synergistically enhance solubility beyond what is achievable with a single solvent.[4][5]

The Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium and disrupting the hydrogen-bonding network of water.[4] This makes the solvent environment more favorable for a lipophilic solute to partition into. For piperazine derivatives, a co-solvent like ethanol or propylene glycol in water can create "pockets" of lower polarity that accommodate the tert-butyl group while still interacting with the polar parts of the molecule.

Experimental Workflow: Co-Solvent System Development

Below is a logical workflow for developing an effective co-solvent system.

co_solvent_workflow start Start: Compound with Poor Aqueous Solubility select_cosolvents Select 2-3 Biocompatible Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) start->select_cosolvents prepare_stock Prepare Concentrated Stock in 100% Co-solvent select_cosolvents->prepare_stock titration Titrate Stock Solution into Aqueous Buffer prepare_stock->titration observe Observe for Precipitation (Kinetic Solubility) titration->observe equilibrium If No Precipitation: Equilibrate Sample (24h) (Thermodynamic Solubility) observe->equilibrium No Precipitate result Result: Solubility Curve vs. % Co-solvent observe->result Precipitate Forms analyze Analyze Supernatant (e.g., HPLC-UV) equilibrium->analyze analyze->result end_point Endpoint: Identify Optimal Co-solvent Ratio result->end_point

Caption: Workflow for co-solvent solubility enhancement.

Q3: My compound is an ionizable base due to the piperazine nitrogens. How can I leverage pH to improve aqueous solubility?

Answer: For derivatives with basic piperazine nitrogens, pH modification is a powerful and often primary strategy for enhancing aqueous solubility. By lowering the pH of the solution, you can protonate the nitrogen atoms, forming a more soluble salt in situ.

The Scientific Rationale: The unprotonated piperazine ring is a neutral base. The addition of the this compound moiety can influence the pKa of the nitrogen atoms, but they generally remain basic. In an acidic environment (pH < pKa), the nitrogen atoms accept protons to become positively charged cations. This ionized form is significantly more polar and interacts more favorably with water molecules, leading to a dramatic increase in aqueous solubility.[6]

Experimental Protocol: pH-Solubility Profile Generation

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 8). Use buffers with low salt concentration initially to avoid common-ion effects.

  • Sample Addition: Add an excess of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached. This is crucial for determining thermodynamic solubility.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer to generate a pH-solubility profile. This profile is critical for selecting appropriate formulation conditions.

Q4: I need a solid form with better solubility. Is creating a salt of my piperazine derivative a good strategy?

Answer: Yes, salt formation is one of the most effective and widely used methods to improve the solubility and dissolution rate of ionizable compounds.[7] Since your derivative contains a basic piperazine moiety, it is an excellent candidate for forming a salt with a pharmaceutically acceptable acid.

The Scientific Rationale: Forming a salt converts the neutral, often highly crystalline and poorly soluble base into an ionic compound. The salt form has different crystal lattice energy and benefits from the high energy of hydration of the individual ions upon dissolution. Studies have shown that forming piperazine salts can increase aqueous solubility by more than 10-fold.[8][9] A successful salt will have a significantly faster dissolution rate and potentially higher apparent solubility compared to the free base.[10]

Decision Logic: Selecting a Salt Formation Strategy

salt_strategy start Start: Poorly Soluble Basic Derivative pka Determine pKa of Piperazine Nitrogens start->pka counterion Select Acid Counter-ions (ΔpKa > 3) pka->counterion pKa Known screening Perform Salt Screening (Solvent Evaporation, Slurry) counterion->screening characterize Characterize New Solid Forms (PXRD, DSC, TGA) screening->characterize New Solids Formed sol_diss Measure Solubility & Dissolution Rate characterize->sol_diss stability Assess Physical Stability (Hygroscopicity, Polymorphism) characterize->stability decision Select Optimal Salt Form (Solubility, Stability, Processability) sol_diss->decision stability->decision

Caption: Decision workflow for pharmaceutical salt selection.

Common Acid Counter-ions for Salt Screening:

  • Inorganic: Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Citrate (citric acid), Maleate (maleic acid), Tartrate (tartaric acid)

Q5: My derivative is non-ionizable or salt formation did not yield a stable, soluble form. What advanced formulation techniques can I use?

Answer: For challenging compounds, advanced formulation strategies that manipulate the solid state of the drug are necessary. The two most prominent techniques for this are Amorphous Solid Dispersions (ASDs) and Nanosuspensions.

1. Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[11][12] This approach is highly effective for improving the oral bioavailability of poorly soluble drugs.[13]

The Scientific Rationale: Crystalline materials have a highly ordered, stable structure with high lattice energy that must be overcome for dissolution. The amorphous state lacks this long-range order and exists at a higher thermodynamic energy level.[11] This higher energy state results in a significantly increased apparent solubility and faster dissolution rate. The polymer carrier serves to stabilize the drug in its amorphous form, preventing it from recrystallizing over time.[14]

Comparison of ASD Preparation Methods

MethodPrincipleAdvantagesDisadvantages
Spray Drying Drug and polymer are dissolved in a common solvent, then rapidly dried.Good for thermolabile drugs; produces fine particles.Requires drug/polymer to be soluble in a volatile solvent.
Hot-Melt Extrusion (HME) Drug and polymer are mixed and heated to form a molten solution, then extruded.Solvent-free process; scalable.Requires the drug to be thermally stable.
2. Nanosuspension Technology

This technique involves reducing the particle size of the drug to the nanometer range (typically < 1 µm) and stabilizing the particles in a liquid medium with surfactants or polymers.[15][16]

The Scientific Rationale: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[7] By reducing particle size to the nanoscale, you dramatically increase the surface-area-to-volume ratio, leading to a much faster dissolution rate.[4] Furthermore, for nanoparticles, an increase in saturation solubility itself can be observed due to the increased dissolution pressure at the curved surface of the particle.[17][18] This makes nanosuspensions a powerful tool for compounds that are poorly soluble in both aqueous and organic media.[15]

Key Considerations for Nanosuspensions:

  • Stabilization: Preventing particle aggregation (Ostwald ripening) is critical and requires careful selection of stabilizers (surfactants or polymers).[18]

  • Production Methods:

    • Top-Down (Media Milling): High-energy milling breaks down larger drug crystals.

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers.[16]

References
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • 1-carboxylic acid tert-butyl ester (N Boc Piperazine). Kaival Chemicals Pvt. Ltd.
  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers.
  • NANOSUSPENSION TECHNOLOGY: A PROMISING APPROACH FOR ENHANCING DRUG SOLUBILITY AND BIOAVAILABILITY. ijprems.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.
  • Nanosuspension Technology for Solubilizing Poorly Soluble Drug. IT Medical Team.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI.
  • Pharmaceutical Salts Optimization of Solubility or Even More?.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Solid Dispersions for Drug Delivery: Applications and Prepar
  • Amorphous solid dispersion technique for improved drug delivery: basics to clinical applications.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Downstream processing of amorphous solid dispersions into tablets. GSC Online Press.

Sources

Technical Support Center: A-Z Guide to a Flawless Tert-butyl Piperazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl piperazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical building block. Here, we address the common challenges and impurities encountered during its synthesis, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot effectively. Our goal is to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Question 1: My Boc-protection reaction is sluggish or incomplete. What are the common causes and how can I drive it to completion?

Answer: Incomplete reactions are a frequent hurdle, often stemming from issues with reagents, reaction conditions, or the nature of the starting material itself.

  • Cause & Scientific Rationale: The reaction of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the Boc anhydride. Factors that decrease the nucleophilicity of the amine or the reactivity of the anhydride will slow down the reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your Boc₂O is fresh. Over time, it can slowly decompose to tert-butanol and CO₂, especially in the presence of moisture, reducing its potency.[1]

    • Base Selection: A suitable base is crucial to neutralize the carboxylic acid proton and the proton generated on the nitrogen upon acylation, thereby maintaining the nucleophilicity of the reacting amine. Common choices include triethylamine (TEA) or sodium bicarbonate.[2]

    • Solvent Choice: The choice of solvent can impact the solubility of your starting materials and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective.[3]

    • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A ninhydrin stain is particularly useful as it will stain the free amine of the starting material but not the Boc-protected product.[4]

Question 2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What is it and how can I prevent its formation?

Answer: The most common non-polar byproduct in this reaction is the di-protected species, 1,4-di-Boc-piperazine-2-carboxylate.

  • Cause & Scientific Rationale: Piperazine-2-carboxylic acid has two secondary amine groups. While the nitrogen at the 4-position is generally more nucleophilic, over-reaction can occur, especially if an excess of Boc₂O is used or if the reaction is allowed to proceed for too long. This leads to the formation of the di-Boc derivative where both nitrogen atoms are protected.

  • Prevention Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using a slight excess of piperazine-2-carboxylic acid relative to Boc₂O can favor the formation of the mono-protected product.

    • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture containing the piperazine-2-carboxylic acid and base. This maintains a low concentration of the acylating agent, reducing the likelihood of di-protection.

    • Acid-Mediated Mono-Protection: A highly effective strategy is to use one equivalent of an acid (e.g., HCl or TFA) to protonate one of the piperazine nitrogens. The resulting ammonium salt is deactivated towards acylation, thus promoting selective mono-protection at the other nitrogen.[3]

Purification & Impurity Removal

Question 3: My crude product is an oil and I'm struggling to purify it. What are my options?

Answer: Oily products are common with piperazine derivatives. Several techniques can be employed for purification.

  • Purification Options:

    • Flash Column Chromatography: This is often the most effective method for separating the desired product from starting materials and byproducts.

    • Salt Formation & Recrystallization: Converting the basic product into a salt (e.g., a hydrochloride or fumarate salt) can often induce crystallization, allowing for purification by recrystallization. The pure salt can then be neutralized to regenerate the free base.

    • Solvent Trituration: Washing the oil with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Question 4: I'm performing flash column chromatography, but my product is tailing significantly. How can I improve the separation?

Answer: Tailing is a classic sign of strong interaction between your basic piperazine derivative and the acidic silica gel.

  • Cause & Scientific Rationale: The basic nitrogen atoms of your product can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and can co-elute impurities.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective at competing with your product for the active sites on the silica gel, resulting in sharper peaks and better separation.[5][6]

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina or a functionalized silica.

Question 5: How do I effectively remove the di-Boc-piperazine-2-carboxylate impurity?

Answer: The di-Boc byproduct is significantly less polar than your desired mono-Boc product. This difference in polarity is the key to its removal.

  • Methodology:

    • Flash Column Chromatography: This is the preferred method. The di-Boc impurity will have a higher Rf value (it will run faster on the column) than the mono-Boc product.

      • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The addition of 0.5-1% triethylamine to the eluent system is highly recommended to prevent tailing of the desired product.[5][6][7]

    • Recrystallization: If your crude product is a solid, recrystallization may be an option. The solubility of the mono- and di-Boc derivatives will likely differ in various solvents. A solvent screen is recommended to find a system where the desired product has lower solubility than the di-Boc impurity at low temperatures. Ethyl acetate has been reported as a recrystallization solvent for similar compounds.[8]

Question 6: My synthesis is stereospecific. How can I confirm the enantiomeric purity and what should I do if I detect the wrong enantiomer or racemization?

Answer: Maintaining chiral integrity is critical. Epimerization is a potential side reaction that needs to be monitored.

  • Cause & Scientific Rationale: The proton on the carbon bearing the carboxylate group (the α-proton) can be acidic, especially under basic conditions. Deprotonation can lead to a planar enolate intermediate, and subsequent re-protonation can occur from either face, leading to racemization or epimerization.

  • Analytical & Remedial Steps:

    • Chiral HPLC: This is the gold standard for determining enantiomeric purity. Use a suitable chiral stationary phase to separate the enantiomers.[9]

    • NMR with Chiral Shift Reagents: This can sometimes be used to distinguish between enantiomers.

    • Troubleshooting Epimerization:

      • Base Strength: Avoid using overly strong bases during the reaction or workup.

      • Temperature Control: Keep the reaction temperature as low as reasonably possible.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol is designed to separate this compound from less polar impurities like di-Boc-piperazine-2-carboxylate and more polar impurities like unreacted piperazine-2-carboxylic acid.

  • Prepare the Slurry: In a beaker, add silica gel to a solution of 5% ethyl acetate in hexanes containing 1% triethylamine. Gently swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elute the Column: Begin eluting with 5% ethyl acetate in hexanes (+1% TEA). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% ethyl acetate) to elute your compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Salt Formation and Recrystallization

This protocol can be used if your product is an oil or if you wish to achieve very high purity.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt of your product should precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals.

  • Collection: Collect the purified salt crystals by vacuum filtration and dry them under vacuum.

  • Liberation of Free Base (Optional): To obtain the free base, dissolve the salt in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with an organic solvent like DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.

Data & Visualization

Table 1: Typical Impurities and their Characteristics
Impurity NameStructureTypical Rf (vs. Product)Identification Notes
Piperazine-2-carboxylic acidStarting MaterialLowerStains with ninhydrin. Highly polar, may remain at the baseline on TLC.
Di-tert-butyl dicarbonate (Boc₂O)ReagentHigherCan be visualized with a potassium permanganate stain on TLC.
1,4-Di-Boc-piperazine-2-carboxylateByproductHigherDoes not stain with ninhydrin. Less polar than the desired product.[3]
(S)-tert-butyl piperazine-2-carboxylateEpimerSame (on achiral TLC)Requires chiral HPLC for separation and identification.
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Chromatography Flash Column Chromatography (Hexane/EtOAc + TEA) Crude->Chromatography Primary Method Recrystallization Salt Formation & Recrystallization Crude->Recrystallization Alternative/Final Polish Pure Pure Tert-butyl Piperazine-2-carboxylate Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC, GC-MS) Pure->Analysis ImpurityTroubleshooting Start Crude Product Analysis (TLC, NMR) DiBoc Di-Boc Impurity Present? Start->DiBoc SM Starting Material Present? DiBoc->SM No Action_Chrom Flash Chromatography (Gradient Elution) DiBoc->Action_Chrom Yes Epimer Chiral Purity Issue? SM->Epimer No SM->Action_Chrom Yes Action_ChiralHPLC Chiral HPLC Analysis & Optimize Reaction Conditions Epimer->Action_ChiralHPLC Yes End Pure Product Epimer->End No Action_Chrom->SM Action_ReXtal Consider Recrystallization Action_ReXtal->SM Action_ChiralHPLC->End

Caption: Decision tree for selecting a purification strategy based on identified impurities.

References

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. King Group. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 77(4), 360-365. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • International Union of Crystallography. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(5). [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Ghorai, P., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(23), 5576. [Link]

  • Nebe, M. M., et al. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. [Link]

  • Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Supporting Information. [Link]

  • Google Patents. (n.d.).
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Al-Bayati, R. I. H. (2018). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 9(1), 108-113. [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl Piperazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl Piperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and large-scale production of this versatile building block. The piperazine moiety is a privileged scaffold in medicinal chemistry, and mastering its synthesis at scale is a critical skill.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the mono-Boc protection of piperazine-2-carboxylate?

The primary challenge in synthesizing mono-Boc-protected piperazine-2-carboxylate lies in achieving selective protection at one of the two nitrogen atoms due to their similar reactivity.[4] On a larger scale, this can lead to significant formation of the di-Boc byproduct, which complicates purification and reduces the yield of the desired mono-protected product. Furthermore, issues such as poor solubility of the starting zwitterionic piperazine-2-carboxylic acid can become more pronounced at scale.[5]

Q2: I'm observing a significant amount of di-Boc byproduct. How can I improve the selectivity for mono-protection?

Formation of the di-Boc byproduct is a frequent issue. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (e.g., 1.0-1.1 equivalents) is common, but at a larger scale, even a small excess can lead to significant di-protection. Consider starting with slightly less than one equivalent and monitor the reaction progress closely.[6]

  • Slow Addition: Add the Boc₂O solution slowly to the reaction mixture, especially at the beginning of the reaction. This maintains a low concentration of the protecting agent, favoring the reaction at the more nucleophilic nitrogen and reducing the likelihood of the second nitrogen reacting.

  • Temperature Control: Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature).[4] Excursions to higher temperatures can increase the rate of the second protection step.

  • pH Adjustment: Maintaining a specific pH can be crucial. For piperazine-2-carboxylic acid, adjusting the pH to around 9.5 with a base like sodium hydroxide can help to deprotonate the carboxylic acid and one of the amine groups, facilitating a more selective reaction.[7]

Q3: My reaction is sluggish or not going to completion. What should I check?

Several factors can contribute to an incomplete reaction:

  • Insufficient Base: Ensure that an adequate amount of base is present to neutralize any acidic species and to deprotonate the amine for it to be sufficiently nucleophilic.

  • Poor Solubility: Piperazine-2-carboxylic acid can be zwitterionic and may have poor solubility in common organic solvents.[5][8] Using a co-solvent system, such as methanol/water or dioxane/water, can improve solubility.[7]

  • Reagent Quality: Verify the quality and age of your reagents, particularly the Boc₂O. Over time, it can degrade, especially if exposed to moisture.[9]

  • Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using techniques like TLC or LC-MS before quenching.[10]

Q4: What are the best practices for purifying this compound at scale?

Purification can be a bottleneck in the scale-up process.

  • Extraction: A carefully planned extraction workup is critical. After the reaction, if the product is in an aqueous layer, it may need to be acidified to a specific pH (e.g., pH 3.8 with citric acid) before extracting with an organic solvent like dichloromethane.[7] To remove the di-Boc byproduct, a wash with a nonpolar solvent like diethyl ether might be effective as the di-Boc product is generally less polar.[4]

  • Crystallization: If the product is a solid, crystallization is often the most efficient purification method at scale. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Column Chromatography: While effective at the lab scale, silica gel column chromatography can be costly and time-consuming for large quantities.[3][11] If chromatography is necessary, optimize the loading and solvent system on a small scale first. Using a gradient elution can help in separating the mono- and di-protected species.[11]

Q5: What are the key safety considerations when scaling up this reaction?

Scaling up any chemical reaction introduces new safety hazards that must be carefully managed.[9]

  • Exothermic Reaction: The reaction of Boc₂O with the amine can be exothermic. On a large scale, the heat generated can be significant and may lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and monitor the internal reaction temperature with a probe.[9]

  • Gas Evolution: The Boc protection reaction releases carbon dioxide gas.[12] The reaction vessel must be adequately vented to prevent pressure buildup.

  • Reagent Handling: Piperazine itself can cause skin and respiratory sensitization.[13] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents being used. Large volumes of flammable solvents require appropriate storage and handling procedures.

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions in a question-and-answer format.

Reaction Conditions

Q: I am seeing a lot of unreacted starting material even after prolonged reaction time. Why might this be?

A: This is a common issue that can often be traced back to a few key parameters. Firstly, the zwitterionic nature of piperazine-2-carboxylic acid can lead to poor solubility in many organic solvents, effectively limiting the availability of the substrate for the reaction.[5] Consider using a mixed solvent system, such as dioxane/water or methanol/water, to improve solubility.[7] Secondly, ensure you are using a sufficient amount of base. The reaction requires a basic environment to deprotonate the amine, making it nucleophilic enough to attack the Boc anhydride.[6] Finally, check the quality of your Boc₂O, as it can degrade over time.

Work-up and Purification

Q: During the aqueous work-up, my product seems to be staying in the aqueous layer. How can I improve extraction efficiency?

A: The carboxylate group on your product can make it highly water-soluble, especially at a neutral or basic pH. To improve extraction into an organic solvent, you need to protonate the carboxylate to its carboxylic acid form, which is less polar. This is typically achieved by acidifying the aqueous layer to a pH of around 2-4 with an acid like citric acid or dilute HCl before extraction.[7] Be cautious not to go to a very low pH, as this could risk cleaving the Boc group. Multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane will also improve recovery.[4]

Side Reactions

Q: Besides di-protection, what other side reactions should I be aware of?

A: While di-protection is the most common side reaction, others can occur. If your starting material is not pure, impurities can react with the Boc₂O. For instance, if there are other nucleophilic groups present on any impurities, they may also be protected. Additionally, under certain conditions, the carboxylate could potentially react with Boc₂O to form a mixed anhydride, which could lead to other byproducts, though this is less common for this specific substrate.[5]

III. Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine-2-carboxylic Acid

This protocol is a general guideline and may require optimization for your specific scale and equipment.

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water (or another suitable solvent system)

  • Citric acid or Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperazine-2-carboxylic acid (1.0 equiv.) in a mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (2.5 equiv.) in water, ensuring the temperature remains below 10 °C.

  • In a separate container, dissolve Boc₂O (1.05 equiv.) in dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with a solution of citric acid or dilute HCl.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

IV. Data and Visualizations

Table 1: Recommended Starting Conditions for Scale-Up
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Solvent Ratio (Dioxane:Water) 1:1 to 2:11:1 to 2:1
Boc₂O Equivalents 1.05 - 1.11.0 - 1.05
Base Equivalents (NaOH) 2.52.5
Reaction Temperature 0 °C to RT0 - 10 °C (addition), RT (stir)
Addition Time of Boc₂O 30 - 60 min2 - 4 hours
Diagrams
Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_completion Reaction Complete? (TLC/LC-MS) start->check_completion check_solubility Is Starting Material Fully Dissolved? check_completion->check_solubility No check_workup Review Work-up Procedure check_completion->check_workup Yes adjust_solvent Adjust Solvent System (e.g., add co-solvent) check_solubility->adjust_solvent No check_reagents Check Reagent Quality (esp. Boc₂O) check_solubility->check_reagents Yes increase_time Increase Reaction Time increase_time->check_completion adjust_solvent->check_completion check_reagents->increase_time Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No use_fresh_reagents->check_completion optimize_extraction Optimize Extraction pH and Solvent check_workup->optimize_extraction Inefficient end Yield Improved check_workup->end Efficient optimize_extraction->end

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Mono- vs. Di-Boc Protection

selectivity_decision_tree start High Di-Boc Formation check_stoichiometry Boc₂O Stoichiometry? start->check_stoichiometry reduce_stoichiometry Reduce to 1.0-1.05 eq. check_stoichiometry->reduce_stoichiometry > 1.1 eq. check_addition_rate Addition Rate of Boc₂O? check_stoichiometry->check_addition_rate ≤ 1.1 eq. end Improved Mono-Selectivity reduce_stoichiometry->end slow_addition Slow Down Addition Rate check_addition_rate->slow_addition Fast check_temperature Reaction Temperature? check_addition_rate->check_temperature Slow slow_addition->end lower_temperature Maintain at 0-5 °C check_temperature->lower_temperature Elevated check_temperature->end Controlled lower_temperature->end

Caption: Decision tree for improving mono-Boc selectivity.

V. References

  • Vertex AI Search. (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? Retrieved January 14, 2026, from .

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. Retrieved January 14, 2026, from .

  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Retrieved January 14, 2026, from .

  • Smolecule. (2023, August 15). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid. Retrieved January 14, 2026, from .

  • MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved January 14, 2026, from .

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 14, 2026, from .

  • Echemi. (n.d.). 1,4-BIS(N-BOC)PIPERAZINE-2-CARBOXYLIC ACID. Retrieved January 14, 2026, from .

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 14, 2026, from .

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved January 14, 2026, from .

  • Division of Research Safety, Illinois. (2019, September 18). Scale-up Reactions. Retrieved January 14, 2026, from .

  • BenchChem. (n.d.). Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate. Retrieved January 14, 2026, from .

  • Google Patents. (n.d.). PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE. Retrieved January 14, 2026, from .

  • ChemicalBook. (n.d.). (S)-4-N-BOC-PIPERAZINE-2-CARBOXYLIC ACID synthesis. Retrieved January 14, 2026, from .

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization. Retrieved January 14, 2026, from .

  • Google Patents. (n.d.). Process for the preparation of chiral piperazine-2-carboxylic acid. Retrieved January 14, 2026, from .

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 14, 2026, from .

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved January 14, 2026, from .

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 14, 2026, from .

  • Santa Cruz Biotechnology. (n.d.). Piperazine. Retrieved January 14, 2026, from .

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved January 14, 2026, from .

  • PubMed Central. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 14, 2026, from .

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 14, 2026, from .

  • Google Patents. (n.d.). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Retrieved January 14, 2026, from .

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from .

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved January 14, 2026, from .

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved January 14, 2026, from .

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved January 14, 2026, from .

  • Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved January 14, 2026, from .

  • CORE. (n.d.). The Swiss Industrial Biocatalysis Consortium (SIBC) turns 20!. Retrieved January 14, 2026, from .

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved January 14, 2026, from .

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved January 14, 2026, from .

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine. Retrieved January 14, 2026, from .

  • PubMed Central. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved January 14, 2026, from .

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved January 14, 2026, from .

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved January 14, 2026, from .

  • ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved January 14, 2026, from .

  • BenchChem. (n.d.). A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups. Retrieved January 14, 2026, from .

Sources

Technical Support Center: Monitoring Tert-butyl Piperazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Tert-butyl Piperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction progress analysis.

Introduction: The Chemistry at a Glance

The synthesis of this compound, often involving the protection of a piperazine derivative with a tert-butoxycarbonyl (Boc) group, is a fundamental transformation in medicinal chemistry.[1][2][3] Accurate monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.[1][4] This guide will address common analytical challenges encountered during this process.

Reaction Scheme: A typical synthesis involves the reaction of a piperazine precursor with Di-tert-butyl dicarbonate (Boc)₂O.

ReactionScheme cluster_reactants Reactants cluster_products Product Piperazine Piperazine-2-carboxylate (Starting Material) Product This compound Piperazine->Product + (Boc)₂O, Base BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O)

Caption: General synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during TLC and LC-MS analysis in a question-and-answer format.

TLC Troubleshooting

Question 1: My amine starting material is streaking badly on the TLC plate. How can I fix this?

Answer: Streaking of amines on silica gel TLC plates is a common issue caused by the basic nature of the amine interacting strongly with the acidic silica gel.[5][6] This leads to slow, uneven migration up the plate.

  • Primary Cause: Strong acid-base interactions between the basic amine and the acidic silica gel stationary phase.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et₃N) to the mobile phase.[7][8] For example, if you are using a 1:1 mixture of hexanes and ethyl acetate, you would add a few drops of triethylamine to the mixture.

    • Sample Overloading: You may have spotted too much of your reaction mixture on the plate.[5][9] Try diluting your sample before spotting it.

    • Alternative Stains: While this won't fix the streaking, using a different stain might help with visualization if the streaking is minor.

Question 2: I can't see the starting material or the product spot on the TLC plate under the UV lamp.

Answer: This issue can arise from several factors related to the chemical properties of your compounds or the TLC procedure itself.

  • Potential Causes & Solutions:

    • Lack of a UV Chromophore: The starting material and/or product may not have a sufficient chromophore to be visible under UV light. The Boc-protecting group itself does not provide significant UV absorbance.

    • Use a Staining Agent: Since UV visualization may not be effective, you will need to use a chemical stain. For amines and carbamates, several options are effective:

      • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, which will appear as colored spots (often purple or yellow) after gentle heating.[7][10][11]

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, which includes many organic molecules. It will appear as yellow spots on a purple background.[12]

      • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different compounds upon heating.[11][12]

    • Sample Concentration is Too Low: The concentration of your compounds in the spotted sample may be too low to be detected.[7][9] Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[9]

    • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely with this compound but can be a factor with other reaction components.

Question 3: The Rf values of my starting material and product are too similar, and the spots are overlapping.

Answer: Poor separation between the starting material and product can make it difficult to determine if the reaction is complete.

  • Solutions:

    • Adjust Mobile Phase Polarity: The key to good separation is finding a mobile phase system that provides differential migration.

      • If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexanes and less ethyl acetate).[7]

      • If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.[7]

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, you may need to try a different combination of solvents. For polar compounds, systems like dichloromethane/methanol can be effective.[7]

    • Use a Co-spot: Always run a "co-spot" lane on your TLC plate. This is a lane where you spot both the starting material and the reaction mixture in the same place.[13][14] If you see two distinct spots in the co-spot lane, you have achieved separation. If you see a single, elongated spot, the separation is not adequate.

LC-MS Troubleshooting

Question 4: I'm seeing significant peak tailing for my compound in the LC-MS chromatogram.

Answer: Peak tailing in reverse-phase LC is often due to secondary interactions between the analyte and the stationary phase.

  • Primary Cause: The basic nitrogen atoms in the piperazine ring can interact with residual acidic silanol groups on the silica-based C18 column.[15]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of an acidic modifier to your mobile phase. 0.1% formic acid is a common choice as it is volatile and compatible with mass spectrometry.[15][16] The acid protonates the basic sites on your molecule, minimizing interactions with the stationary phase.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. A mismatch can cause poor peak shape.[15]

    • Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing.[15] Try injecting a smaller volume or a more dilute sample.

Question 5: I'm not getting a strong signal for my compound in the mass spectrometer.

Answer: Poor ionization efficiency can lead to a weak signal.

  • Potential Causes & Solutions:

    • Incorrect Ionization Mode: For a molecule like this compound with basic nitrogen atoms, positive ion mode Electrospray Ionization (ESI+) is the most appropriate choice.[15][17] These nitrogen atoms are readily protonated, forming a positive ion that can be detected by the mass spectrometer.

    • Mobile Phase Composition: The presence of an acid like formic acid in the mobile phase not only improves peak shape but also aids in the protonation of the analyte, enhancing the ESI+ signal.[15]

    • Source Parameters: Optimize the mass spectrometer's source parameters, such as capillary voltage, drying gas flow, and temperature, to maximize the signal for your compound.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC mobile phase for this reaction?

A good starting point for a reaction converting a polar amine to a less polar Boc-protected product is a mixture of a non-polar and a moderately polar solvent. A common system is Ethyl Acetate (EtOAc) / Hexanes . You can start with a 1:4 or 1:3 ratio of EtOAc to Hexanes and adjust the polarity based on the initial result.[8][10] For more polar compounds, a Dichloromethane (DCM) / Methanol (MeOH) system, often with a small percentage of methanol (e.g., 95:5 DCM:MeOH), can be effective.[19]

Q2: How do I prepare a sample from my reaction mixture for TLC analysis?

To prepare a sample for TLC, take a small aliquot (a drop or two) from the reaction mixture using a capillary tube or pipette.[13] Dilute this aliquot with a suitable solvent like ethyl acetate or dichloromethane in a small vial. The goal is to have a concentration that is high enough to be detected but not so high that it overloads the TLC plate.

Q3: What are the expected molecular ions for this compound in LC-MS?

The molecular weight of this compound (C₉H₁₈N₂O₂) is 186.25 g/mol .[20][21] In positive ion mode ESI-MS, you would expect to see the following ions:

Ion SpeciesDescriptionExpected m/z
[M+H]⁺ Protonated molecule187.14
[M+Na]⁺ Sodium adduct209.12
[2M+H]⁺ Protonated dimer373.27

The protonated molecule, [M+H]⁺, is typically the most abundant ion.

Q4: How can I be certain my reaction is complete using TLC?

To confirm reaction completion with TLC, you should observe the complete disappearance of the starting material spot in the reaction mixture lane.[1][13] A properly monitored reaction on a TLC plate will have three lanes:

  • Starting Material (SM): A spot of the pure starting material.

  • Co-spot (Co): A spot of the starting material with the reaction mixture spotted on top of it.

  • Reaction Mixture (Rxn): A spot of the reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane.[1]

TLC_Monitoring cluster_plate TLC Plate Baseline ------------------------------------------------- SM_label SM SM_t0 SM Co_label Co Co_t0 SM Rxn_label Rxn Rxn_t0 SM SM_final SM SM_t0->SM_final Co_SM_final SM Co_t0->Co_SM_final Co_P_final P Co_t0->Co_P_final Rxn_P_final P Rxn_t0->Rxn_P_final caption TLC monitoring showing reaction completion.

Caption: TLC monitoring showing reaction completion.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover with the lid.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[14][22]

  • Apply the Samples: Using separate capillary tubes, spot a small amount of your prepared starting material solution onto the "SM" and "Co" marks. Then, spot your diluted reaction mixture onto the "Co" and "Rxn" marks.[14]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[9] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if applicable. Then, dip the plate in your chosen staining solution (e.g., ninhydrin), and gently heat it with a heat gun until the spots appear.

Protocol 2: Step-by-Step LC-MS Sample Analysis
  • Prepare the Sample: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). A typical dilution would be 1 µL of the reaction mixture in 1 mL of mobile phase.

  • Set Up the LC-MS Method:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the starting conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: Set to ESI positive ion mode. Scan a mass range that includes the expected m/z of your starting material and product (e.g., m/z 100-300).

  • Analyze the Data: Integrate the peaks in the chromatogram to determine the relative amounts of starting material and product. The reaction is complete when the peak for the starting material is no longer detectable.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Aliquot from Reaction Mixture B Dilute with Mobile Phase A->B C Inject into LC-MS B->C D Chromatographic Separation (C18) C->D E Ionization (ESI+) D->E F Mass Detection E->F G Analyze Chromatogram & Mass Spectra F->G H Determine Reaction Completion G->H

Caption: Workflow for LC-MS reaction monitoring.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Monitoring the Synthesis of N-Boc-Trimetazidine.
  • Lee, X., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
  • Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.).
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Benchchem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Agilent. (2012, October 16). Introduction to Mass Spectrometry.
  • PMC - NIH. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • TLC Stains. (n.d.).
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • VanVeller Lab Resources - Department of Chemistry. (n.d.). VanVeller Lab Resources.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic.
  • PubMed. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
  • Semantic Scholar. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • OUCI. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • SiliCycle. (n.d.). FAQ: Which stains to use for which compounds? And how to prepare the stains?.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). This compound.
  • YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?
  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • BOC Sciences. (n.d.). CAS 104069-74-1 (S)-tert-butyl piperazine-3-carboxylate.
  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
  • ResearchGate. (n.d.). Synthesis of tert-butyl....
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate.
  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids.
  • Fisher Scientific. (n.d.). CAS RN 57260-71-6.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007, October 24).

Sources

Validation & Comparative

A Comparative Guide to the Chiral Resolution of Tert-butyl Piperazine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

The enantiomers of tert-butyl piperazine-2-carboxylate are pivotal chiral building blocks in contemporary drug development, forming the core of numerous therapeutic agents. Their stereochemistry is critical to pharmacological activity, making efficient and scalable access to enantiomerically pure forms a primary concern for process chemists and medicinal chemists alike. This guide provides a comprehensive comparison of prevalent chiral resolution strategies for racemic this compound, focusing on classical diastereomeric salt formation and enzymatic kinetic resolution. By presenting objective, data-driven comparisons and detailed experimental protocols, this document serves as a practical resource for researchers to select and implement the optimal resolution strategy for their specific application, balancing factors of efficiency, scalability, and cost.

Introduction: The Strategic Importance of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, and its C2-substituted chiral derivatives are of particular importance. This compound, a conformationally constrained cyclic amino acid ester, provides a versatile synthetic handle for constructing complex molecular architectures. The presence of a chiral center at the C2 position dictates that its enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is not merely a preference but a regulatory necessity. This reality places the method of chiral separation at the forefront of process development.

This guide will dissect two primary methodologies for resolving racemic this compound:

  • Classical Diastereomeric Salt Resolution: A time-honored technique involving the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation via fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, enabling the separation of the acylated product from the unreacted enantiomer.[3][4][5][6]

We will explore the mechanistic underpinnings of each approach, provide validated experimental protocols, and present a comparative analysis to guide your selection process.

Comparative Analysis of Resolution Strategies

The choice between classical and enzymatic resolution is often a trade-off between development time, material costs, scalability, and the desired level of enantiopurity.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on fundamental principles of stereochemistry.[1] By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, have distinct physical properties, most notably different solubility profiles in a given solvent system.[1] This solubility difference is exploited to selectively crystallize one diastereomer, which can then be isolated by simple filtration. The desired enantiomer is subsequently liberated from the salt by treatment with a base.

Common Resolving Agents: For resolving basic compounds like this compound, chiral acids are the reagents of choice.[2] Common and effective agents include:

  • (S)-(+)-Mandelic Acid: A widely used resolving agent for amines, often providing high enantiomeric excess in a single crystallization.[1]

  • N-Boc-L-Aspartic Acid: A protected amino acid that serves as a chiral di-acid, offering two points of interaction for salt formation.[7][8][]

Mechanism Visualization:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic Amine (R)-Amine + (S)-Amine Mix Reaction in Solvent Racemate->Mix Agent Chiral Acid (S)-Acid Agent->Mix Salts Diastereomeric Salts (R)-Amine-(S)-Acid (S)-Amine-(S)-Acid Mix->Salts Crystallize Fractional Crystallization (Exploits Solubility Difference) Salts->Crystallize Solid Less Soluble Salt (e.g., (R)-Amine-(S)-Acid) Crystallize->Solid Liquid More Soluble Salt in Filtrate (e.g., (S)-Amine-(S)-Acid) Crystallize->Liquid Base_Solid Add Base (e.g., NaOH) Solid->Base_Solid Base_Liquid Add Base (e.g., NaOH) Liquid->Base_Liquid Enantiomer_R Pure (R)-Enantiomer Base_Solid->Enantiomer_R Enantiomer_S Pure (S)-Enantiomer Base_Liquid->Enantiomer_S G cluster_products Reaction Products Racemate Racemic Substrate (R)-Amine + (S)-Amine Reaction Enzymatic N-Acylation Racemate->Reaction Enzyme Enzyme (e.g., CAL-A) + Acyl Donor Enzyme->Reaction Acylated Acylated Enantiomer (S)-N-Acyl-Amine Reaction->Acylated Fast Reaction Unreacted Unreacted Enantiomer (R)-Amine Reaction->Unreacted Slow/No Reaction Separation Separation (e.g., Extraction) Acylated->Separation Unreacted->Separation Product1 Desired Enantiomer 1 Separation->Product1 e.g., (R)-Amine Product2 Desired Enantiomer 2 (after deacylation) Separation->Product2 e.g., (S)-Amine

Sources

A Senior Application Scientist's Guide to Piperazine Derivatives: A Comparative Analysis of Tert-butyl Piperazine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperazine scaffold stands as a "privileged structure," a core component in a multitude of therapeutic agents targeting a wide array of biological pathways.[1] Its unique six-membered heterocyclic ring containing two nitrogen atoms offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties.[1] This guide provides an in-depth comparative analysis of tert-butyl piperazine-2-carboxylate against other key piperazine derivatives: N-Boc piperazine, N-benzyl piperazine, and piperazine-2-carboxylic acid. Through an examination of their physicochemical properties, metabolic stability, and receptor binding affinities, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal piperazine building block for their specific research endeavors.

The Central Role of Piperazine in Medicinal Chemistry

The piperazine ring is a cornerstone in the development of drugs for a multitude of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[1] Its prevalence is attributed to the stability of the ring system and the ease with which its nitrogen atoms can be functionalized, allowing medicinal chemists to modulate properties such as efficacy, selectivity, and pharmacokinetic profiles.[1]

Understanding the Contestants: A Structural Overview

The four piperazine derivatives at the heart of this comparison each offer unique structural features that dictate their chemical behavior and biological activity. The strategic placement of different functional groups on the piperazine core significantly influences their utility in synthetic chemistry and their pharmacological profiles.

Synthesis_Workflow cluster_0 General Synthesis Workflow Start Starting Materials Reaction Reaction with Protecting/Functionalizing Agent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Piperazine Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of piperazine derivatives.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds. [2] Instrumentation:

  • Calibrated pH meter with a suitable electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Reagents:

  • Test compound solution (e.g., 1 mM in water or a suitable co-solvent)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Standard pH buffers for calibration (e.g., pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using the standard buffers.

  • Prepare a known concentration of the test compound in a suitable solvent.

  • Place the solution in the titration vessel and begin stirring.

  • Titrate the solution with the standardized acid or base, recording the pH at regular volume increments.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. [2]

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. [3] Instrumentation:

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

Procedure:

  • Prepare a master mix of liver microsomes and buffer.

  • Add the test compound to the master mix to achieve the desired final concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard. [4]6. Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). [4]

Conclusion: Making an Informed Choice

The selection of the appropriate piperazine derivative is a nuanced decision that hinges on the specific goals of the research program.

  • This compound offers a protected carboxylic acid and a free secondary amine, making it an excellent choice for building complex molecules where the carboxylic acid functionality is to be revealed or modified at a later synthetic stage.

  • N-Boc piperazine is a widely used building block for introducing a monosubstituted piperazine moiety, with the Boc group providing a robust and easily removable protecting group for one of the nitrogen atoms. [5]* N-benzyl piperazine serves as a versatile intermediate and a core scaffold for many CNS-active compounds. Its derivatives have shown high affinity for a range of receptors, making it a valuable starting point for the development of new therapeutics. [1][6]* Piperazine-2-carboxylic acid provides a free carboxylic acid and two secondary amines, offering multiple points for functionalization. Its polar nature makes it suitable for applications where increased water solubility is desired. [7] By understanding the distinct properties and applications of these key piperazine derivatives, researchers can make more strategic and informed decisions in their synthetic and drug discovery endeavors, ultimately accelerating the development of novel and effective therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubMed Central. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • PubMed Central. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperazine-2-Carboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Retrieved from [Link]

  • Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles in drug candidates.[1] This versatile scaffold is a "privileged structure," found in numerous FDA-approved drugs targeting a vast range of diseases, from cancer to central nervous system disorders.[1]

One key starting material for the synthesis of these complex molecules is Tert-butyl Piperazine-2-carboxylate , a building block that allows for controlled, sequential chemical modifications.[2][3] While this compound itself is not typically bioactive, it serves as the foundation for creating novel derivatives with therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the bioactivity assays of novel compounds derived from this piperazine scaffold. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a robust and trustworthy validation package. Our approach is grounded in the principles of scientific integrity and aligns with global regulatory expectations.[4][5]

Chapter 1: The Foundations of Trustworthy Bioassay Validation

Bioassay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6] It is not a one-time event but a continuous process that ensures the reliability, reproducibility, and accuracy of the data generated.[4] Without rigorous validation, even the most promising compound can be falsely advanced or unjustly discarded.

The principles of validation are harmonized globally by bodies like the International Council for Harmonisation (ICH) and enforced by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4][7][8] The core parameters, as outlined in guidelines like ICH Q2(R2), form the bedrock of our validation strategy.[4][6][8]

Table 1: Core Bioassay Validation Parameters

ParameterDefinitionWhy It's Critical
Accuracy The closeness of test results to the true or accepted reference value.[4][7]Ensures that the assay is measuring the biological effect correctly.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7]Demonstrates the reproducibility of the assay under the same operating conditions over a short interval (repeatability) and over time by different analysts or with different equipment (intermediate precision).
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, other cellular components).[4][7]Guarantees that the observed signal is due to the compound's effect on the target and not an artifact.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[4]Essential for accurately determining dose-response relationships and calculating metrics like IC50 or EC50.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[7]Defines the reliable working limits of the assay.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, cell passage number).[4][9]Provides confidence that the assay will perform consistently in different labs and under slightly varied conditions.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[4]Defines the lower boundary for reliable quantitative measurements.

This framework is not merely a checklist; it is a system for building confidence in your biological data from the ground up.

Chapter 2: A Practical Case Study: From Scaffold to "Compound-PZ"

To illustrate the validation process, we will invent a hypothetical derivative of this compound, which we'll call "Compound-PZ" . Based on the known activities of arylpiperazines in oncology, we will hypothesize that Compound-PZ is designed to be an antagonist of a G-protein coupled receptor (GPCR) that is overexpressed in a specific cancer cell line and promotes cell proliferation via a Gαs-mediated signaling pathway.[1]

This hypothesis gives us two clear objectives for bioactivity testing:

  • Confirm its general cytotoxic effect on cancer cells.

  • Validate its specific mechanism of action (MoA) at the target GPCR.[11]

cluster_synthesis Synthesis & Hypothesis cluster_hypothesis Biological Hypothesis Scaffold Tert-butyl Piperazine-2-carboxylate Derivative Novel Derivative (Compound-PZ) Scaffold->Derivative Chemical Synthesis Target Target: Overexpressed GPCR in Cancer Cells Derivative->Target MoA MoA: Antagonist of Gαs Pathway Target->MoA

Caption: From chemical scaffold to a testable biological hypothesis.

Chapter 3: Primary Validation - Cell Viability and Cytotoxicity Assays

The first step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation.[12] The MTT assay is a robust and widely used colorimetric method for this purpose.[1][13]

Causality: Why Choose the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[13] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a reliable proxy for cytotoxicity.[13]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Compound-PZ (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium.[1] Replace the existing medium with medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[1]

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Data Presentation and Interpretation

The results should be summarized to compare the compound's potency against different cell lines and calculate a Selectivity Index (SI).[14]

Table 2: Hypothetical Cytotoxicity Profile of Compound-PZ

Cell LineTissue OriginTypeIC50 (µM) of Compound-PZIC50 (µM) of Doxorubicin (Control)Selectivity Index (SI)¹
MCF-7 BreastAdenocarcinoma12.5 ± 1.50.9 ± 0.14.8
A549 LungCarcinoma18.2 ± 2.10.6 ± 0.083.3
HEK293 KidneyNon-cancerous60.1 ± 5.82.8 ± 0.4-

¹Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[14]

Chapter 4: Mechanism of Action - Validating the GPCR Target Assay

Having established general cytotoxicity, we must validate that Compound-PZ acts via its intended target.[12] Since we hypothesized it's an antagonist for a Gαs-coupled receptor, the most direct bioassay is to measure the intracellular accumulation of the second messenger, cyclic AMP (cAMP).[15][16]

Causality: Why Measure cAMP?

Gαs-coupled GPCRs, upon activation by an agonist, stimulate the enzyme adenylyl cyclase, which converts ATP into cAMP.[16] An antagonist will block this process. By measuring cAMP levels, we can directly and quantitatively assess the compound's ability to inhibit receptor function. This assay is highly specific to the signaling pathway of interest.[15]

Agonist Agonist GPCR GPCR Target Agonist->GPCR Activates Antagonist Compound-PZ (Antagonist) Antagonist->GPCR Blocks G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Proliferation) PKA->Response

Caption: Gαs-coupled GPCR signaling pathway blocked by an antagonist.

Experimental Protocol: HTRF-Based cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for quantifying cAMP. It uses a FRET-based immunoassay format in a microplate.[11]

  • Cell Culture: Use a cell line engineered to overexpress the target GPCR. Seed cells in a 384-well plate.

  • Compound Preparation: Prepare dilutions of Compound-PZ. Also prepare a known agonist for the target GPCR.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of Compound-PZ for 15-30 minutes.

  • Agonist Stimulation: Add the known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control. Incubate for 30 minutes. This step challenges the system to produce cAMP, which Compound-PZ is expected to block.

  • Cell Lysis & Detection: Add HTRF lysis buffer containing the two detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Determine the IC50 of Compound-PZ for the inhibition of agonist-induced cAMP production.

Chapter 5: The Principle of Orthogonality - A Self-Validating System

Trustworthy science relies on cross-validation. A result from a single assay, no matter how robust, is provisional until confirmed by an independent method. This is the principle of orthogonality.

Causality: Why Use Orthogonal Assays?
  • For Cytotoxicity: The MTT assay measures metabolic activity. A compound could inhibit mitochondrial reductases without killing the cell, giving a false positive. An orthogonal assay like the Lactate Dehydrogenase (LDH) release assay , which measures membrane integrity by detecting LDH released from damaged cells, would validate true cytotoxicity.[12]

  • For GPCR MoA: The cAMP assay measures a proximal signaling event. To confirm this, one could use a reporter gene assay . Here, a reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element (CRE). A decrease in agonist-induced luciferase activity in the presence of Compound-PZ would orthogonally validate its antagonist effect on the signaling pathway.

Caption: Orthogonal assay strategy for robust validation.

Conclusion

Validating the bioactivity of a novel compound like "Compound-PZ," derived from a scaffold such as this compound, is a systematic, multi-faceted process. It begins with establishing a foundational understanding of assay performance parameters as defined by international standards.[4][8] The process proceeds through a logical, phased approach: from broad, primary screening assays like MTT to highly specific, mechanism-of-action studies like cAMP quantification.[1][15]

The key to generating a trustworthy and defensible data package lies not in any single experiment, but in the thoughtful integration of orthogonal methods that create a self-validating system. By explaining the causality behind each experimental choice and adhering to rigorous standards of data integrity, researchers can confidently assess the true biological activity of their compounds and make informed decisions in the long and challenging path of drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays of D-Psicose Bioactivity.
  • BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • HORIBA Scientific. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CASSS. (n.d.). The Roles of Bioactivity Assays in Lot Release and Stability Testing. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • HORIBA Scientific. (n.d.). Validation of the Activity of G-Protein-Coupled-Receptors (GPCRs) Using SPRi. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]

  • YouTube. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. Retrieved from [Link]

  • PubMed. (2011). Reproducibility and robustness of a real-time microfluidic cell toxicity assay. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Validation of ion channel targets. Retrieved from [Link]

  • Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]

  • Bio-Techne. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from [Link]

  • Charles River. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Validation of Ion Channel Targets. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). Piperazine - Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Retrieved from [Link]

Sources

The Perils of Assumption: A Guide to Selecting and Validating Negative Controls, Featuring Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Integrity

In the pursuit of robust and reproducible scientific data, the often-overlooked negative control stands as a silent guardian against false positives and misinterpreted results. The selection of an appropriate negative control is not a trivial step but a critical decision that underpins the validity of an entire experimental campaign. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the principles behind negative control selection, using tert-butyl piperazine-2-carboxylate as a central case study. We will explore why structural similarity to an active compound is not a guarantee of inactivity and detail the rigorous validation required to qualify any molecule as a true negative control.

The Allure and a Priori Risk of "Obvious" Controls

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological targets, including central nervous system disorders, cancer, and infectious diseases.[1][2][3] This inherent bioactivity of the piperazine ring system should immediately raise a red flag when considering any of its derivatives as a negative control.

This compound presents itself as a seemingly plausible candidate for a negative control in studies involving more complex, biologically active piperazine-containing molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is known to decrease the nucleophilicity and basicity of the amine, a common strategy in organic synthesis to prevent unwanted side reactions.[4][5][6] This chemical "inactivation" for synthetic purposes can be mistakenly extrapolated to biological inactivity. However, this assumption is a significant and potentially costly leap of faith.

A recent study has demonstrated that derivatives of piperazine-2-carboxylic acid, the core structure of our case compound, exhibit potent inhibitory activity against cholinesterases, making them of interest in Alzheimer's disease research.[1] This finding directly challenges the notion that this compound would be an inert control, especially in neurological or enzymatic assays.

The Hierarchy of Negative Controls: A Decision-Making Framework

The selection of a negative control should be a deliberate and evidence-based process. The following diagram illustrates a logical workflow for this selection process, emphasizing the need for experimental validation.

G cluster_0 Control Selection Strategy cluster_1 Experimental Validation cluster_2 Final Control Designation A Identify Active Compound of Interest B Brainstorm Potential Negative Controls A->B C Ideal: Structurally Similar, Inactive Analog (e.g., enantiomer, regioisomer with lost activity) B->C Best Practice D Acceptable: Vehicle Control (e.g., DMSO, saline) B->D Minimum Requirement E Questionable: Structurally Related Compound with Unknown/Assumed Inactivity (e.g., this compound) B->E High Risk F Define Primary & Secondary Assays C->F D->F E->F G Dose-Response Profiling of Candidate Control F->G H Assess Cytotoxicity and Off-Target Effects G->H I Compare to Vehicle and Positive Control Responses H->I J Decision: Is the compound truly inert in the assay system? I->J K Validated Negative Control J->K Yes L Use Vehicle as Negative Control J->L No

Caption: A workflow for the selection and validation of a negative control.

Comparative Analysis: Ideal vs. High-Risk Negative Controls

The following table provides a comparative overview of different types of negative controls, highlighting the strengths and weaknesses of each approach.

Control TypeDescriptionAdvantagesDisadvantagesSuitability of this compound
Validated Inactive Analog A molecule structurally very similar to the active compound but demonstrated to be inactive in the relevant assays.- Controls for off-target effects related to the core scaffold. - Provides the most rigorous comparison.- May not be readily available. - Requires significant upfront validation.Unlikely. Evidence suggests the piperazine-2-carboxylic acid scaffold is biologically active.[1]
Vehicle Control The solvent in which the active compound is dissolved (e.g., DMSO, saline).- Easy to implement. - Controls for effects of the solvent.- Does not control for off-target effects of the chemical scaffold.N/A. The vehicle is always a necessary control, but not a substitute for an inactive compound control.
Structurally Unrelated Inert Compound A compound with a different chemical scaffold known to be inactive in the assay system.- Can help identify assay artifacts.- Does not control for scaffold-specific off-target effects.Poor. The goal is to control for the effects of the piperazine scaffold.
Assumed Inactive Analog A structurally related compound, like this compound, that is presumed to be inactive without experimental validation.- May be commercially available and synthetically related.- High risk of unexpected biological activity. - Can lead to false negatives or misinterpretation of data.Not Recommended. The inherent bioactivity of piperazines makes this a high-risk choice.[2][7][8]

Experimental Protocol for the Validation of a Candidate Negative Control

The following protocol outlines the essential steps to validate a compound, such as this compound, as a negative control in a cell-based assay.

Objective: To determine if the candidate compound exhibits any biological activity in the primary assay and to assess its general cytotoxicity.

Materials:

  • Candidate negative control compound (e.g., this compound)

  • Active (positive control) compound

  • Vehicle (e.g., DMSO)

  • Cell line used in the primary assay

  • Cell culture medium and supplements

  • Reagents for the primary assay (e.g., antibodies, substrates)

  • Reagents for a cytotoxicity assay (e.g., MTS, LDH)

  • 96-well plates

Procedure:

  • Compound Preparation:

    • Prepare a concentrated stock solution of the candidate negative control, positive control, and vehicle in the appropriate solvent.

    • Perform serial dilutions to create a dose-response range for each. A typical starting range would be from 100 µM down to 1 nM.

  • Cell Plating:

    • Seed the cells in 96-well plates at a density optimized for the primary and cytotoxicity assays.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with the serial dilutions of the candidate negative control, positive control, and vehicle.

    • Include wells with untreated cells as a baseline.

    • Incubate for the duration of the primary assay.

  • Primary Assay Readout:

    • Perform the primary assay according to the established protocol.

    • Measure the response for each concentration of the compounds.

  • Cytotoxicity Assay:

    • In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or LDH) to assess the effect of the compounds on cell viability.

  • Data Analysis:

    • Plot the dose-response curves for the candidate negative control, positive control, and vehicle for both the primary and cytotoxicity assays.

    • For the candidate negative control to be considered valid, its response curve in the primary assay should be flat and indistinguishable from the vehicle control across the entire concentration range.

    • The cytotoxicity assay should show no significant decrease in cell viability at the concentrations used in the primary assay.

G A Prepare Serial Dilutions (Candidate Control, Positive Control, Vehicle) C Treat Cells with Compounds A->C B Seed Cells in 96-well Plates B->C D Incubate C->D E Perform Primary Assay D->E F Perform Cytotoxicity Assay (Parallel Plate) D->F G Analyze Dose-Response Data E->G F->G H Evaluate against Validation Criteria: 1. No activity in primary assay? 2. No cytotoxicity? G->H I Qualify or Disqualify as Negative Control H->I

Caption: Experimental workflow for validating a negative control.

Conclusion: A Call for Rigor

The case of this compound serves as a critical reminder that assumptions have no place in the selection of negative controls. The broad biological activity of the piperazine scaffold, and the specific finding of activity for piperazine-2-carboxylic acid derivatives, strongly argue against its use as an unvalidated negative control.

Researchers must resist the temptation of convenience and invest the necessary effort to experimentally validate their negative controls. The use of a vehicle control is the absolute minimum requirement, but a structurally similar, experimentally confirmed inactive analog is the gold standard. By adhering to the principles of rigorous validation, the scientific community can enhance the reliability and reproducibility of its findings, ultimately accelerating the pace of discovery and development.

References

  • Al-Ghorbani, M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Chaudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Hussain, S., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Hussain, S., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Jiang, L. I., & He, L. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 365–372. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 354-375. [Link]

  • Nagaraju, N., & Kathyayini, N. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745348, this compound. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • Smith, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • U.S. Department of Agriculture. (n.d.). Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use: Procedure Validation. Compliance. [Link]

  • Various Authors. (n.d.). Piperazine Alternatives Compared. Drugs.com. [Link]

  • Various Authors. (n.d.). Substituted piperazine. Wikipedia. [Link]

  • Witt, C. (2017, June 21). Validation of in vitro tools and models for preclinical drug discovery. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Tert-butyl Piperazine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Analogs derived from the versatile starting material, tert-butyl piperazine-2-carboxylate, have garnered significant attention for their potential therapeutic applications across a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2]

This guide provides a comprehensive comparison of the biological activities of various analogs derived from this compound. We will delve into their synthesis, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their own discovery programs.

Synthetic Strategies: Building a Library of Bioactive Analogs

The synthesis of a diverse library of analogs is the first critical step in any drug discovery campaign. This compound serves as an excellent starting material due to the presence of two modifiable nitrogen atoms and a carboxylic acid precursor. The tert-butyl ester group provides a convenient protecting group for the carboxylate, which can be readily removed under acidic conditions.[3]

A common synthetic route involves the N-alkylation or N-arylation of the piperazine nitrogens. For instance, N-arylpiperazines can be synthesized through nucleophilic aromatic substitution (SNAr) reactions.[4] Further modifications can be achieved by converting the carboxylic acid at the 2-position into amides, esters, or other functional groups, allowing for a wide range of structural diversity.[5]

Synthesis_Workflow A Tert-butyl Piperazine-2-carboxylate B N-Alkylation / N-Arylation (at N1 and/or N4) A->B Modification of Piperazine Nitrogens C Deprotection of Tert-butyl Ester B->C Acidic Conditions E Library of Bioactive Analogs B->E Direct Analogs D Amide Coupling / Esterification (at C2-carboxyl) C->D Functionalization of Carboxylic Acid D->E Diverse Chemical Moieties

Comparative Biological Activities: A Multi-faceted Scaffold

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically modifying the substituents on the piperazine ring and the functionality at the 2-position, researchers can tune the pharmacological profile of the resulting compounds to target a variety of diseases.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Piperazine derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling pathways involved in tumor growth and survival.[6] A common target for these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights:

Studies on various piperazine-containing compounds have revealed key structural features that contribute to their anticancer efficacy:

  • N-Aryl Substitution: The nature of the aryl group substituted on the piperazine nitrogen can significantly impact activity. Electron-withdrawing groups on the aryl ring have been shown to enhance cytotoxic effects in some series.

  • Carboxamide Modifications: Conversion of the C2-carboxylate to various amides allows for the introduction of diverse chemical moieties that can interact with specific residues in the target protein's binding pocket, thereby influencing potency and selectivity.[9]

  • Chirality: The stereochemistry at the C2 position of the piperazine ring can play a crucial role in biological activity, with one enantiomer often exhibiting significantly higher potency than the other.[8]

Comparative Data for Anticancer Analogs:

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)[10]
2a 2-(2-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazoleDU145 (Prostate)67
2c 2-(4-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazoleLNCaP (Prostate)32
3a 1-(4-(2-(4,5-Dihydrothiazol-2-yl) phenyl)piperazin-1-yl)ethan-1-oneDU145 (Prostate)48

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine_Analog Piperazine-based Kinase Inhibitor Piperazine_Analog->PI3K Inhibits

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

SAR Insights:

  • Lipophilicity: The lipophilicity of the molecule, often modulated by the substituents on the piperazine ring, can influence its ability to penetrate the microbial cell wall.

  • Specific Moieties: The incorporation of specific heterocyclic moieties, such as thiazoles or chalcones, onto the piperazine scaffold has been shown to enhance antimicrobial activity.[11]

Comparative Data for Antimicrobial Analogs:

A study on substituted piperazine derivatives reported significant antibacterial activity against various strains. For example, some compounds showed potent activity against Staphylococcus aureus and Escherichia coli.[12] Another study on chalcones containing a piperazine moiety found a compound with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL against Candida albicans.[11]

Compound ClassTarget OrganismMIC (µg/mL)Reference
Substituted PiperazineS. aureusSignificant Activity[12]
Substituted PiperazineE. coliSignificant Activity[12]
Piperazine-ChalconeC. albicans2.22[11]
Antiviral Activity: A Broad-Spectrum Approach

While less explored than their anticancer and antimicrobial properties, piperazine derivatives have also shown promise as antiviral agents. Their broad-spectrum activity is attributed to their ability to interfere with various stages of the viral life cycle.

SAR Insights:

  • Aryl Substituents: The nature and position of substituents on an aryl ring attached to the piperazine can significantly impact antiviral potency.

  • Flexibility and Conformation: The conformational flexibility of the piperazine ring allows it to adapt to the binding pockets of various viral proteins.

Comparative Data for Antiviral Analogs:

A study on arylpiperazinyl-benzocycloheptapyrrole-carboxamides revealed compounds with significant anti-SARS-CoV-2 activity. For instance, compound 13 exhibited an EC50 of 0.66 µM and a selectivity index of 150.00.[4]

Compound IDTarget VirusEC50 (µM)[4]Selectivity Index (SI)[4]
12 SARS-CoV-21.1763.63
13 SARS-CoV-20.66150.00
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging research suggests that piperazine derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.[13][14] The proposed mechanism often involves the modulation of ion channels or the reduction of oxidative stress.

SAR Insights:

  • TRPC6 Agonism: Some piperazine derivatives have been identified as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in dendritic spine stability and memory formation.[13][14]

  • Anti-inflammatory Effects: Certain analogs have been shown to reduce levels of pro-inflammatory cytokines like TNF-α in response to amyloid-beta peptide, suggesting a role in mitigating neuroinflammation.[15]

Comparative Data for Neuroprotective Analogs:

A study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer's agents identified compounds with potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) showed a Ki of 10.18 µM for AChE. Another derivative, 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid), was a highly potent inhibitor of BChE with a Ki of 1.6 nM.

Compound IDTarget EnzymeKi
4c AChE10.18 µM
7b BChE1.6 nM

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor of your findings, it is essential to employ standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for two of the most common assays used to evaluate the biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells of interest (e.g., a cancer cell line).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include appropriate controls: a vehicle control (e.g., DMSO), a positive control (a known cytotoxic agent), and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Piperazine Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits microbial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound analogs in the appropriate broth.

    • Typically, this is done by adding 100 µL of broth to all wells except the first column. Then, add 200 µL of the highest concentration of the test compound to the first well and serially transfer 100 µL to the subsequent wells, mixing at each step.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum in broth with no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Assay_Workflow A Prepare Serial Dilutions of Piperazine Analogs in 96-well Plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Inspect for Growth (Turbidity) D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The ability to readily modify the piperazine ring and the C2-carboxylate functionality allows for the generation of large and diverse chemical libraries with a wide range of biological activities. The demonstrated potential of these analogs in anticancer, antimicrobial, antiviral, and neuroprotective applications underscores the importance of continued research in this area.

Future efforts should focus on the systematic exploration of the chemical space around this scaffold, guided by structure-activity relationship studies and computational modeling. The elucidation of the precise mechanisms of action of these compounds will be crucial for their optimization and translation into clinical candidates. As our understanding of the complex signaling pathways involved in various diseases grows, so too will our ability to design and synthesize novel this compound analogs with enhanced potency, selectivity, and therapeutic efficacy.

References

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, [Link].[13][14][16]

  • Rational for the design chiral pyrimidinyl-piperazine carboxamide derivatives. ResearchGate, [Link].[5]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, [Link].[2][17]

  • This compound | C9H18N2O2 | CID 11745348. PubChem, [Link].[14][18]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, [Link].[11]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications, [Link].[2][12]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, [Link].[19]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, [Link].[1]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed, [Link].[6]

  • Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry, [Link].[20]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, [Link].[21]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate, [Link].[18]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate, [Link].[9]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health, [Link].[10]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, [Link].[22]

  • Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health, [Link].[23]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications, [Link].[24]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate, [Link].[17]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions. PubMed, [Link].[7]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. MDPI, [Link].[25]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI, [Link].[8]

  • Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV, [Link].[26]

  • tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences, [Link].[3][27]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI, [Link].[28]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, [Link].[29]

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed, [Link].[27]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI, [Link].[4]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI, [Link].[30]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Tert-butyl Piperazine-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise control and understanding of a molecule's three-dimensional structure are not merely academic exercises—they are fundamental to ensuring therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. The piperazine scaffold is a ubiquitous feature in a multitude of pharmaceuticals, and its derivatives, such as tert-butyl piperazine-2-carboxylate, are crucial chiral building blocks. Consequently, the ability to unambiguously distinguish between its (R) and (S) enantiomers is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the primary spectroscopic techniques used to differentiate the stereoisomers of this compound. While direct, publicly available spectroscopic data for the individual (R) and (S) enantiomers of this compound is limited, this guide will elucidate the principles of spectroscopic differentiation through a combination of expected spectral characteristics and illustrative examples from closely related and well-characterized chiral molecules.

The Challenge of Stereoisomer Differentiation

Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This family of isomers is broadly divided into two categories: enantiomers and diastereomers.

  • Enantiomers are non-superimposable mirror images of each other. In an achiral environment, they possess identical physical and chemical properties, including their response in most standard spectroscopic analyses like NMR, IR, and mass spectrometry.

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and, as such, can be distinguished by a range of analytical techniques, including spectroscopy.

The core challenge in the spectroscopic analysis of this compound lies in differentiating its enantiomers, which requires the introduction of a chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Chiral Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For chiral analysis, it can be used to differentiate both diastereomers and, with the aid of chiral auxiliaries, enantiomers.

Expected Spectral Features of this compound

The ¹H and ¹³C NMR spectra of a generic this compound would exhibit characteristic signals corresponding to the tert-butyl group, the piperazine ring protons, and the carboxylate moiety.

¹H NMR:

  • A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

  • A series of multiplets in the range of 2.5-4.0 ppm, corresponding to the seven protons of the piperazine ring.

  • A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

  • A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the three methyl carbons.

  • Signals in the range of 40-60 ppm for the carbons of the piperazine ring.

  • A signal in the range of 170-175 ppm for the carbonyl carbon of the ester.

Differentiating Enantiomers: The Use of Chiral Solvating Agents

In an achiral solvent like chloroform-d (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-tert-butyl piperazine-2-carboxylate would be identical. To resolve the signals of the two enantiomers, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient, diastereomeric complexes with each enantiomer, which have distinct chemical environments and, therefore, different NMR chemical shifts.

A common example of a CSA is (R)- or (S)-Mandelic acid or derivatives like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)[1][2]. The interaction between the CSA and the enantiomers of the analyte leads to the splitting of signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee).

Illustrative Example: ¹H NMR of a Racemic Amine with a Chiral Solvating Agent

Consider the ¹H NMR spectrum of a racemic chiral amine. In an achiral solvent, the protons of the two enantiomers are chemically equivalent and show single peaks. Upon the addition of a chiral solvating agent, such as S-Mosher acid, two sets of peaks may be observed for certain protons, corresponding to the two diastereomeric complexes formed[3]. The integration of these separated signals allows for the quantification of each enantiomer.

Experimental Protocol: Chiral NMR Analysis using a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic or enantioenriched this compound into an NMR tube.

    • Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved signal that has split into two distinct peaks upon the addition of the CSA.

    • Integrate the two peaks corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Differentiating Diastereomers by NMR

Diastereomers have different spatial arrangements and, therefore, their corresponding nuclei are in different chemical environments. This results in distinct chemical shifts and coupling constants in their NMR spectra, making them readily distinguishable without the need for chiral auxiliaries.

Illustrative Example: ¹H NMR of Ephedrine and Pseudoephedrine

Ephedrine and pseudoephedrine are diastereomers. Their ¹H NMR spectra show clear differences, particularly in the chemical shifts of the protons on the carbon atoms bearing the hydroxyl and methylamino groups[4][5]. For instance, the proton attached to the carbon bearing the hydroxyl group (H-1) appears at different chemical shifts for ephedrine and pseudoephedrine, allowing for their unambiguous identification and quantification in a mixture[4][5].

ProtonEphedrine (δ, ppm)Pseudoephedrine (δ, ppm)
H-1 (CH-OH)~4.76~4.17
H-2 (CH-NH)~2.7~2.5
N-CH₃~2.3~2.3
C-CH₃~0.9~1.0

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Infrared (IR) Spectroscopy: A Tool for Fingerprinting Diastereomers

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While enantiomers have identical IR spectra, diastereomers, having different bond angles and spatial arrangements, will exhibit unique IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹)[6].

Expected IR Spectral Features of this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretch: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.

  • C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine ring and the tert-butyl group.

  • C=O Stretch: A strong, sharp band around 1730-1740 cm⁻¹ for the carbonyl group of the tert-butyl ester.

  • C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Differentiating Diastereomers by IR Spectroscopy

The differences in the vibrational modes of diastereomers lead to distinct patterns in their IR spectra, especially in the complex fingerprint region. These differences, though sometimes subtle, can be used to distinguish between them.

Illustrative Example: IR Spectra of Ephedrine and Pseudoephedrine

The IR spectra of the diastereomers ephedrine and pseudoephedrine show noticeable differences in the fingerprint region[7][8]. These differences arise from the different spatial arrangements of the hydroxyl and methylamino groups, which affect the vibrational coupling throughout the molecule. By comparing the IR spectrum of an unknown sample to reference spectra of the pure diastereomers, its identity can be confirmed.

Experimental Protocol: IR Analysis of Diastereomers

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • IR Spectrum Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Ensure a sufficient number of scans are co-added to obtain a high-quality spectrum.

  • Data Analysis:

    • Compare the fingerprint region (below 1500 cm⁻¹) of the sample spectrum with the reference spectra of the pure diastereomers.

    • Look for characteristic peaks or patterns that are unique to each diastereomer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Enantiomers, having the same mass and fragmentation pathways, cannot be distinguished by conventional mass spectrometry. Diastereomers also have the same mass but may sometimes exhibit subtle differences in their fragmentation patterns due to different steric environments, although this is not always a reliable method for differentiation.

The primary utility of mass spectrometry in this context is to confirm the molecular weight of this compound and to aid in its identification.

Expected Mass Spectrum of this compound

Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.

  • [M+H]⁺: Expected m/z = 187.14

  • [M+H - C₄H₈]⁺ (loss of isobutylene): Expected m/z = 131.08

  • [M+H - C₄H₉]⁺ (loss of tert-butyl radical): Expected m/z = 130.07

Conclusion

The spectroscopic differentiation of this compound isomers is a critical task in pharmaceutical research and development. While the direct comparison of the (R) and (S) enantiomers requires the use of a chiral environment, such as a chiral solvating agent in NMR spectroscopy, diastereomers can be readily distinguished by standard NMR and IR techniques. A thorough understanding of the principles behind these spectroscopic methods, coupled with the use of appropriate experimental protocols, enables the unambiguous identification and quantification of these important chiral building blocks.

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Spectroscopic Analysis of Enantiomers Racemic Mixture Racemic Mixture Achiral Solvent Achiral Solvent Racemic Mixture->Achiral Solvent ¹H NMR Chiral Solvating Agent Chiral Solvating Agent Racemic Mixture->Chiral Solvating Agent ¹H NMR Identical Spectra Identical Spectra Achiral Solvent->Identical Spectra Diastereomeric Complexes Diastereomeric Complexes Chiral Solvating Agent->Diastereomeric Complexes Distinct Spectra Distinct Spectra Diastereomeric Complexes->Distinct Spectra

Caption: Workflow for NMR analysis of enantiomers.

G cluster_1 Spectroscopic Analysis of Diastereomers Diastereomer A Diastereomer A NMR Spectroscopy NMR Spectroscopy Diastereomer A->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Diastereomer A->IR Spectroscopy Diastereomer B Diastereomer B Diastereomer B->NMR Spectroscopy Diastereomer B->IR Spectroscopy Distinct NMR Spectra Distinct NMR Spectra NMR Spectroscopy->Distinct NMR Spectra Distinct IR Spectra Distinct IR Spectra IR Spectroscopy->Distinct IR Spectra

Caption: Differentiation of diastereomers by NMR and IR.

References

  • Mosher's acid - Wikipedia. (URL: [Link])

  • Analysis of diastereomers by ir spectroscopy. (URL: [Link])

  • Chiral Resolving agents - YouTube. (URL: [Link])

  • Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed. (URL: [Link])

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: [Link])

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. (URL: [Link])

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (URL: [Link])

  • A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations - PMC. (URL: [Link])

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (URL: [Link])

  • Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00089G. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. (URL: [Link])

  • Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed. (URL: [Link])

  • Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. (URL: [Link])

  • Solutions Serving Science - JSB. (URL: [Link])

  • 1 H-NMR signal assignments for the ephedrine alkaloid derivatives (δ in... - ResearchGate. (URL: [Link])

  • (A) Overlaid partial ¹H NMR spectra and nonequivalent chemical shifts... - ResearchGate. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (URL: [Link])

  • Molecular simulation, vibrational spectroscopy and global reactivity descriptors of pseudoephedrine molecule in different phases and states - PubMed Central. (URL: [Link])

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - The Royal Society of Chemistry. (URL: [Link])

  • Solved 2. The IR spectrum of ephedrine and pseudoephedrine | Chegg.com. (URL: [Link])

  • t-Butyl 1-piperaziencarboxylate - the NIST WebBook. (URL: [Link])

  • Determinations of ephedrine in mixtures of ephedrine and pseudoephedrine using diffuse reflectance infrared spectroscopy - ResearchGate. (URL: [Link])

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (URL: [Link])

  • Proton NMR spectrum of mandelic acid of various enantiomeric impurities... - ResearchGate. (URL: [Link])

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

  • 2 - Supporting Information. (URL: [Link])

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (URL: [Link])

  • Ephedrine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • t-Butyl 1-piperaziencarboxylate - the NIST WebBook. (URL: [Link])

  • A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (URL: [Link])

  • This compound | C9H18N2O2 | CID 11745348 - PubChem. (URL: [Link])

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • v100p0061_13C_Note 15.pdf. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks can significantly impact the quality, safety, and efficacy of the final drug product.[1][2] Tert-butyl piperazine-2-carboxylate, a key chiral building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides an in-depth, objective comparison of the analytical methodologies for assessing the purity of commercial this compound, complete with supporting experimental data and protocols.

The Critical Role of Purity in Chiral Building Blocks

The introduction of impurities from starting materials can lead to the formation of unwanted by-products, reduce the yield of the desired API, and in the worst-case scenario, introduce toxic or immunogenic components into the final drug product.[3][4][5] For chiral molecules like this compound, enantiomeric purity is a critical quality attribute. The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects.[6] Therefore, a comprehensive purity analysis is not just a quality control measure but a fundamental aspect of risk management in drug development.

A Multi-faceted Approach to Purity Analysis

A thorough assessment of the purity of this compound requires a combination of analytical techniques to address different types of potential impurities. These can be broadly categorized as:

  • Organic Impurities: Including starting materials, by-products from the synthesis, and degradation products.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Residual Solvents: Organic volatile impurities from the manufacturing process.

  • Inorganic Impurities: Such as heavy metals and catalysts.

This guide will focus on the analytical techniques for the first three categories, which are the most common and critical for this type of intermediate.

Experimental Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the complete purity assessment of a commercial sample of this compound.

Purity Analysis Workflow Comprehensive Purity Analysis Workflow for this compound cluster_0 Sample Receipt & Initial Assessment cluster_1 Chromatographic Purity & Enantiomeric Excess cluster_2 Volatile Impurities cluster_3 Structural Confirmation & Non-Chromatographable Impurities cluster_4 Data Analysis & Reporting Sample Commercial Sample of This compound Visual Visual Inspection (Color, Appearance) Sample->Visual Solubility Solubility Testing Visual->Solubility HPLC_Prep Sample Preparation for HPLC (Dissolution in Mobile Phase) Solubility->HPLC_Prep Sample suitable for analysis GC_Prep Sample Preparation for GC-MS (Headspace Vial) Solubility->GC_Prep Sample suitable for analysis NMR_Prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) Solubility->NMR_Prep Sample suitable for analysis RP_HPLC Reverse-Phase HPLC-UV/MS (Assay and Organic Impurities) HPLC_Prep->RP_HPLC Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity) HPLC_Prep->Chiral_HPLC Data_Integration Integrate Data from all Techniques RP_HPLC->Data_Integration Chiral_HPLC->Data_Integration GC_MS Headspace GC-MS (Residual Solvents) GC_Prep->GC_MS GC_MS->Data_Integration NMR 1H and 13C NMR Spectroscopy (Identity and Structural Impurities) NMR_Prep->NMR NMR->Data_Integration CoA Generate Certificate of Analysis (Purity, Impurity Profile, ee%) Data_Integration->CoA

Caption: Workflow for the comprehensive purity analysis of a commercial sample.

Comparative Analysis of Commercial Samples

To illustrate the potential variability in commercial products, the following table summarizes representative purity data for this compound from three hypothetical suppliers (A, B, and C) and a common alternative, tert-butyl 3-oxo-piperazine-1-carboxylate.

Parameter Supplier A Supplier B Supplier C (Premium Grade) Alternative: Tert-butyl 3-oxo-piperazine-1-carboxylate
Assay (by HPLC, %) 98.599.2> 99.8> 99.5
Enantiomeric Excess (%) 98.099.0> 99.9N/A (achiral)
Major Impurity (%) Impurity X (0.8%)Impurity Y (0.4%)Impurity Y ( < 0.1%)Impurity Z ( < 0.2%)
Total Impurities (%) 1.50.8< 0.2< 0.5
Residual Solvents (ppm) Toluene: 500, Heptane: 1500Toluene: 200, Heptane: 800Toluene: < 50, Heptane: < 200Methanol: < 100
Appearance Off-white solidWhite crystalline solidWhite crystalline solidWhite to off-white powder

Note: The data presented in this table is representative and for illustrative purposes only.

Detailed Experimental Methodologies

HPLC Analysis for Assay and Organic Impurities

Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying non-volatile organic compounds. By using a UV detector, we can quantify the main component and any impurities that contain a chromophore. Coupling with a Mass Spectrometer (MS) allows for the identification of unknown impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector and a Mass Spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and MS (full scan).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Rationale: To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including piperazine derivatives.[7][8][9]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IC or a similar immobilized polysaccharide-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Headspace GC-MS for Residual Solvents

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds.[10][11][12][13] The headspace technique allows for the analysis of volatile solvents in a solid matrix without dissolving the sample, which can interfere with the analysis.

Protocol:

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program:

    • Initial temperature: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and seal.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[14][15][16] It provides detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the desired structure and the identification of structurally related impurities.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Experiments: Acquire ¹H and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC) can be performed if necessary for complex impurity identification.

The Impact of Impurities on a Representative Synthetic Pathway

The presence of even small amounts of impurities in this compound can have a cascading effect on a multi-step synthesis. The following diagram illustrates how a common impurity can lead to the formation of a difficult-to-remove byproduct in a subsequent reaction.

Impurity Impact Impact of a Piperazine Impurity in a Subsequent Synthetic Step cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Products TBPC Tert-butyl piperazine-2-carboxylate (Desired) Reaction Alkylation with R-X TBPC->Reaction Impurity Piperazine (Process Impurity) Impurity->Reaction Desired_Product Desired Mono-alkylated Product Reaction->Desired_Product Desired Pathway Byproduct Di-alkylated Piperazine Byproduct Reaction->Byproduct Side Reaction

Caption: Illustration of how a piperazine impurity can lead to a di-alkylated byproduct.

Conclusion and Recommendations

The purity of this compound is a critical factor that requires a multi-pronged analytical approach for comprehensive characterization. While premium-grade materials from reputable suppliers generally exhibit higher purity and lower levels of impurities, it is incumbent upon the end-user to perform their own rigorous analysis to ensure the material is fit for its intended purpose. The choice of supplier should not be based on price alone but on the consistency of their product quality, the transparency of their analytical data, and their adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][14]

For critical applications in drug development, it is strongly recommended to:

  • Qualify multiple batches from a chosen supplier to assess batch-to-batch consistency.

  • Develop and validate in-house analytical methods based on the protocols outlined in this guide.[1][2][17][18]

  • Establish a comprehensive specification for incoming material that includes limits for assay, enantiomeric purity, specific and unspecified impurities, and residual solvents.

By adopting a thorough and scientifically sound approach to the purity analysis of this compound, researchers and drug developers can mitigate risks, ensure the quality of their synthetic intermediates, and ultimately contribute to the development of safe and effective medicines.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved January 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved January 10, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved January 10, 2026, from [Link]

  • Dsouza, S., et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 14(2), 299-307. Retrieved January 10, 2026, from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. (n.d.). Retrieved January 10, 2026, from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved January 10, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2014). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scirp.org. Retrieved January 10, 2026, from [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved January 10, 2026, from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

  • tert-Butyl 3-oxopiperazine-1-carboxylate. (n.d.). gsrs. Retrieved January 10, 2026, from [Link]

  • tert-Butyl piperazine-1-carboxylate. (n.d.). Manasa Life Sciences. Retrieved January 10, 2026, from [Link]

  • Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). JOCPR. Retrieved January 10, 2026, from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved January 10, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 10, 2026, from [Link]

  • This compound | C9H18N2O2 | CID 11745348. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Synthesis method of chiral piperazinone derivative. (2020). Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). MDPI. Retrieved January 10, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved January 10, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Tert-butyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and progress. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in blockbuster drugs.[1][2] Derivatives of tert-butyl piperazine-2-carboxylate, in particular, serve as crucial building blocks in the synthesis of complex pharmaceutical agents. Their precise structural characterization is not merely a procedural step but a critical determinant of a drug candidate's efficacy, safety, and intellectual property value.

This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of this compound derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your structural confirmation is both accurate and robust.

The Analytical Gauntlet: A Multi-pronged Approach to Structural Verification

No single technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography forms a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[3] For this compound derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is indispensable.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial and most immediate structural information. The key is to understand the expected chemical shifts and coupling patterns of the piperazine ring protons, which are highly sensitive to the substitution pattern and ring conformation.

Key Diagnostic Signals for this compound:

Proton Type Typical Chemical Shift (δ) ppm Multiplicity Key Insights
tert-Butyl (Boc group)~1.45Singlet (s)A strong singlet integrating to 9 protons is a hallmark of the Boc protecting group.[4]
Piperazine Ring Protons2.7 - 4.0Multiplets (m)The complex multiplet patterns in this region arise from the protons on the piperazine ring. Their exact shifts and couplings are conformation-dependent.[5][6]
C2-Proton (α to carboxylate)3.8 - 4.2Multiplet (m)This proton is deshielded by the adjacent carboxylate group. Its coupling to neighboring protons is crucial for confirming connectivity.

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment.

Expected ¹³C NMR Signals:

Carbon Type Typical Chemical Shift (δ) ppm Key Insights
tert-Butyl (C(CH₃)₃)~28Confirms the presence of the tert-butyl methyl carbons.[4]
tert-Butyl (Quaternary C)~80The quaternary carbon of the Boc group.[4][7]
Piperazine Ring Carbons40 - 60The chemical shifts of the piperazine carbons are sensitive to substitution.
C2 (α to carboxylate)55 - 65The carbon bearing the carboxylate group.
Carbonyl (C=O)~155The carbonyl carbon of the Boc group is a key indicator.[4]
Carboxylate (C=O)~170The carbonyl carbon of the ester group.
2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals of the piperazine ring.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[8] For our target molecule, COSY will show correlations between adjacent protons on the piperazine ring, allowing for a step-by-step mapping of the ring's proton connectivity.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).[8] This is invaluable for assigning the carbon signals of the piperazine ring by linking them to their attached, and often more easily assigned, protons.[6]

Experimental Protocol: Acquiring High-Quality NMR Data

A robust protocol is critical for obtaining reliable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp peaks.[3]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY and HSQC spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired data.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.[3]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1 ¹H NMR COSY COSY H1->COSY Proton Info HSQC HSQC H1->HSQC C13 ¹³C NMR C13->HSQC Carbon Info Connectivity Proton & Carbon Connectivity COSY->Connectivity HSQC->Connectivity Stereochem Stereochemistry Connectivity->Stereochem J-Coupling & NOE

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and crucial structural information through its fragmentation patterns.[3] Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, typically yielding the protonated molecular ion [M+H]⁺.

Expected Fragmentation Patterns:

The most common fragmentation pathway for this compound derivatives involves the loss of the tert-butyl group or isobutylene from the Boc protecting group, resulting in a characteristic loss of 56 or 100 Da.[9][10] Cleavage of the piperazine ring itself can also occur, providing further structural clues.[10][11]

Ion m/z Value Formation
[M+H]⁺Molecular Weight + 1Protonated parent molecule.
[M-55]⁺ or [M-C₄H₇]⁺[M+H]⁺ - 56Loss of isobutylene from the Boc group.
[M-99]⁺ or [M-C₅H₇O₂]⁺[M+H]⁺ - 100Loss of the entire Boc group.
Piperazine Ring FragmentsVariableCharacteristic fragments from the cleavage of the piperazine ring.[10]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To gain more detailed structural information, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.[10]

MS_Workflow Sample Dilute Sample Solution ESI Electrospray Ionization Sample->ESI MS1 MS Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS/MS Scan (Detect Fragments) CID->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis

Caption: Workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule in the solid state.[5][12] This technique is the gold standard for structural confirmation and can reveal subtle stereochemical details that may be difficult to discern from spectroscopic data alone.[13] The piperazine ring in these derivatives typically adopts a chair conformation.[13][14]

Key Information from X-ray Crystallography:

  • Absolute Confirmation of Connectivity: Provides a definitive map of all atoms and their bonds.

  • Stereochemistry: Unambiguously determines the relative and absolute stereochemistry.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state, including the chair conformation of the piperazine ring.[13][14]

  • Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.[7][13]

Conclusion: A Triad of Trustworthiness

The structural confirmation of this compound derivatives relies on a logical and systematic application of orthogonal analytical techniques. ¹H and ¹³C NMR provide the foundational blueprint of the molecule's connectivity, while 2D NMR techniques like COSY and HSQC resolve ambiguities. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Finally, when attainable, X-ray crystallography serves as the ultimate arbiter of the three-dimensional structure. By employing this multi-faceted approach, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Image]. Retrieved from a path similar to [Link]

  • BenchChem. (2025).
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(12), 3298.
  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 979-991.
  • ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Image]. Retrieved from a path similar to [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18193.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from a path similar to [Link]

  • Vainiotalo, P., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 547-557.
  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Image]. Retrieved from a path similar to [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Image]. Retrieved from a path similar to [Link]

  • ResearchGate. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Mamat, C., et al. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. International Journal of Chemistry and Pharmaceutical Sciences, 8(3), 1-3.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13.
  • Supporting Information. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from a path similar to [Link]

  • Betancourt, A. P., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 444, 138-146.
  • NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

  • Nebe, M. M., et al. (2016).
  • Semantic Scholar. (n.d.). Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl).
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-25.
  • ChemRxiv. (2023).
  • O'Brien, P., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3973-3985.
  • Rathi, E., et al. (2018). The medicinal chemistry of piperazines: A review. Current Drug Discovery Technologies, 15(1), 2-23.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • Zejc, A., et al. (1978). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta Pharmaceutica Jugoslavica, 28(3-4), 127-133.

Sources

A Senior Application Scientist's Guide to Benchmarking Tert-butyl Piperazine-2-carboxylate Against Known DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides an in-depth, technical comparison of Tert-butyl Piperazine-2-carboxylate, a piperazine derivative with therapeutic potential, against the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. Our objective is to furnish a comprehensive framework for evaluating its inhibitory efficacy through robust experimental design and data interpretation, grounded in scientific integrity.

Introduction: The Rationale for Targeting DPP-4 with Piperazine Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose metabolism.[1] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] Consequently, inhibiting DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[3][4][5]

The piperazine moiety is a recurring structural motif in a multitude of bioactive compounds, including several approved drugs.[6][7] Its presence in the chemical structure of the potent DPP-4 inhibitor Sitagliptin underscores the potential of piperazine derivatives as effective agents for targeting this enzyme.[2][8] This precedent provides a strong scientific rationale for investigating this compound as a potential DPP-4 inhibitor and benchmarking its performance against established drugs in this class.

This guide will focus on a head-to-head comparison with Sitagliptin and Vildagliptin, two widely prescribed DPP-4 inhibitors with well-characterized inhibitory profiles and mechanisms of action.[9][10][11]

The Incretin System and DPP-4 Inhibition: A Mechanistic Overview

To appreciate the significance of this comparative analysis, a foundational understanding of the underlying signaling pathway is essential.

Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Incretin Hormones (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor DPP-4 Inhibitor (e.g., Tert-butyl Piperazine-2-carboxylate) Inhibitor->DPP4 blocks

Caption: The Incretin Pathway and the Mechanism of DPP-4 Inhibition.

Experimental Design: A Head-to-Head In Vitro Comparison

The cornerstone of this benchmarking study is a robust in vitro enzyme inhibition assay. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound and compare it directly to those of Sitagliptin and Vildagliptin.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potency of the test compounds.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds (this compound, Sitagliptin, Vildagliptin) Incubation Incubate DPP-4 Enzyme with Test Compounds (10 min, 37°C) Compound_Prep->Incubation Enzyme_Prep Prepare DPP-4 Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Solution (Gly-Pro-AMC) Reaction Initiate Reaction with Fluorogenic Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Kinetics (λex=360nm, λem=460nm) Reaction->Measurement Plotting Plot % Inhibition vs. Log[Inhibitor] Measurement->Plotting IC50 Calculate IC50 Values (Non-linear Regression) Plotting->IC50

Caption: Experimental Workflow for DPP-4 Inhibition Assay.

Detailed Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies for assessing DPP-4 inhibition.[12][13][14][15]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

  • Test Compounds: this compound, Sitagliptin, Vildagliptin

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of this compound, Sitagliptin, and Vildagliptin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in DPP-4 Assay Buffer to achieve a range of final assay concentrations. It is advisable to test a broad concentration range to accurately determine the IC50.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the diluted test compounds or vehicle control (DPP-4 Assay Buffer with the same percentage of solvent as the compound dilutions) to the respective wells.

    • Include wells for "Enzyme Control" (uninhibited enzyme) containing only the assay buffer and solvent.[13]

    • To each well, add 50 µL of a pre-warmed solution of recombinant human DPP-4 enzyme in DPP-4 Assay Buffer.

    • Mix gently and incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[12][13]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[12][15]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of fluorescence increase over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value for each compound by fitting the data to a non-linear regression model (e.g., sigmoidal dose-response curve).

Comparative Data Analysis and Interpretation

The primary output of this study will be the IC50 values for this compound, Sitagliptin, and Vildagliptin. These values represent the concentration of each inhibitor required to reduce DPP-4 activity by 50%.[8]

Table 1: Comparative Inhibitory Potency against DPP-4

CompoundChemical ScaffoldPredicted IC50 (nM)Notes
This compoundPiperazineTo be determinedThe novel compound under investigation.
SitagliptinPiperazine~18-27A potent and selective, non-covalent, competitive DPP-4 inhibitor.[8][16]
VildagliptinCyanopyrrolidine~3.5-61A potent, covalent, competitive DPP-4 inhibitor.[8][11][17]

Interpretation of Results:

A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 of this compound to those of Sitagliptin and Vildagliptin, we can quantitatively assess its relative efficacy. An IC50 value in a similar nanomolar range would suggest that this compound is a promising candidate for further development.

Delving Deeper: Understanding the Mode of Inhibition

To gain a more comprehensive understanding of the inhibitory mechanism, further kinetic studies can be performed. By varying the concentration of both the inhibitor and the substrate, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through Lineweaver-Burk plot analysis.[18] This provides valuable insights into how the inhibitor interacts with the enzyme's active site.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound against the known DPP-4 inhibitors, Sitagliptin and Vildagliptin. The outlined experimental protocol, if executed with precision, will yield reliable and comparable data on the inhibitory potency of this novel piperazine derivative.

Should the in vitro data demonstrate promising activity, subsequent investigations should focus on selectivity profiling against other related proteases, cell-based assays to confirm activity in a more physiological context, and eventually, in vivo studies to assess efficacy and pharmacokinetic properties. The journey from a promising lead compound to a clinically viable therapeutic is long and arduous, but it begins with rigorous and well-controlled in vitro benchmarking as detailed herein.

References

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls.
  • Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor.
  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors.
  • Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins)
  • U.S. Food and Drug Administration. (2016, February 22). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
  • El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
  • Proença, C., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (128), 56236.
  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1019.
  • BenchChem. (n.d.). Teneligliptin's High Affinity for DPP-4: A Deep Dive into Binding Kinetics and Mechanism of Action.
  • ResearchGate. (n.d.). Dipeptidyl Peptidase-4 Inhibitor Kinetics.
  • BenchChem. (n.d.). A Comparative Guide to DPP-4 Inhibitors: Diprotin A TFA vs. Sitagliptin in Research Models.
  • BenchChem. (n.d.). In-Depth Technical Guide: Binding Affinity of Sitagliptin to Dipeptidyl Peptidase-4 (DPP-4).
  • Chen, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898634.
  • ResearchGate. (n.d.). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9.
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643.
  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.
  • ResearchGate. (n.d.). DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors.
  • Pratley, R. E., & Schweizer, A. (2008). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. International Journal of Clinical Practice. Supplement, (159), 21–31.
  • Nauck, M. A., & Meier, J. J. (2019). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 12(4), 349-366.
  • Aschner, P., et al. (2006). Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials. Current Medical Research and Opinion, 22(12), 2459–2468.
  • Ahren, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Prescriber, 12(4), 203-212.
  • Baetta, R., & Corsini, A. (2006). Vildagliptin: an inhibitor of dipeptidyl peptidase-4 with antidiabetic properties.
  • ResearchGate. (n.d.). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
  • Li, Y., et al. (2020). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 10(1), 10839.
  • Nauck, M. A. (2016). Clinical Use of DPP-4 Inhibitors. Frontiers in Immunology, 7, 348.
  • Quora. (2015, August 27). What is the mechanism of action of Dipeptidyl peptidase-4 inhibitors?.
  • Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6694–6705.
  • ResearchGate. (n.d.).
  • Reflections.live. (2023, July 11). VILDAGLIPTIN DPP-4 INHIBITOR.
  • ResearchGate. (n.d.). Inhibitory activity of sitagliptin on DPP-IV activity measured in situ...
  • PubChem. (n.d.).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl 2-(2-hydroxyethyl)
  • PubChem. (n.d.).
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486.
  • BOC Sciences. (n.d.). (S)

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Tert-butyl Piperazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of Tert-butyl Piperazine-2-carboxylate derivatives, a versatile scaffold with significant therapeutic potential in oncology and metabolic diseases. By dissecting the experimental data and the underlying scientific rationale, we aim to equip you with the insights necessary to navigate the complexities of preclinical drug development.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its favorable pharmacokinetic properties.[1] The incorporation of a tert-butyl carboxylate group at the 2-position of the piperazine ring offers a unique combination of steric hindrance and electronic properties, influencing the molecule's binding affinity, selectivity, and metabolic stability. This has led to the exploration of this compound derivatives across diverse therapeutic areas, most notably in the development of novel anticancer agents and G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.

Part 1: Anticancer Efficacy - From Cell Lines to Xenograft Models

The anticancer potential of piperazine derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.[2] A crucial aspect of preclinical assessment is to determine if this in vitro potency translates to tangible antitumor activity in a living organism.

In Vitro Evaluation: Gauging Cellular Response

The initial screening of potential anticancer agents typically involves a battery of in vitro assays to determine their effect on cancer cell proliferation, viability, and the mechanism of cell death.

Key In Vitro Assays:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[1]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay helps to differentiate between apoptotic and necrotic cell death.

Illustrative Data:

Table 1: In Vitro Anticancer Activity of a Representative Piperazine Derivative [1]

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
VariousOther Cancer Types0.06 - 0.16

This potent in vitro activity serves as a strong rationale for progressing to in vivo studies.

In Vivo Assessment: The Xenograft Model

To evaluate the in vivo anticancer efficacy, human tumor xenograft models in immunocompromised mice are the gold standard in preclinical research.[3] This involves implanting human cancer cells into mice and then treating them with the test compound to observe the effect on tumor growth.

Experimental Workflow for In Vivo Xenograft Studies:

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase in_vitro_screening In Vitro Screening (e.g., MTT Assay) lead_identification Lead Compound Identification in_vitro_screening->lead_identification Select potent compounds cell_culture Cancer Cell Culture lead_identification->cell_culture Transition to In Vivo implantation Tumor Cell Implantation (Immunocompromised Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with Test Compound tumor_growth->treatment data_analysis Tumor Volume & Weight Measurement treatment->data_analysis

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Interpreting the Data:

The primary endpoint in a xenograft study is typically the inhibition of tumor growth, often expressed as a percentage of the control group. A successful transition from in vitro to in vivo would show a significant reduction in tumor volume in the treated group compared to the vehicle-treated group.

Signaling Pathways: Unraveling the Mechanism of Action

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer.[1] A prominent example is the PI3K/AKT pathway, which plays a central role in cell proliferation and survival.[4] Inhibition of this pathway by a this compound derivative would be expected to lead to decreased cancer cell growth and induction of apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Compound Piperazine Derivative Compound->PI3K Inhibits

Caption: Simplified diagram of the PI3K/AKT signaling pathway and a potential point of inhibition by a piperazine derivative.

Part 2: GPR119 Agonism - A Dual Approach to Diabetes Treatment

GPR119 has emerged as a promising target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like GLP-1 from the gut.[5][6] this compound derivatives have been explored as potent GPR119 agonists.

In Vitro Evaluation: Measuring Receptor Activation

The primary in vitro assay to assess the activity of GPR119 agonists is the measurement of intracellular cyclic AMP (cAMP) levels, as GPR119 is a Gs-coupled receptor.[6]

Key In Vitro Assay:

  • cAMP Assay: This assay quantifies the increase in intracellular cAMP upon receptor activation by the test compound. The potency of the agonist is typically expressed as the EC50 value.

Illustrative Data:

A novel GPR119 agonist, AS1269574, which shares structural similarities with piperazine derivatives, demonstrated an EC50 value of 2.5 μM in HEK293 cells expressing human GPR119.[7] This indicates a potent activation of the receptor at the cellular level.

Table 2: In Vitro Activity of a Representative GPR119 Agonist [7]

CompoundCell LineAssayEC50 (µM)
AS1269574HEK293-hGPR119cAMP Accumulation2.5
In Vivo Assessment: The Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of GPR119 agonists is evaluated using the oral glucose tolerance test (OGTT) in animal models of diabetes or in healthy animals.[8] This test measures the ability of the compound to improve glucose disposal after an oral glucose challenge.

Experimental Workflow for In Vivo OGTT:

G cluster_0 Preparation cluster_1 Treatment & Challenge cluster_2 Data Collection fasting Animal Fasting (e.g., overnight) baseline Baseline Blood Glucose Measurement fasting->baseline treatment Oral Administration of Test Compound or Vehicle baseline->treatment glucose_challenge Oral Glucose Challenge treatment->glucose_challenge 30-60 min pre-treatment blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement

Caption: A typical workflow for an oral glucose tolerance test (OGTT).

Interpreting the Data:

A successful GPR119 agonist will lead to a significant reduction in the blood glucose excursion (the area under the curve of the glucose concentration over time) in the treated group compared to the vehicle-treated group. For example, a single administration of AS1269574 to normal mice was shown to reduce blood glucose levels after an oral glucose load, demonstrating its in vivo efficacy.[7]

Signaling Pathways: The Dual Action of GPR119 Agonists

The therapeutic benefit of GPR119 agonists stems from their ability to simultaneously stimulate insulin release from the pancreas and incretin (GLP-1) release from the gut, both of which are cAMP-dependent processes.

G cluster_0 Pancreatic β-cell cluster_1 Intestinal L-cell GPR119_beta GPR119 AC_beta Adenylyl Cyclase GPR119_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Increases Insulin Insulin Secretion cAMP_beta->Insulin GPR119_L GPR119 AC_L Adenylyl Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Increases GLP1 GLP-1 Secretion cAMP_L->GLP1 GLP1->Insulin Potentiates Compound GPR119 Agonist (Piperazine Derivative) Compound->GPR119_beta Compound->GPR119_L

Caption: The dual signaling mechanism of GPR119 agonists in pancreatic β-cells and intestinal L-cells.

Conclusion: From Benchtop to Bedside - A Data-Driven Approach

The preclinical development of this compound derivatives, whether for oncology or metabolic disorders, hinges on a robust and logical progression from in vitro to in vivo studies. This guide has outlined the key experimental methodologies and the underlying scientific principles for evaluating the efficacy of these promising compounds. While a direct one-to-one correlation between in vitro potency and in vivo efficacy is not always observed due to complex pharmacokinetic and pharmacodynamic factors, a strong in vitro profile is an indispensable prerequisite for advancing a compound to in vivo testing.[9][10] By carefully designing and executing these experiments, and by understanding the intricate signaling pathways involved, researchers can make more informed decisions, ultimately accelerating the translation of promising molecules from the benchtop to the bedside.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (Source: Benchchem)
  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimul
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (Source: PMC - PubMed Central)
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: MDPI)
  • SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. (Source: World Journal of Pharmacy and Pharmaceutical Sciences)
  • Angelica Dahurica Extracts Improve Glucose Tolerance Through the Activ
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: PubMed)
  • Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. (Source: Benchchem)
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (Source: PMC)
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. (Source: PubMed)
  • Kallyope discloses GPR119 agonists. (Source: BioWorld)
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. (Source: ScienceDirect)
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review.
  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][7]Oxazolo[4,5-D]Pyrimidines. (Source: Der Pharma Chemica)

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.
  • GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. (Source: PMC - PubMed Central)
  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (Source: Aperta)
  • Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (Source: Oncohema Key)
  • Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (Source: Oncohema Key)
  • Pharmacokinetics & pharmacodynamics of anticancer agents. (Source: Slideshare)
  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?.
  • This compound | C9H18N2O2 | CID 11745348. (Source: PubChem)

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount, ensuring the well-being of laboratory personnel and the integrity of our shared environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-butyl piperazine-2-carboxylate, a common building block in pharmaceutical and materials science research. By understanding the "why" behind each step, you can cultivate a culture of safety that is both compliant and intuitive.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 146398-94-9) is not consistently available, a robust hazard profile can be synthesized from closely related structural analogues, such as tert-butyl piperazine-1-carboxylate.

Based on this data, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Some related compounds also carry warnings of being harmful if swallowed, in contact with skin, or inhaled. Therefore, a cautious and proactive approach is warranted.

Table 1: Synthesized Hazard Profile and Safety Recommendations

ParameterInformationSource/Rationale
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationExtrapolated from SDS of structural analogues like 1-Boc-piperazine[1][2][3][4]
Signal Word WarningConsistent with irritation classifications[1][2][3][4]
Primary Routes of Exposure Skin contact, eye contact, inhalationBased on physical form (solid/powder) and irritant nature
Required PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat, and if handling large quantities or generating dust, a NIOSH-approved respiratorStandard best practice for handling fine chemicals with irritation potential[5][6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agentsStandard procedure for chemical stability and safety[3][5]
Incompatibilities Strong acids, strong bases, strong oxidizing agentsTo prevent vigorous or exothermic reactions[5]

Immediate Safety Protocols: Spill and Exposure Management

Accidents, though preventable, must be planned for. A swift and correct response can significantly mitigate potential harm.

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Small-Scale Spill Response (Solid)
  • Evacuate and Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust formation.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must follow a systematic process to ensure compliance with institutional and regulatory standards. This workflow begins at the point of generation and concludes with collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Characterization
  • All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.

Step 2: Segregation
  • Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Keep solid and liquid waste separate.

Step 3: Containerization
  • Solid Waste: Collect in a robust, sealable container (e.g., a wide-mouth polyethylene jar) that is compatible with the chemical.

  • Liquid Waste (if dissolved in a solvent): Use a compatible, leak-proof solvent waste container. Ensure the solvent is also properly identified on the waste label.

  • The container must be in good condition, with no cracks or leaks.

Step 4: Labeling
  • Properly label the waste container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The name of the principal investigator and the laboratory location.

Step 5: Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Utilize secondary containment (such as a spill tray) to capture any potential leaks.

Step 6: Request for Pickup
  • Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures. Do not pour chemical waste down the drain.[3][5]

Decontamination of Equipment and Containers

Proper decontamination is the final step in the chemical's lifecycle within your laboratory.

  • Glassware and Equipment: Rinse with a suitable solvent that dissolves the compound (e.g., ethanol, methanol, or acetone) three times. Collect the rinsate as hazardous liquid waste. Following the solvent rinse, wash with soap and water.

  • Empty Reagent Bottles: The original container of this compound must also be disposed of as hazardous waste. Do not attempt to rinse and repurpose the container for other uses. If thoroughly decontaminated as described above, some institutional policies may allow for the disposal of the empty container in glass recycling, but always consult your EHS guidelines first.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow start Waste Generation (this compound) characterization Characterize as Hazardous Waste start->characterization segregation Segregate Waste Stream (Solid vs. Liquid) characterization->segregation solid_waste Solid Waste (e.g., powder, contaminated consumables) segregation->solid_waste  Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) segregation->liquid_waste  Liquid container_solid Use Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Use Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage pickup Request EHS Pickup for Disposal storage->pickup end Proper Disposal via Licensed Facility (Incineration) pickup->end

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, you not only comply with federal and local regulations but also actively contribute to a safer research environment. Trust in our collective expertise and commitment to best practices is the foundation of scientific progress.

References

  • Key Organics. (2017, December 1). Safety Data Sheet: tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Boc-piperazine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-1-N-Boc-2-methyl-piperazine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride.
  • TCI Chemicals. (2025, February 14). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine.
  • MedChemExpress. (2025, December 30). Safety Data Sheet: tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • Capot Chemical. (2025, December 17). MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • PubChem. (n.d.). 4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid.
  • ChemScene. (n.d.). tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate.

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling Tert-butyl Piperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. The handling of specialized chemical reagents, such as Tert-butyl Piperazine-2-carboxylate, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the specific hazards of this compound. Our objective is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive safety in your laboratory.

Immediate Safety Briefing: Understanding the Hazard Profile

Before handling this compound, a thorough understanding of its hazard profile is crucial. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[1][2] The primary risks associated with handling this chemical are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

Therefore, the cornerstone of our safety protocol is the prevention of contact through the diligent use of appropriate Personal Protective Equipment (PPE).

The Core Protocol: Selecting and Using Your PPE

A risk assessment is the foundation of any sound safety plan.[5] For this compound, the following PPE is mandatory.

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the minimum requirement for any work in the laboratory.[5]

  • Recommended for Active Handling: When weighing, transferring, or performing any operation with a splash or dust generation potential, upgrade to chemical splash goggles.[6][7]

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5][6]

To prevent skin irritation, the selection of appropriate gloves is critical.[1][8]

  • Material: Nitrile gloves are a common and effective choice for handling this type of chemical.[6]

  • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Technique: When handling the compound, consider double-gloving to provide an extra layer of protection.[5] After handling, dispose of the outer gloves in the designated chemical waste container and wash your hands thoroughly before leaving the work area.[4]

A lab coat is essential to protect your clothing and skin from accidental contamination.[5][6]

  • Type: A standard, properly fitting lab coat is required.

  • Best Practice: Ensure your lab coat is fully buttoned. Contaminated lab coats should be laundered separately from personal clothing.[9]

While general laboratory ventilation should be sufficient for handling small quantities, specific situations may require respiratory protection.[6]

  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize the risk of inhalation.[2][10]

  • When Necessary: If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6][11] The specific type of respirator should be determined by a formal risk assessment.[6]

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87 Safety Glasses (minimum) / Chemical Splash Goggles (recommended)Protects against eye irritation from splashes or dust.[1][5]
Face Protection Face Shield (in addition to goggles for high-risk tasks)Provides full-face protection from splashes.[5][6]
Hand Protection Nitrile GlovesPrevents skin contact and irritation.[1][6]
Body Protection Laboratory CoatProtects skin and clothing from contamination.[5][6]
Respiratory Use in a Chemical Fume Hood / NIOSH-approved respirator if neededMinimizes inhalation of dust or aerosols.[6][10]
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as its selection.

PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE DonCoat 3. Don Lab Coat SelectPPE->DonCoat DonGoggles 4. Don Eye/Face Protection DonCoat->DonGoggles DonGloves 5. Don Gloves DonGoggles->DonGloves HandleChemical 6. Perform Chemical Handling in Fume Hood DonGloves->HandleChemical DoffGloves 7. Doff Outer Gloves (if double-gloved) HandleChemical->DoffGloves DoffCoat 8. Doff Lab Coat DoffGloves->DoffCoat DoffInnerGloves 9. Doff Inner Gloves DoffCoat->DoffInnerGloves WashHands 10. Wash Hands Thoroughly DoffInnerGloves->WashHands DisposePPE 11. Dispose of Contaminated PPE WashHands->DisposePPE

Caption: A flowchart illustrating the correct sequence for PPE preparation, use, and disposal.

  • Preparation: Before entering the laboratory, ensure you have all the necessary PPE and that it is in good condition.

  • Donning:

    • Put on your lab coat and fasten it completely.

    • Next, put on your safety goggles or face shield.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: Conduct all work with this compound in a well-ventilated area, preferably a chemical fume hood.[1][3]

  • Doffing (Removing):

    • Remove gloves first, peeling them off without touching the outside with your bare hands.

    • Remove your lab coat, turning it inside out as you do.

    • Remove your eye and face protection last.

  • Hand Hygiene: Immediately wash your hands with soap and water after removing all PPE.[1][4]

Proper disposal of contaminated PPE is crucial to prevent secondary exposure.

  • Gloves and other disposable items: All disposables that have come into contact with the chemical should be placed in a designated, sealed container for hazardous chemical waste.[3][4]

  • Chemical Waste: Any surplus or waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not pour it down the drain.[1][11]

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet before beginning any new procedure.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC).

  • Chemical Safety. Colorado Emergency Preparedness Partnership.

  • Safety Data Sheet - 1-(tert-Butoxycarbonyl)piperazine. TCI Chemicals.

  • Safety Data Sheet - tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Angene Chemical.

  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate-SDS. MedChemExpress.

  • Safety Data Sheet - (S)-1-N-Boc-2-methyl-piperazine. AK Scientific, Inc.

  • Safety Data Sheet - 1-(tert-Butoxycarbonyl)piperazine. TCI America.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate-SDS. MedChemExpress.

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC).

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC).

  • Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet.

  • Safety Data Sheet - tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate. TCI America.

  • This compound. PubChem, National Institutes of Health (NIH).

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet - tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. Fisher Scientific.

  • Safety Data Sheet - tert-Butyl carbazate. Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.